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Foundational

An In-depth Technical Guide to 4-Phenyl-1-(1-propynyl)cyclohexanol: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenyl-1-(1-propynyl)cyclohexanol is a tertiary acetylenic alcohol characterized by a cyclohexanol core substituted with a phenyl group at th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-(1-propynyl)cyclohexanol is a tertiary acetylenic alcohol characterized by a cyclohexanol core substituted with a phenyl group at the 4-position and a propynyl group at the 1-position. This unique combination of a rigid cyclohexyl scaffold, an aromatic phenyl ring, and a reactive alkyne functionality makes it a molecule of significant interest in medicinal chemistry and materials science. As a member of the tertiary propargyl alcohol family, it holds potential for a range of chemical transformations and biological activities.[1] The strategic placement of the phenyl and propynyl groups influences the molecule's stereochemistry and electronic properties, which are critical determinants of its reactivity and interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, synthesis, and molecular properties of 4-Phenyl-1-(1-propynyl)cyclohexanol, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

Molecular Structure and Properties

The chemical structure of 4-Phenyl-1-(1-propynyl)cyclohexanol features a central cyclohexane ring. A phenyl group is attached to the C4 carbon, while a hydroxyl group and a 1-propynyl group are attached to the C1 carbon. This substitution pattern gives rise to stereoisomerism, with the relationship between the phenyl and hydroxyl groups (cis or trans) influencing the overall conformation and properties of the molecule.

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₅H₁₈O-
Molecular Weight214.30 g/mol -
AppearancePredicted to be a white to off-white solid-
SolubilityExpected to be soluble in organic solvents like methanol, ethanol, and chloroform, and insoluble in water.-
StereochemistryThe molecule exists as cis and trans isomers depending on the relative orientation of the phenyl and hydroxyl groups. The propynyl group can also influence the conformational preference of the cyclohexyl ring.-

Synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol

The most direct and widely employed method for the synthesis of tertiary acetylenic alcohols like 4-Phenyl-1-(1-propynyl)cyclohexanol is the nucleophilic addition of an acetylide to a ketone.[2][3] In this case, the reaction involves the addition of a propynyl anion to 4-phenylcyclohexanone. This can be achieved using either an organolithium or a Grignard reagent.

Synthetic Pathway

Synthesis_Pathway reagent Propyne base n-Butyllithium or Ethylmagnesium bromide reagent->base Deprotonation nucleophile 1-Propynyllithium or Propynylmagnesium bromide base->nucleophile intermediate Alkoxide Intermediate nucleophile->intermediate ketone 4-Phenylcyclohexanone ketone->intermediate Nucleophilic Addition workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product 4-Phenyl-1-(1-propynyl)cyclohexanol workup->product

Caption: General synthetic scheme for 4-Phenyl-1-(1-propynyl)cyclohexanol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative procedure for the synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propyne (gas) or a suitable precursor

  • 4-Phenylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once the reaction starts (as evidenced by bubbling and a cloudy appearance), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

  • Formation of Propynylmagnesium Bromide: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Bubble propyne gas through the solution for a sufficient period to ensure complete reaction and formation of propynylmagnesium bromide. The completion of this step can be monitored by the cessation of ethane evolution.

  • Reaction with 4-Phenylcyclohexanone: Dissolve 4-phenylcyclohexanone in anhydrous diethyl ether and add it dropwise to the stirred solution of propynylmagnesium bromide at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HPhenyl protons (C₆H₅)
~ 2.50m1HMethine proton on C4 (CH-Ph)
~ 1.80 - 2.20m4HCyclohexyl methylene protons adjacent to C1 and C4
~ 1.50 - 1.70m4HRemaining cyclohexyl methylene protons
~ 1.90s3HMethyl protons of the propynyl group (C≡C-CH₃)
~ 1.60s1HHydroxyl proton (OH)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~ 145Quaternary phenyl carbon (C-ipso)
~ 128Phenyl carbons (CH)
~ 126Phenyl carbons (CH)
~ 85Alkynyl carbon (C-C≡C)
~ 80Alkynyl carbon (C≡C-CH₃)
~ 75Quaternary cyclohexyl carbon (C-OH)
~ 45Methine cyclohexyl carbon (CH-Ph)
~ 35Methylene cyclohexyl carbons
~ 30Methylene cyclohexyl carbons
~ 4Methyl carbon of the propynyl group (C≡C-CH₃)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Broad, StrongO-H stretch (hydroxyl group)
~ 3050MediumC-H stretch (aromatic)
~ 2930, 2850StrongC-H stretch (aliphatic)
~ 2240Medium, SharpC≡C stretch (alkyne)
~ 1600, 1490MediumC=C stretch (aromatic ring)
~ 1100StrongC-O stretch (tertiary alcohol)
~ 760, 700StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (Predicted)
m/zInterpretation
214[M]⁺ (Molecular ion)
199[M - CH₃]⁺
196[M - H₂O]⁺
171[M - C₃H₃]⁺ (loss of propynyl group)
104[C₆H₅-CH=CH₂]⁺ (styrene fragment)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl cation)

Potential Biological and Pharmacological Significance

While specific biological studies on 4-Phenyl-1-(1-propynyl)cyclohexanol are not extensively documented, the structural motifs present in the molecule suggest potential for various pharmacological activities.

  • Tertiary Alcohols in Drug Design: Tertiary alcohols are often incorporated into drug candidates to improve metabolic stability. The steric hindrance around the hydroxyl group can prevent oxidation, a common metabolic pathway for primary and secondary alcohols.[7]

  • Propargyl Groups in Medicinal Chemistry: The propargyl group is a versatile functional group in drug design. It can act as a pharmacophore, participate in covalent interactions with biological targets, or serve as a synthetic handle for further functionalization.[1]

  • Substituted Cyclohexanols: The cyclohexanol scaffold is present in numerous biologically active compounds. The conformational rigidity of the ring system and the stereochemical arrangement of substituents can lead to specific interactions with enzymes and receptors. For instance, various substituted cyclohexanols have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[8]

Given these considerations, 4-Phenyl-1-(1-propynyl)cyclohexanol represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

Conclusion

4-Phenyl-1-(1-propynyl)cyclohexanol is a synthetically accessible tertiary acetylenic alcohol with a rich chemical structure. This guide has provided a detailed overview of its synthesis, predicted spectroscopic properties, and potential for biological applications. The synthetic protocols outlined, based on well-established organometallic chemistry, offer a reliable route to this compound. The predicted spectral data provide a valuable reference for its characterization. While its specific biological functions remain to be fully elucidated, the presence of key structural motifs suggests that it could serve as a valuable building block for the discovery of new and effective therapeutic agents. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule.

References

  • Organic Syntheses, Coll. Vol. 10, p.4 (2004); Vol. 77, p.55 (2000). Link

  • SpectraBase. Cyclohexanol, 4-phenyl-1-(1-propynyl)-, phenylcarbamate, trans- - Optional[13C NMR]. Link

  • Grignard Reaction. (n.d.). In Chemistry LibreTexts. Link

  • PubChem. 4-Phenylcyclohexanol. Link

  • Mamedov, I. G., & Mamedova, Y. V. (2021). Biological activity of novel pentasubstituted cyclohexanol against some microorganisms. Indian Journal of Chemistry - Section B, 60B(2), 283-286.
  • ChemicalBook. Cyclohexanol(108-93-0) 13C NMR spectrum. Link

  • Organic Syntheses, Coll. Vol. 10, p.7 (2004); Vol. 75, p.1 (1998). Link

  • Doraghi, F., Mahdavian, A. M., & Karimian, S. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Link

  • Dayrit, F. M., & de Dios, A. C. (2017).
  • Dayrit, F. M., & de Dios, A. C. (2017).
  • Journal of Medicinal and Chemical Sciences. (2022). A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Link

  • Organic Syntheses, Coll. Vol. 1, p.188 (1941); Vol. 7, p.16 (1927). Link

  • Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Link

  • Chegg. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. Link

Sources

Exploratory

Nucleophilic Alkynylation of 4-Phenylcyclohexanone: Stereocontrol and Applications in Scaffolding

Abstract: As a Senior Application Scientist, I frequently encounter drug development programs that stall not during late-stage cross-coupling, but due to poor stereocontrol during the initial construction of rigid alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist, I frequently encounter drug development programs that stall not during late-stage cross-coupling, but due to poor stereocontrol during the initial construction of rigid aliphatic scaffolds. 4-Phenylcyclohexanone serves as a privileged, conformationally locked intermediate that allows for highly predictable stereochemical outcomes. This technical whitepaper explores the mechanistic causality behind the nucleophilic addition of alkynes to 4-phenylcyclohexanone, details a self-validating experimental protocol for synthesizing 1-alkynyl-4-phenylcyclohexanols, and outlines their downstream utility in complex ring expansions and bicyclic framework synthesis.

Scaffold Significance & Conformational Anchoring

In the design of biologically active molecules, rigidifying a flexible alkyl chain into a cyclic scaffold reduces the entropic penalty of target binding. 4-Phenylcyclohexanone is an ideal starting material for such scaffolding. The bulky phenyl group at the C4 position dictates the thermodynamics of the ring, overwhelmingly favoring the chair conformation where the phenyl group occupies the equatorial position[1].

This conformational anchoring effectively "locks" the ring, preventing ring-flip isomerism. Consequently, the C1 carbonyl presents two distinct, predictable faces for nucleophilic attack: the axial trajectory and the equatorial trajectory. The resulting tertiary alkynyl alcohols (e.g., 1-ethynyl-4-phenylcyclohexanol) are highly versatile hubs. The terminal alkyne can be functionalized via Sonogashira couplings, Ru-catalyzed dehydrogenative silylation, or utilized in Lewis acid-catalyzed desymmetrization to form complex bicyclo[3.n.1]alkenones[2].

Mechanistic Causality: The Stereochemistry of Alkyne Addition

The stereochemical outcome of nucleophilic addition to 4-phenylcyclohexanone is not random; it is a direct consequence of the physical dimensions of the incoming nucleophile and the transition state energy barriers.

  • Axial Attack (Torsional Steering): When a nucleophile approaches the carbonyl carbon from the axial direction (at the Bürgi-Dunitz angle), the forming C–O bond is pushed into the equatorial position. In this transition state, the forming bonds perfectly stagger the adjacent axial C–H bonds at C2 and C6. Small or linear nucleophiles, such as lithium acetylide or hydride ions, strongly prefer this pathway because they do not suffer from severe steric hindrance, allowing the reaction to be governed by the avoidance of torsional strain (the Felkin-Anh and Cieplak models)[1].

  • Equatorial Attack (Steric Approach Control): Conversely, if a nucleophile approaches from the equatorial plane, the forming C–O bond is forced into the axial position, temporarily eclipsing the adjacent equatorial C–H bonds (high torsional strain). Furthermore, bulky nucleophiles (like tert-butyl Grignard reagents) cannot attack axially because they would suffer from massive 1,3-diaxial steric clashes with the axial protons at C3 and C5. Thus, bulky nucleophiles are forced to attack equatorially.

Because the acetylide anion (


) is linear and sterically undemanding near the reactive carbon center, its addition to 4-phenylcyclohexanone proceeds predominantly via axial attack . This yields the 1,4-diequatorial product, which is the trans-isomer  (trans-1-ethynyl-4-phenylcyclohexanol).

Stereocontrol A 4-Phenylcyclohexanone (Conformationally Locked) B Small/Linear Nucleophile (e.g., Lithium Acetylide) A->B C Bulky Nucleophile (e.g., t-Butyl Grignard) A->C D Axial Attack (Torsional Steering) B->D Avoids torsional strain E Equatorial Attack (Steric Approach Control) C->E Avoids 1,3-diaxial clash F Equatorial -OH, Axial -C≡CR (trans-Isomer Major) D->F G Axial -OH, Equatorial -R (cis-Isomer Major) E->G

Fig 1: Stereochemical decision tree for nucleophilic additions to 4-phenylcyclohexanone.

Quantitative Data: Stereochemical Outcomes

To aid in reagent selection, the following table summarizes the causal relationship between nucleophile sterics and the resulting major diastereomer when reacting with conformationally locked cyclohexanones.

Nucleophile TypeExample ReagentPreferred Attack TrajectoryMajor Product StereochemistryCausality / Dominant Factor
Small / Linear Lithium AcetylideAxialEquatorial -OH (trans)Avoidance of torsional strain[1]
Small Hydride

AxialEquatorial -OH (trans)Avoidance of torsional strain
Bulky Alkyl t-Butyl GrignardEquatorialAxial -OH (cis)Avoidance of 1,3-diaxial steric clash
Self-Validating Experimental Protocol: Synthesis of 1-Ethynyl-4-phenylcyclohexanol

The following methodology outlines the synthesis of 1-ethynyl-4-phenylcyclohexanol[3]. To ensure scientific integrity, this protocol is designed as a self-validating system —incorporating specific checkpoints that allow the researcher to verify the success of the reaction in real-time without immediate reliance on NMR.

Reagents & Materials:

  • 4-Phenylcyclohexanone (1.0 equiv, limiting reagent)

  • Lithium acetylide ethylenediamine complex (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading & Checkpoint 1: Suspend lithium acetylide ethylenediamine complex (1.5 equiv) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

    • Validation Checkpoint 1 (Reagent Viability): The complex should form a fine, free-flowing, dark/tan suspension. If the solid clumps heavily or turns gummy, the reagent has absorbed moisture and the active acetylide has degraded. Discard and use a fresh bottle.

  • Substrate Addition: Dissolve 4-phenylcyclohexanone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes to manage the exotherm, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring & Checkpoint 2: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Checkpoint 2 (Reaction Progress): Perform TLC (Hexanes:EtOAc 4:1). The starting ketone (

      
      , UV-active) should disappear. A new, more polar spot will appear (
      
      
      
      ). Crucially, upon staining with p-anisaldehyde and heating, the product spot will turn a distinct dark blue/purple, confirming the presence of the tertiary alcohol.
  • Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous

    
     dropwise to quench the unreacted acetylide and neutralize the lithium alkoxide.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Checkpoint 3: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield trans-1-ethynyl-4-phenylcyclohexanol as a combustible solid[3].

    • Validation Checkpoint 3 (Product Integrity): Run a rapid IR spectrum of the isolated solid. The presence of a sharp, strong peak at

      
       (terminal alkyne 
      
      
      
      stretch) and a broad peak at
      
      
      (O-H stretch) instantly validates the success of the addition prior to full
      
      
      NMR characterization.
Downstream Applications in Scaffolding

Once synthesized, 1-alkynyl-4-phenylcyclohexanols serve as launchpads for advanced structural motifs:

  • Ring Expansions: Alkynyl alcohols derived from cyclic ketones are highly susceptible to transition-metal catalyzed ring expansions. For example, the ring expansion of analogous alkynyl quinols using gold catalysts yields complex tropone derivatives[4]. Similar pathways can be utilized to expand the 6-membered cyclohexane ring into 7-membered carbocycles.

  • Bicyclo[3.n.1]alkenone Frameworks: 4-phenylcyclohexanone derivatives can undergo Lewis acid-catalyzed intermolecular cyclizations with alkynyl enones. This desymmetrization protocol provides direct access to bicyclo[3.n.1]alkenones, which are privileged structural subunits found in numerous bioactive natural products like clusianone[2].

References
  • [2] Stereoselective synthesis of bicyclo[3.n.1]alkenone frameworks by Lewis acid-catalysis, Royal Society of Chemistry (RSC).

  • [4] Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review, MDPI / National Institutes of Health (NIH).

  • [3] 1-Ethynyl-4-phenylcyclohexanol (Product Page & Safety Data), Sigma-Aldrich.

  • [1] CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles, Royal Society of Chemistry (RSC).

Sources

Foundational

Stereochemical configuration of 4-Phenyl-1-(1-propynyl)cyclohexanol isomers

An In-depth Technical Guide to the Stereochemical Configuration of 4-Phenyl-1-(1-propynyl)cyclohexanol Isomers Abstract The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Configuration of 4-Phenyl-1-(1-propynyl)cyclohexanol Isomers

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological and toxicological profile. For drug development professionals, the rigorous characterization of stereoisomers is not merely an academic exercise but a regulatory and safety imperative. This guide provides a comprehensive technical overview of the stereochemical landscape of 4-Phenyl-1-(1-propynyl)cyclohexanol, a molecule possessing two stereogenic centers, giving rise to a complex mixture of cis and trans diastereomers, each existing as a pair of enantiomers. We will explore the logical synthesis of this compound, the strategies for the chromatographic resolution of its isomers, and the definitive analytical techniques for the assignment of their absolute configurations. The methodologies described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Imperative of Chiral Purity in Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental characteristic of biological systems. Proteins, nucleic acids, and sugars are all chiral, creating a stereospecific environment where drug molecules interact. Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological activities, metabolic pathways, and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical importance of stereochemical purity.

The target molecule, 4-Phenyl-1-(1-propynyl)cyclohexanol, features two stereocenters, leading to four possible stereoisomers. The relationship between the hydroxyl/propynyl group at the C1 position and the phenyl group at the C4 position defines two diastereomeric pairs: cis and trans. Within each pair, two non-superimposable mirror-image enantiomers exist. The distinct three-dimensional arrangement of each isomer dictates its interaction with chiral biological targets, making the separation and absolute configuration assignment of each isomer essential for any meaningful pharmacological investigation.

Synthesis and Isomer Generation

The most direct and logical pathway to synthesize 4-Phenyl-1-(1-propynyl)cyclohexanol is via a Grignard reaction. This classic organometallic reaction provides a reliable method for forming the carbon-carbon bond between the cyclohexanone ring and the propynyl group, simultaneously creating the tertiary alcohol and the C1 stereocenter.

Synthetic Pathway: Grignard Addition

The synthesis commences with the reaction of 4-phenylcyclohexanone with a propynyl Grignard reagent, such as propynylmagnesium bromide. The nucleophilic attack of the propynyl anion on the electrophilic carbonyl carbon of the cyclohexanone proceeds through a transition state that is not stereospecific, leading to the formation of both cis and trans diastereomers.

G cluster_reactants Reactants cluster_process Process cluster_products Products (Isomeric Mixture) R1 4-Phenylcyclohexanone P1 Nucleophilic Addition (Grignard Reaction) R1->P1 R2 Propynylmagnesium Bromide (in THF/Ether) R2->P1 P2 Aqueous Workup (e.g., aq. NH4Cl) P1->P2 Prod1 cis-4-Phenyl-1-(1-propynyl)cyclohexanol (R/S enantiomeric pair) P2->Prod1 Prod2 trans-4-Phenyl-1-(1-propynyl)cyclohexanol (R/S enantiomeric pair) P2->Prod2 G Start Crude Synthetic Mixture (cis/trans enantiomeric pairs) Process1 Achiral Chromatography (e.g., Flash Silica Gel or Normal Phase HPLC) Start->Process1 Fraction1 cis-Isomer Fraction (Racemic Mixture) Process1->Fraction1 Fraction2 trans-Isomer Fraction (Racemic Mixture) Process1->Fraction2 Process2 Chiral HPLC (Polysaccharide-based CSP) Fraction1->Process2 Process3 Chiral HPLC (Polysaccharide-based CSP) Fraction2->Process3 End1 Pure Enantiomer 1 (cis) Process2->End1 End2 Pure Enantiomer 2 (cis) Process2->End2 End3 Pure Enantiomer 3 (trans) Process3->End3 End4 Pure Enantiomer 4 (trans) Process3->End4 G Start Isolated Pure Isomers (1, 2, 3, 4) NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Start->NMR Xray Single-Crystal X-ray Crystallography Start->Xray Requires suitable crystal Assign_Relative Assign Relative Stereochemistry (cis vs. trans pairs) NMR->Assign_Relative Correlate Correlate Remaining Isomers (Enantiomers & Diastereomers) Assign_Relative->Correlate Assign_Absolute Determine Absolute Stereochemistry (e.g., Isomer 1 is 1R, 4S) Xray->Assign_Absolute Assign_Absolute->Correlate Final Complete Stereochemical Assignment of all Four Isomers Correlate->Final

Exploratory

4-Phenyl-1-(1-propynyl)cyclohexanol: A Comprehensive Guide on Physical Properties, Lipophilicity, and Characterization Protocols

Executive Summary In modern drug discovery and materials science, functionalized cyclohexanols serve as critical rigid scaffolds. 4-Phenyl-1-(1-propynyl)cyclohexanol is a highly specialized synthetic intermediate that co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized cyclohexanols serve as critical rigid scaffolds. 4-Phenyl-1-(1-propynyl)cyclohexanol is a highly specialized synthetic intermediate that combines a lipophilic phenyl ring, a rigid cyclohexane core, and a reactive alkyne handle. This unique structural triad makes it an invaluable precursor for click-chemistry applications, transition-metal-catalyzed cross-couplings, and the development of neuroactive pharmacophores.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the physicochemical profile of this molecule, explore the mechanistic rationale behind its calculated partition coefficient (cLogP), and establish self-validating, field-proven experimental workflows for its characterization.

Chemical Identity & Structural Analysis

Understanding the macroscopic properties of a compound begins with its microscopic topography. The molecule features a cyclohexane ring substituted at the 1-position with both a hydroxyl group (-OH) and a 1-propynyl group (-C≡C-CH3), and at the 4-position with a phenyl group.

The trans-isomer is the most thermodynamically stable and synthetically relevant form, designated by the CAS Registry Number 91621-57-7 [1]. The spatial separation of the bulky phenyl group and the tertiary alcohol minimizes 1,3-diaxial steric strain, locking the molecule into a stable chair conformation.

Table 1: Chemical Identity & Predicted Physical Properties

Note: Due to the specialized nature of this intermediate, physical properties are synthesized from structural analogs and advanced predictive cheminformatics models.

PropertyValue / DescriptionRationale / Source
IUPAC Name 4-phenyl-1-(prop-1-yn-1-yl)cyclohexan-1-olStandard IUPAC nomenclature
CAS Number 91621-57-7Primary registry identifier[1]
Molecular Formula C₁₅H₁₈ODerived from structure[1]
Molecular Weight 214.30 g/mol Calculated exact mass[1]
Physical State Crystalline SolidDriven by

stacking of phenyl rings
Melting Point 85 °C – 95 °C (Est.)Typical for rigid, phenyl-substituted tertiary alcohols
Boiling Point ~ 330 °C at 760 mmHg (Est.)High BP due to strong intermolecular hydrogen bonding
Density ~ 1.05 g/cm³ (Est.)Standard density for functionalized cyclic hydrocarbons

Lipophilicity: The Mechanics of cLogP

In pharmacokinetics, the octanol-water partition coefficient (LogP) dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For 4-Phenyl-1-(1-propynyl)cyclohexanol, we utilize a fragment-based predictive model (such as Crippen's fragmentation) to calculate the LogP (cLogP).

Fragment Contribution Analysis

The molecule's lipophilicity is a tug-of-war between its hydrophobic hydrocarbon bulk and its single hydrophilic hydrogen-bond donor/acceptor.

  • Phenyl Ring & Cyclohexane Core: These structures are highly lipophilic, driving the molecule into the lipid (octanol) phase.

  • Propynyl Group: The alkyne adds electron density and moderate lipophilicity.

  • Tertiary Hydroxyl: The -OH group introduces a strong dipole and hydrogen-bonding capability, pulling the molecule toward the aqueous phase.

The summation of these fragments yields an estimated cLogP of ~4.2 . This places the compound well within Lipinski’s Rule of Five (LogP < 5), suggesting excellent theoretical membrane permeability for oral drug formulations.

G Molecule 4-Phenyl-1-(1-propynyl) cyclohexanol Phenyl Phenyl Ring (+2.1) Molecule->Phenyl Lipophilic Cyclohexane Cyclohexane Core (+2.5) Molecule->Cyclohexane Lipophilic Propynyl Propynyl Group (+0.9) Molecule->Propynyl Lipophilic Hydroxyl Tertiary Hydroxyl (-1.3) Molecule->Hydroxyl Hydrophilic cLogP Estimated cLogP ≈ 4.2 Phenyl->cLogP Cyclohexane->cLogP Propynyl->cLogP Hydroxyl->cLogP

Structural fragment contributions to the calculated LogP (cLogP) of the target molecule.

Experimental Workflows for Property Validation

To transition from theoretical models to empirical certainty, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems, ensuring data integrity through internal controls.

Empirical LogP Determination via OECD TG 117 (HPLC Method)

Causality & Rationale: While the traditional shake-flask method (OECD TG 107) is standard, it is highly susceptible to emulsion formation when dealing with lipophilic compounds (LogP > 3). Therefore, we employ the High-Performance Liquid Chromatography (HPLC) method outlined in OECD Test Guideline 117[2]. This method relies on thermodynamic partitioning between a C18 stationary phase (simulating biological lipids) and a polar mobile phase, allowing for highly reproducible LogP determination in the 0 to 6 range[3].

Step-by-Step Protocol:

  • Reference Selection: Select 6 reference substances with known LogP values spanning the expected range (e.g., 2-butanone [LogP 0.3] to DDT[LogP 6.5])[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v). Degas thoroughly to prevent baseline drift.

  • Dead Time (

    
    ) Measurement:  Inject an unretained organic compound (e.g., thiourea) to determine the column dead time.
    
  • Sample & Reference Injection: Inject the reference substances and the 4-Phenyl-1-(1-propynyl)cyclohexanol sample. Record the retention times (

    
    )[5].
    
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for all analytes using the formula: 
    
    
    
    .
  • Calibration & Interpolation: Plot

    
     versus the known 
    
    
    
    of the reference substances. Use the linear regression equation to interpolate the empirical LogP of the sample[5].

HPLC_Workflow Start Select Reference Substances Prep Prepare Isocratic Mobile Phase Start->Prep Inject Inject Sample & References Prep->Inject Measure Measure Retention Times (tR) Inject->Measure Capacity Calculate Capacity Factor (k') Measure->Capacity Plot Plot log k' vs. log Pow (Refs) Capacity->Plot Interpolate Interpolate Sample log Pow Plot->Interpolate

OECD TG 117 HPLC workflow for empirical determination of the octanol-water partition coefficient.
Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Standard visual capillary melting point apparatuses are subjective and fail to capture thermodynamic nuances. For a functionalized cyclohexanol, identifying polymorphic crystalline states is crucial for formulation stability. DSC measures the exact heat flow into the sample, providing an objective melting point (onset temperature) and the enthalpy of fusion (


).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2–5 mg of 4-Phenyl-1-(1-propynyl)cyclohexanol into an aluminum standard DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle: Equilibrate the sample at 25 °C. Heat at a controlled ramp rate of 10 °C/min up to 150 °C.

  • Data Analysis: Identify the endothermic peak corresponding to melting. The extrapolated onset temperature defines the rigorous melting point, while the integrated area under the curve yields the enthalpy of fusion.

References

  • Molaid Chemical Database.trans-4-phenyl-1-(1-propynyl)cyclohexanol | 91621-57-7.
  • OECD Guidelines for the Testing of Chemicals.Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
  • Analytice.OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method.
  • OECD Guidelines for the Testing of Chemicals.Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • UK Government Publications.Estimating the octanol-water partition coefficient for chemical substances.

Sources

Foundational

Multi-Target Directed Ligands in Neuropharmacology: The Potential of 4-Phenyl-1-(1-propynyl)cyclohexanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The treatment of complex neurodegenerative disorders, such as Parkinson’s disease...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The treatment of complex neurodegenerative disorders, such as Parkinson’s disease (PD) and Alzheimer’s disease (AD), is increasingly shifting away from single-target paradigms toward the development of Multi-Target Directed Ligands (MTDLs). This whitepaper explores the pharmacological potential of 4-Phenyl-1-(1-propynyl)cyclohexanol derivatives. By deconstructing its unique molecular scaffold—which seamlessly integrates a phenylcyclohexyl core with a 1-propynyl moiety—we can logically predict its capacity to act as a synergistic neuroprotective agent. Specifically, this scaffold possesses the structural prerequisites for monoamine oxidase B (MAO-B) inhibition, N-methyl-D-aspartate (NMDA) receptor antagonism, and Sigma-1 receptor (


R) agonism.

Structural Rationale & Pharmacophore Deconstruction

To understand the pharmacological causality of 4-Phenyl-1-(1-propynyl)cyclohexanol, we must analyze its distinct functional groups and their established interactions with central nervous system (CNS) targets.

The 1-Propynyl Moiety: Mechanism-Based MAO-B Inhibition

The 1-propynyl group is a terminal-alkyne analog closely related to the N-propargyl group found in FDA-approved MAO-B inhibitors like selegiline and rasagiline[1][2].

  • Causality of Inhibition: The propargyl/propynyl moiety acts as a "suicide inhibitor." Upon entering the MAO-B active site, the enzyme attempts to oxidize the alkyne. This catalytic processing generates a highly reactive allenyl intermediate, which subsequently undergoes nucleophilic attack by the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor[2][3].

  • Pharmacological Outcome: This forms a covalent, irreversible adduct that permanently inactivates the enzyme, thereby preventing the breakdown of dopamine and reducing the generation of neurotoxic hydrogen peroxide (

    
    )[1].
    
The Phenylcyclohexyl Core: NMDA Antagonism & Sigma-1 Modulation

The phenylcyclohexyl structure is the defining pharmacophore of phencyclidine (PCP) and related dissociative anesthetics[4].

  • NMDA Receptor Antagonism: This core binds specifically to the PCP-binding site located deep within the ion channel of the NMDA receptor[5]. By acting as an uncompetitive channel blocker, it physically occludes the influx of

    
     ions, which is a primary driver of glutamate-induced excitotoxicity and neuronal apoptosis[5][6].
    
  • Sigma-1 Receptor (

    
    R) Agonism:  Phenylcyclohexyl derivatives also exhibit high affinity for the 
    
    
    
    R, a transmembrane chaperone protein highly concentrated in mitochondria-associated endoplasmic reticulum membranes (MAMs)[7]. Activation of
    
    
    R promotes calcium homeostasis, reduces endoplasmic reticulum stress, and upregulates anti-apoptotic proteins (e.g., Bcl-2), providing a robust secondary layer of neuroprotection[7].

Pathway Compound 4-Phenyl-1-(1-propynyl) cyclohexanol Derivative MAOB MAO-B Enzyme Compound->MAOB Propynyl Group (Covalent FAD Adduct) NMDA NMDA Receptor Compound->NMDA Phenylcyclohexyl Core (Ion Channel Block) SIGMA Sigma-1 Receptor Compound->SIGMA Hydrophobic Core (Chaperone Activation) OxStress ↓ Oxidative Stress ↑ Dopamine MAOB->OxStress CaFlux ↓ Ca2+ Influx (Anti-Excitotoxicity) NMDA->CaFlux Survival ↑ ER Chaperone Activity (Cell Survival) SIGMA->Survival Neuroprot Synergistic Neuroprotection OxStress->Neuroprot CaFlux->Neuroprot Survival->Neuroprot

Fig 1: Synergistic neuroprotective pathway of the dual-pharmacophore scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate the MTDL profile of 4-Phenyl-1-(1-propynyl)cyclohexanol derivatives, the following self-validating protocols must be executed. These methodologies are designed not just to observe effects, but to prove the underlying mechanisms (e.g., distinguishing reversible from irreversible binding).

Protocol 1: Fluorometric MAO-B Inhibition & Reversibility Assay

This protocol determines the


 for MAO-B and utilizes a dialysis step to prove the covalent nature of the propynyl-FAD interaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the derivative (0.1 nM to 10

    
    M) for 30 minutes at 37°C to allow for mechanism-based covalent bonding.
    
  • Substrate Addition: Add 50

    
    M of kynuramine (a non-fluorescent substrate). Incubate for an additional 20 minutes.
    
  • Reaction Termination & Reading: Stop the reaction with 2N NaOH. Measure the fluorescence of the metabolite (4-hydroxyquinoline) at

    
     = 310 nm and 
    
    
    
    = 400 nm. Calculate
    
    
    .
  • Reversibility Validation (Dialysis): Take a sample incubated with the derivative at

    
     and subject it to rapid dialysis against a 1000-fold volume of buffer for 24 hours at 4°C.
    
  • Logic Check: If the enzyme activity does not recover post-dialysis, it confirms the propynyl group has formed an irreversible covalent bond with the FAD cofactor, validating the mechanism[2][3].

Protocol 2: Multiplexed Radioligand Binding (NMDA & R)

This assay quantifies the affinity (


) of the phenylcyclohexyl core for its secondary targets.

Step-by-Step Methodology:

  • Membrane Preparation:

    • For NMDA: Isolate rat cortical membranes.

    • For

      
      R: Isolate guinea pig liver membranes (highly enriched in 
      
      
      
      R).
  • Radioligand Incubation:

    • NMDA Assay: Incubate cortical membranes with 2 nM [

      
      H]MK-801 (a highly specific channel blocker) and the test derivative in 5 mM HEPES buffer for 2 hours at room temperature.
      
    • 
      R Assay: Incubate guinea pig liver membranes with 2.4 nM -pentazocine (a selective 
      
      
      
      R ligand) and the test derivative in 50 mM Tris-HCl buffer for 90 minutes at 37°C.
  • Filtration & Quantification: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Scintillation: Extract radioactivity using a liquid scintillation cocktail and quantify using a beta counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Phase1 In Vitro Screening (Fluorometric & Radioligand) Phase2 Dialysis / Washout (Reversibility Check) Phase1->Phase2 Identify Irreversible Binders Phase3 Functional Assays (Ca2+ Imaging & Cell Viability) Phase2->Phase3 Confirm Target Engagement Phase4 Lead Optimization (MTDL Candidate) Phase3->Phase4 Select Best Profile

Fig 2: High-throughput screening workflow for identifying viable MTDL candidates.

Quantitative Data Presentation

Based on the structural homology of 4-Phenyl-1-(1-propynyl)cyclohexanol to known pharmacophores, the following table summarizes the expected pharmacological profile compared to established reference standards.

Compound Class / Reference DrugMAO-B

(nM)
NMDA Receptor

(nM)
Sigma-1 Receptor

(nM)
Primary Mechanism of Action
4-Phenyl-1-(1-propynyl)cyclohexanol (Predicted) ~50 - 150 ~100 - 300 ~50 - 100 Multi-Target (Irreversible MAO-B + NMDA Block +

R Agonism)
Rasagiline (Standard)14> 10,000> 10,000Selective Irreversible MAO-B Inhibition
Phencyclidine (PCP)> 10,00059130NMDA Channel Blockade /

R Modulation
(+)-Pentazocine (Standard)> 10,000> 10,0001.8Selective

R Agonism

Note: The predicted values for the target derivative reflect a balanced MTDL profile. While affinity at individual receptors may be slightly lower than highly selective reference drugs, the synergistic effect across multiple neurodegenerative pathways provides a superior therapeutic window with potentially fewer off-target side effects.

Conclusion

The 4-Phenyl-1-(1-propynyl)cyclohexanol scaffold represents a highly rational starting point for the development of next-generation neuroprotective drugs. By combining the covalent MAO-B inhibitory power of the propynyl group with the anti-excitotoxic and chaperone-activating properties of the phenylcyclohexyl core, researchers can engineer compounds that simultaneously halt dopaminergic degradation, prevent calcium-induced apoptosis, and promote cellular repair.

References

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central (PMC). Available at:[Link]

  • Phencyclidine. Wikipedia. Available at: [Link]

  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. PubMed Central (PMC). Available at:[Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central (PMC). Available at:[Link]

  • Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. Frontiers. Available at:[Link]

  • Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. PubMed Central (PMC). Available at:[Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PubMed Central (PMC). Available at:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at:[Link]

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Exploratory

Conformational Landscape of 4-Phenyl Substituted Cyclohexanols: An In-depth Technical Guide

This guide provides a comprehensive exploration of the conformational analysis of the cyclohexane ring in 4-phenyl substituted alcohols. Tailored for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the conformational analysis of the cyclohexane ring in 4-phenyl substituted alcohols. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and computational approaches essential for understanding the three-dimensional architecture of these significant molecular scaffolds.

Foundational Principles: The Dynamic Cyclohexane Ring

The cyclohexane ring is not a static, planar entity. To minimize inherent ring strain, it predominantly adopts a puckered "chair" conformation.[1] This chair conformation is the most stable arrangement as it virtually eliminates angle strain, with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°, and minimizes torsional strain by ensuring all adjacent C-H bonds are staggered.[2][3]

At room temperature, the cyclohexane ring undergoes a rapid "ring-flip," interconverting between two equivalent chair conformations.[4][5] During this process, substituents that were in an axial position (perpendicular to the general plane of the ring) become equatorial (in the general plane of the ring), and vice versa.[4][6]

The introduction of substituents onto the cyclohexane ring disrupts the energetic equivalence of the two chair conformers. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents with the rest of the ring.

The Influence of the 4-Phenyl Substituent: A Case of Steric Dominance

In 4-phenyl substituted cyclohexanols, the phenyl group is a sterically demanding substituent. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. The phenyl group has a significant A-value of approximately 3.0 kcal/mol, indicating a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[7]

The hydroxyl group, in contrast, is smaller and has a more modest A-value. This means that the conformation of 4-phenyl substituted cyclohexanols is largely governed by the steric bulk of the phenyl group, which acts as a "conformational lock," strongly favoring the chair conformation where the phenyl group is in the equatorial position.

The interplay between the phenyl and hydroxyl groups gives rise to cis and trans diastereomers, which have distinct conformational preferences and, consequently, different physical and chemical properties.

  • trans-4-Phenylcyclohexanol: In the most stable conformation, both the phenyl and hydroxyl groups occupy equatorial positions. The alternative diaxial conformation is highly disfavored due to the significant steric strain of the axial phenyl group.

  • cis-4-Phenylcyclohexanol: In this isomer, one substituent must be axial while the other is equatorial. Given the large A-value of the phenyl group, the conformer with the equatorial phenyl group and axial hydroxyl group is significantly more stable.

The following diagram illustrates the conformational equilibrium for cis-4-phenylcyclohexanol.

G cluster_0 Axial Phenyl (Unstable) cluster_1 Equatorial Phenyl (Stable) a More Unstable Conformer b More Stable Conformer a->b Ring Flip (Equilibrium strongly favors right) b->a

Caption: Conformational equilibrium of cis-4-phenylcyclohexanol.

Experimental Determination of Conformation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the conformational preferences of cyclohexane derivatives in solution.[8] ¹H NMR, in particular, provides a wealth of information through the analysis of chemical shifts and spin-spin coupling constants (J-values).

Interpreting ¹H NMR Spectra: Chemical Shifts and Coupling Constants

In a conformationally locked cyclohexane ring, axial and equatorial protons reside in distinct chemical environments, leading to different chemical shifts. Typically, equatorial protons are deshielded relative to their axial counterparts due to the anisotropic effect of the C-C single bonds.

The most definitive information, however, comes from the analysis of vicinal coupling constants (³JHH). The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, the following relationships are generally observed:

Coupling TypeDihedral AngleTypical J-value (Hz)
Axial-Axial (Jaa)~180°9 - 12
Axial-Equatorial (Jae)~60°3 - 4
Equatorial-Equatorial (Jee)~60°3 - 4

The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is a key diagnostic probe. The width of its multiplet is the sum of the coupling constants to its neighboring protons.

  • Axial Carbinol Proton: This proton will have two large axial-axial couplings and two smaller axial-equatorial couplings, resulting in a wide multiplet.

  • Equatorial Carbinol Proton: This proton will have two smaller equatorial-axial couplings and two smaller equatorial-equatorial couplings, leading to a narrow multiplet.

Experimental Protocol: ¹H NMR Analysis of 4-Phenylcyclohexanol
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-phenylcyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

  • Spectral Analysis:

    • Identify the multiplet corresponding to the carbinol proton (typically in the range of 3.5-4.5 ppm).

    • Measure the width of the multiplet at half-height. A wide multiplet ( > 20 Hz) is indicative of an axial proton, while a narrow multiplet ( < 10 Hz) suggests an equatorial proton.

    • If the spectrum is well-resolved, determine the individual coupling constants to confirm the assignment.

Variable Temperature (VT) NMR

For systems where the conformational equilibrium is not strongly biased, or to study the dynamics of ring flipping, variable temperature (VT) NMR is an invaluable tool.[9] By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial protons of the two conformers.[5][10]

  • Solvent Selection: Choose a deuterated solvent with a low freezing point (e.g., toluene-d₈, dichloromethane-d₂).

  • Temperature Calibration: Calibrate the spectrometer's temperature using a standard sample (e.g., methanol or ethylene glycol).[11]

  • Stepwise Cooling: Cool the sample in a stepwise manner, allowing the temperature to equilibrate at each step before acquiring a spectrum.[12]

  • Data Analysis: Observe the broadening and eventual coalescence of signals as the temperature is lowered, followed by the appearance of distinct signals for each conformer at very low temperatures.

Synthesis of 4-Phenyl Substituted Alcohols: A Practical Approach

The synthesis of 4-phenylcyclohexanol can be achieved through various routes. A common and reliable method involves the Grignard reaction of phenylmagnesium bromide with 4-phenylcyclohexanone, followed by reduction. A more direct approach for a related compound, 1-phenylcyclohexanol, is the reaction of phenylmagnesium bromide with cyclohexanone.[7] For the purpose of this guide, we will outline a representative synthesis of cis- and trans-4-phenylcyclohexanol starting from 4-phenylcyclohexanone.

Experimental Protocol: Synthesis of cis- and trans-4-Phenylcyclohexanol

Step 1: Reduction of 4-Phenylcyclohexanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylcyclohexanone in anhydrous ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH₄.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product will be a mixture of cis- and trans-4-phenylcyclohexanol.

Step 2: Separation of Diastereomers

  • Column Chromatography: Separate the cis and trans isomers using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

The following diagram illustrates the synthesis workflow.

G start 4-Phenylcyclohexanone reduction Reduction (NaBH4, Ethanol) start->reduction mixture Mixture of cis- and trans-4-Phenylcyclohexanol reduction->mixture separation Column Chromatography mixture->separation cis_product cis-4-Phenylcyclohexanol separation->cis_product trans_product trans-4-Phenylcyclohexanol separation->trans_product

Caption: Synthesis and separation of 4-phenylcyclohexanol isomers.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to predict the stable conformations of molecules and their relative energies.[8][13] This approach can corroborate experimental findings and offer insights into the geometric parameters of the different conformers.

Computational Workflow: Conformational Analysis of 4-Phenylcyclohexanol
  • Structure Generation: Build the initial 3D structures of the possible chair conformations of cis- and trans-4-phenylcyclohexanol.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G*).[8]

  • Frequency Calculation: Conduct a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Comparison: Compare the ZPVE-corrected electronic energies of the different conformers to determine their relative stabilities.

The following diagram outlines the computational workflow.

G start Initial 3D Structures (cis and trans conformers) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_comp Energy Comparison (ZPVE corrected) freq_calc->energy_comp results Relative Stabilities and Optimized Geometries energy_comp->results

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of 4-phenyl substituted cyclohexanols is a multifaceted endeavor that integrates fundamental principles of stereochemistry with advanced experimental and computational techniques. The sterically demanding phenyl group plays a decisive role in dictating the preferred chair conformation, a preference that can be unequivocally determined through the astute application of ¹H NMR spectroscopy. The synthesis of these compounds, coupled with computational modeling, provides a holistic understanding of their three-dimensional structure, which is of paramount importance in fields such as medicinal chemistry and materials science, where molecular shape is intimately linked to function.

References

  • Stephens, P. J., Devlin, F. J., & Cheeseman, J. R. (2012). VCD Spectroscopy for Organic Chemists. CRC Press. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. (n.d.).
  • García-Sosa, A. T., & Maran, U. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanol. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. (n.d.). Conformational Analysis of Cyclohexanols. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]

  • YouTube. (2020, May 30). 1H NMR of cyclohexane. [Link]

  • Vaia. (n.d.). How would you use a Grignard reaction on an aldehyde or ketone to synthesize the following compounds? (a) 2-Pentanol (b) 1 -Butanol (c) 1-Phenylcyclohexanol (d) Diphenylmethanol. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]

  • University of Washington. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]

  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. [Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. [Link]

  • Western University. (n.d.). Using the Mercury 400 with VNMRJ 2. [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. [Link]

  • Wang, Y., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]

  • Chegg. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]

  • Liu, Y., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. [Link]

  • Grimme, S., & Brandenburg, J. G. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

  • Sviatenko, O., et al. (2021). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry. [Link]

  • Digikogu. (2023, January 1). Conformational Analysis of an Organometallic Compound with Data Science Inspired Workflow. [Link]

  • RSC Publishing. (2019, August 5). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. [Link]

  • DAV University. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. [Link]

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  • ResearchGate. (2026, February 26). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. [Link]

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Foundational

A Technical Guide to the Solubility Profile of 4-Phenyl-1-(1-propynyl)cyclohexanol in Polar vs. Non-polar Solvents

Abstract This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Phenyl-1-(1-propynyl)cyclohexanol. In the absence of direct experimental data for this specific molecule, this do...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Phenyl-1-(1-propynyl)cyclohexanol. In the absence of direct experimental data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to predict its behavior in a range of polar and non-polar solvents. We will deconstruct the molecule into its constituent functional groups—phenyl, cyclohexyl, hydroxyl, and propynyl—to evaluate their respective contributions to its overall polarity and, consequently, its solubility. Furthermore, this guide presents a detailed, field-proven experimental protocol for determining the solubility of a compound such as 4-Phenyl-1-(1-propynyl)cyclohexanol, utilizing the robust shake-flask method coupled with UV-Vis spectroscopy for quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both a theoretical framework for predicting solubility and a practical guide for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] A compound's ability to dissolve in a solvent system determines its concentration at the site of absorption and, ultimately, its access to biological targets.[1] Understanding the solubility profile of a novel chemical entity like 4-Phenyl-1-(1-propynyl)cyclohexanol is therefore a foundational step in its preclinical development.[3] This guide will explore the predicted solubility of this compound by examining its molecular structure and provide a robust methodology for its experimental validation.

Molecular Structure Analysis of 4-Phenyl-1-(1-propynyl)cyclohexanol

To predict the solubility of 4-Phenyl-1-(1-propynyl)cyclohexanol, we must first analyze its chemical architecture. The molecule is a tertiary alcohol with a substituted cyclohexane ring. The key functional groups that will dictate its solubility are:

  • The Phenyl Group (-C₆H₅): This bulky, aromatic ring is non-polar and hydrophobic.[4] Its presence will significantly contribute to the molecule's affinity for non-polar solvents through van der Waals interactions.[5] The phenyl group's hydrophobicity will tend to decrease the molecule's solubility in aqueous and highly polar solvents.[4][5]

  • The Cyclohexane Ring (-C₆H₁₁-): As a saturated hydrocarbon ring, the cyclohexane moiety is also non-polar and lipophilic.[6][7] It will further enhance the molecule's solubility in non-polar environments. While the cyclohexane ring itself is non-polar, its conformational flexibility can be influenced by its substituents.

  • The Hydroxyl Group (-OH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[8][9][10][11] The hydroxyl group is hydrophilic ("water-loving") and will be the primary driver for solubility in polar, protic solvents like water and alcohols.[9] The presence of this group is expected to impart some degree of aqueous solubility to the molecule.[12]

  • The 1-Propynyl Group (-C≡C-CH₃): The carbon-carbon triple bond of the alkyne group is relatively non-polar.[13][14][15] While there is some electron density associated with the π-bonds, alkynes are generally considered to be non-polar and contribute to the hydrophobic character of a molecule.[13][16]

Overall Polarity Prediction:

Based on this analysis, 4-Phenyl-1-(1-propynyl)cyclohexanol is predicted to be a molecule with dual characteristics . It possesses a significant non-polar character due to the large phenyl and cyclohexyl groups, as well as the propynyl chain. However, the presence of the hydroxyl group introduces a polar, hydrophilic center. This amphipathic nature suggests that the compound will exhibit limited solubility in both highly polar and strictly non-polar solvents, with optimal solubility likely found in solvents of intermediate polarity.

Theoretical Framework: "Like Dissolves Like"

The guiding principle for predicting solubility is the adage "like dissolves like."[17] This means that a solute will dissolve best in a solvent that has a similar polarity.[17]

  • Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Non-polar Solvents (e.g., hexane, toluene, cyclohexane) lack a significant dipole moment and dissolve non-polar solutes primarily through weaker London dispersion forces.

For 4-Phenyl-1-(1-propynyl)cyclohexanol, the non-polar phenyl, cyclohexyl, and propynyl components will favor dissolution in non-polar solvents. Conversely, the polar hydroxyl group will promote solubility in polar solvents. The overall solubility in a given solvent will be a balance of these competing interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[17][18][19] This technique is reliable for compounds with low to moderate solubility.[1] The following is a detailed protocol for determining the solubility of 4-Phenyl-1-(1-propynyl)cyclohexanol.

Materials and Equipment
  • 4-Phenyl-1-(1-propynyl)cyclohexanol (solid)

  • Selected polar and non-polar solvents (e.g., water, ethanol, methanol, acetonitrile, hexane, toluene)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Weigh excess amount of 4-Phenyl-1-(1-propynyl)cyclohexanol prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature for 24-72 hours prep2->equil sep1 Centrifuge the suspension equil->sep1 sep2 Filter the supernatant through a 0.45 µm filter sep1->sep2 quant1 Prepare serial dilutions of the filtrate sep2->quant1 quant2 Measure absorbance using UV-Vis Spectrophotometer quant1->quant2 quant3 Determine concentration from a standard calibration curve quant2->quant3

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Phenyl-1-(1-propynyl)cyclohexanol to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

    • Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification using UV-Vis Spectroscopy:

    • Prepare a stock solution of 4-Phenyl-1-(1-propynyl)cyclohexanol of a known concentration in a suitable solvent (one in which it is freely soluble).

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration). The presence of the phenyl group should provide a strong chromophore for UV detection.[20][21]

    • Dilute the filtered saturated solutions with the same solvent used for the standards to bring their absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration of 4-Phenyl-1-(1-propynyl)cyclohexanol in the saturated solutions.

Predicted Solubility Profile and Data Presentation

Based on the molecular structure analysis, the following solubility profile for 4-Phenyl-1-(1-propynyl)cyclohexanol is anticipated:

  • High Solubility: In solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane. These solvents can interact with both the non-polar and polar regions of the molecule.

  • Moderate Solubility: In polar protic solvents like ethanol and methanol. The hydroxyl group will facilitate interaction with these solvents, but the large non-polar portion of the molecule will limit its overall solubility.

  • Low Solubility: In highly polar solvents like water. While the hydroxyl group can form hydrogen bonds with water, the dominant hydrophobic character of the molecule will likely result in poor aqueous solubility.

  • Low to Moderate Solubility: In non-polar solvents like hexane and toluene. The non-polar regions of the molecule will interact favorably with these solvents, but the presence of the polar hydroxyl group will disrupt these interactions and limit solubility.

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

SolventSolvent TypePredicted Solubility RankExperimentally Determined Solubility (mg/mL at 25°C)
WaterPolar, ProticLowTo be determined
MethanolPolar, ProticModerateTo be determined
EthanolPolar, ProticModerateTo be determined
AcetonitrilePolar, AproticModerate to HighTo be determined
AcetonePolar, AproticHighTo be determined
DichloromethaneIntermediate PolarityHighTo be determined
TolueneNon-polarLow to ModerateTo be determined
HexaneNon-polarLowTo be determined

Visualizing Molecular Interactions and Solubility

The following diagram illustrates the interplay of the different functional groups of 4-Phenyl-1-(1-propynyl)cyclohexanol with polar and non-polar solvents.

G cluster_molecule 4-Phenyl-1-(1-propynyl)cyclohexanol mol C₁₇H₂₀O phenyl Phenyl (Non-polar) polar_solvent Polar Solvent (e.g., Water) phenyl->polar_solvent Unfavorable Interaction nonpolar_solvent Non-polar Solvent (e.g., Hexane) phenyl->nonpolar_solvent Favorable Interaction cyclohexyl Cyclohexyl (Non-polar) cyclohexyl->polar_solvent Unfavorable Interaction cyclohexyl->nonpolar_solvent Favorable Interaction propynyl Propynyl (Non-polar) propynyl->polar_solvent Unfavorable Interaction propynyl->nonpolar_solvent Favorable Interaction hydroxyl Hydroxyl (Polar) hydroxyl->polar_solvent Favorable Interaction hydroxyl->nonpolar_solvent Unfavorable Interaction

Caption: Molecular interactions influencing the solubility of 4-Phenyl-1-(1-propynyl)cyclohexanol.

Conclusion

The solubility of 4-Phenyl-1-(1-propynyl)cyclohexanol is predicted to be a complex interplay of its constituent functional groups. Its significant non-polar character, derived from the phenyl, cyclohexyl, and propynyl moieties, suggests a preference for less polar environments. However, the presence of a polar hydroxyl group will enable some interaction with polar solvents. This guide provides a robust theoretical framework for understanding these competing effects and a detailed experimental protocol for the empirical determination of its solubility profile. The insights gained from such studies are invaluable for guiding formulation development and predicting the in vivo behavior of this and other novel chemical entities.

References

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Hydroxyl Group Definition. Fiveable. [Link]

  • Hydroxyl group | Definition, Structure, & Facts. Britannica. [Link]

  • Student Question : Describe the structure of a hydroxyl group and its role in alcohol formation. QuickTakes. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Understanding the Hydroxyl Group: A Key Player in Chemistry. Oreate AI Blog. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Nature. [Link]

  • 12.2: Properties and Bonding in the Alkynes. Chemistry LibreTexts. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Alkyne: Meaning, Examples & Applications. StudySmarter. [Link]

  • 14.2.2: Properties and Bonding in the Alkynes. Chemistry LibreTexts. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Prediction of aqueous solubility of organic chemicals based on molecular structure. Environmental Science & Technology - ACS Publications. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • Chemistry Alkynes. SATHEE - IIT Kanpur. [Link]

  • Importance of Triple Bonds of Alkyne. uobabylon.edu.iq. [Link]

  • Application of a UV-vis spectrometer to investigate the effect of dissolution media on the diffusivity of small molecules and proteins. PubMed. [Link]

  • Phenyl group. Wikipedia. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • The Basics of UV-Vis Spectroscopy. Agilent. [Link]

  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI. [Link]

  • Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Persee. [Link]

  • Functional Group Characteristics and Roles. ASHP. [Link]

  • 2.5: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • Phenol hydrogen bonding physical chemical properties. docbrown.info. [Link]

  • Cyclohexane. Wikipedia. [Link]

  • Polarity and characteristic groups of natural phenols. ResearchGate. [Link]

  • Cyclohexane. GeeksforGeeks. [Link]

  • Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. PMC. [Link]

  • Cyclohexane. Department of Climate Change, Energy, the Environment and Water. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: Grignard Reaction Conditions for the Propynylation of 4-Phenylcyclohexanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of conformationally restricted, rigid scaffolds for medicinal chemistry. Introduction & Mechanistic Causality Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of conformationally restricted, rigid scaffolds for medicinal chemistry.

Introduction & Mechanistic Causality

The nucleophilic addition of organomagnesium compounds to cyclic ketones is a foundational carbon-carbon bond-forming reaction in drug discovery . When applied to conformationally locked cyclic systems like 4-phenylcyclohexanone, the synthetic utility of the reaction hinges entirely on its diastereoselectivity.

As an Application Scientist, it is critical to look beyond the basic stoichiometry and understand the stereochemical causality driving the reaction. The bulky phenyl group at the C4 position effectively locks the cyclohexane ring into a single chair conformation, occupying the sterically favored equatorial position . Consequently, the facial selectivity of the incoming nucleophile dictates the final cis/trans ratio of the resulting tertiary alcohol.

The Stereochemical Impact of Nucleophile Geometry

Nucleophilic attack on the carbonyl carbon (C1) can occur from either the axial or equatorial face:

  • Bulky

    
    -Hybridized Grignards:  Reagents like methyl- or isopropylmagnesium bromide typically approach from the equatorial face. This trajectory avoids severe 1,3-diaxial steric clashes with the axial protons at C3 and C5. Equatorial attack pushes the developing hydroxyl group into the axial position, yielding the cis-alcohol (where the axial OH and equatorial phenyl group are on the same face of the ring) .
    
  • Linear

    
    -Hybridized Grignards:  In contrast, 1-propynylmagnesium bromide features an 
    
    
    
    -hybridized, linear acetylenic carbon. This "slim" nucleophile experiences significantly reduced 1,3-diaxial strain. As a result, axial attack becomes kinetically favored. Axial attack pushes the hydroxyl group into the equatorial position, yielding trans-1-propynyl-4-phenylcyclohexanol as the major diastereomer.

Stereoselectivity Substrate 4-Phenylcyclohexanone (Equatorial Ph) Axial Axial Attack (sp-hybridized Propynyl) Substrate->Axial Minimal 1,3-diaxial steric strain Equatorial Equatorial Attack (sp3-hybridized Grignards) Substrate->Equatorial Avoids 1,3-diaxial strain but incurs torsional strain TransProd trans-1-Propynyl-4-phenylcyclohexanol (Equatorial OH, Major for Propynyl) Axial->TransProd OH pushed to equatorial position (trans) CisProd cis-1-Propynyl-4-phenylcyclohexanol (Axial OH, Major for Bulky Alkyls) Equatorial->CisProd OH pushed to axial position (cis)

Fig 1. Divergent stereochemical pathways in the nucleophilic addition to 4-phenylcyclohexanone.

Quantitative Data Summary

The table below summarizes the causal relationship between nucleophile hybridization, preferred approach trajectory, and the resulting diastereomeric ratio (dr).

Nucleophile TypeRepresentative ReagentHybridizationMajor ApproachMajor Diastereomer (Alcohol)Typical dr (trans:cis)Typical Yield
Bulky Alkyl Methylmagnesium bromide

Equatorialcis (Axial OH)1 : 4>85%
Linear Alkynyl 1-Propynylmagnesium bromide

Axialtrans (Equatorial OH)3 : 1>80%
Small Hydride Lithium aluminum hydride

Axialtrans (Equatorial OH)9 : 1>90%

Data represents generalized stereochemical trends for 4-substituted cyclohexanones to illustrate the impact of nucleophile geometry on facial selectivity .

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to confirm reaction progression .

Materials Required
  • Substrate: 4-Phenylcyclohexanone (98+%, anhydrous)

  • Reagent: 1-Propynylmagnesium bromide (0.5 M solution in THF)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Hexanes

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Workflow Step1 1. Preparation Flame-dry & Argon purge Step2 2. Reagent Loading 1-Propynyl-MgBr at 0 °C Step1->Step2 Step3 3. Substrate Addition Dropwise 4-Phenylcyclohexanone Step2->Step3 Step4 4. Propagation Stir at RT (2-4 hrs) Step3->Step4 Step5 5. Quenching Sat. NH4Cl at 0 °C Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the propynylation of 4-phenylcyclohexanone.

Step-by-Step Methodology

Step 1: Preparation of Anhydrous Environment Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with high-purity Argon for 15 minutes.

  • Causality: Grignard reagents are highly basic and nucleophilic; trace moisture will prematurely protonate the reagent to propyne gas, effectively neutralizing the reaction .

Step 2: Reagent Loading Syringe 24.0 mL (12.0 mmol, 1.2 equiv) of 1-propynylmagnesium bromide (0.5 M in THF) into the reaction flask. Cool the flask to 0 °C using an ice-water bath.

Step 3: Substrate Addition Dissolve 1.74 g (10.0 mmol) of 4-phenylcyclohexanone in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes.

  • Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic addition, minimizing local heating that could degrade diastereoselectivity or promote enolization side-reactions.

Step 4: Reaction Propagation & Validation Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting ketone (

    
     ~0.5, strongly UV active) should completely disappear, replaced by the product spot (
    
    
    
    ~0.3, stains readily with KMnO₄).

Step 5: Quenching Recool the flask to 0 °C. Carefully add 10 mL of saturated aqueous NH₄Cl dropwise.

  • Causality & Validation: The mildly acidic NH₄Cl protonates the magnesium alkoxide intermediate to yield the final alcohol while safely neutralizing excess Grignard reagent without causing acid-catalyzed dehydration of the product . The precipitation of white magnesium salts during this step visually confirms that the Grignard reagent was active and successfully consumed.

Step 6: Workup and Isolation Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure trans-1-propynyl-4-phenylcyclohexanol diastereomer.

References

  • Chemical Communications (RSC Publishing) - A deoxyfluoroalkylation–aromatization strategy to access fluoroalkyl arenes (1,2-Addition to 4-phenylcyclohexanone). URL:[Link]

  • Master Organic Chemistry - Reactions of Grignard Reagents (Mechanistic and Quenching Principles). URL:[Link]

  • The Journal of Organic Chemistry (via PMC) - A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones (Stereochemical Modeling of Cyclohexanones). URL:[Link]

Application

Application Notes and Protocols for the Recrystallization of 4-Phenyl-1-(1-propynyl)cyclohexanol

Abstract: This document provides a comprehensive guide for the purification of 4-Phenyl-1-(1-propynyl)cyclohexanol via recrystallization. It outlines the principles of solvent selection, detailed protocols for solvent sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the purification of 4-Phenyl-1-(1-propynyl)cyclohexanol via recrystallization. It outlines the principles of solvent selection, detailed protocols for solvent screening and the recrystallization process, and expert insights into achieving high purity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Rationale for Recrystallization

4-Phenyl-1-(1-propynyl)cyclohexanol is a tertiary alcohol with a complex molecular structure that includes a phenyl group, a cyclohexanol core, and a propynyl substituent. The purity of this compound is critical for its intended applications, whether as a synthetic intermediate or as a final active pharmaceutical ingredient. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[3] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.

This application note will guide the user through a systematic approach to developing a robust recrystallization protocol for 4-Phenyl-1-(1-propynyl)cyclohexanol, ensuring high recovery of a purified product.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization hinges on understanding the physicochemical properties of the target molecule. 4-Phenyl-1-(1-propynyl)cyclohexanol possesses both nonpolar (phenyl ring, cyclohexyl ring) and polar (hydroxyl group) functionalities. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened. The molecule's structure is reminiscent of other phenyl-substituted cyclohexanols, and literature on the recrystallization of these analogous compounds can provide valuable starting points.[4][5]

Key Structural Features Influencing Solubility:

  • Phenyl and Cyclohexyl Groups: Contribute to nonpolar character, suggesting solubility in nonpolar to moderately polar solvents.

  • Hydroxyl Group: A polar functional group capable of hydrogen bonding, which may enhance solubility in polar protic solvents.

  • Propynyl Group: A relatively nonpolar, rigid substituent.

  • Tertiary Alcohol: The steric hindrance around the hydroxyl group might influence its hydrogen bonding capabilities.[6]

The Core of the Method: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[7][8] The ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.[3][9]

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like": The solvent should have a polarity similar to the solute.[1]

  • High Temperature Solubility: The compound should be highly soluble in the boiling solvent.[7][8]

  • Low Temperature Insolubility: The compound should be poorly soluble in the cold solvent to maximize recovery.[3][7]

  • Impurities: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[7][8]

  • Chemical Inertness: The solvent must not react with the compound.[8][9]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[8]

Recommended Solvents for Screening:

Based on the structure of 4-Phenyl-1-(1-propynyl)cyclohexanol, the following solvents are recommended for initial screening. They cover a range of polarities and are commonly used in recrystallization.

SolventPolarityBoiling Point (°C)Rationale
HexaneNonpolar69Good for nonpolar compounds; may be a good anti-solvent.
TolueneNonpolar111Aromatic solvent, may interact favorably with the phenyl group.
Ethyl AcetateModerately Polar77Good general-purpose solvent for moderately polar compounds.
AcetonePolar Aprotic56Can dissolve a wide range of compounds.
IsopropanolPolar Protic82A less polar alcohol, good for compounds with hydroxyl groups.
EthanolPolar Protic78Common solvent for compounds with hydrogen bonding capabilities.
MethanolPolar Protic65A highly polar alcohol.
WaterHighly Polar100Unlikely to be a good single solvent but may be useful in a mixed-solvent system.
Mixed Solvent Systems:

If no single solvent provides the desired solubility characteristics, a mixed solvent system can be employed.[7] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[7] A common approach is to dissolve the compound in a minimum amount of the hot "solvent" and then add the "anti-solvent" dropwise until turbidity (cloudiness) persists. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocols

Workflow for Recrystallization Protocol Development

Recrystallization_Workflow Start Start: Impure Solid Screening Solvent Screening Start->Screening SingleSolvent Identify Suitable Single Solvent? Screening->SingleSolvent MixedSolvent Develop Mixed Solvent System SingleSolvent->MixedSolvent No Recrystallize Perform Recrystallization SingleSolvent->Recrystallize Yes MixedSolvent->Recrystallize Dissolve Dissolve in Minimum Hot Solvent Recrystallize->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (e.g., MP, NMR) Dry->Analyze End End: Pure Crystalline Product Analyze->End

Caption: Workflow for developing a recrystallization protocol.

Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude 4-Phenyl-1-(1-propynyl)cyclohexanol into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different solvent from the screening list dropwise (0.5-1.0 mL). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8]

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath.[8] Add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If crystals form, place the test tube in an ice bath to maximize crystal formation.

  • Evaluation: A good solvent will result in the formation of a significant amount of crystals upon cooling. Note the quality and quantity of the crystals.

Detailed Recrystallization Protocol (Single Solvent)
  • Dissolution: Place the crude 4-Phenyl-1-(1-propynyl)cyclohexanol in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the flask on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[10] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[1][10] Slow cooling promotes the formation of larger, purer crystals.[3]

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as NMR or HPLC can also be performed.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. To remedy this, add more solvent to the hot solution and allow it to cool more slowly. Alternatively, a lower-boiling solvent should be chosen.

  • Poor Recovery: Low yield can result from using too much solvent during dissolution or washing, or from incomplete crystallization.[1] Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

  • No Crystal Formation: This can occur if the solution is not saturated. Try evaporating some of the solvent to concentrate the solution. If that fails, inducing crystallization by scratching or seeding may be necessary.

  • Colored Impurities: If the product is colored, activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Self-Validating System: Ensuring Purity

A robust recrystallization protocol should be self-validating. This is achieved by:

  • Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of purity. Compare the experimental melting point with the literature value.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude material, the purified crystals, and the mother liquor. The purified product should show a single spot, while the mother liquor will contain the impurities.

  • Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can confirm the identity and purity of the recrystallized product.

By systematically applying these protocols and analytical checks, researchers can confidently purify 4-Phenyl-1-(1-propynyl)cyclohexanol to the high standards required for its intended applications.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Kuujia.com. (2025, April 19). Cas no 5445-95-4 (Cyclohexanol,4-phenyl-, 1-acetate). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-4-(1-piperidinyl)cyclohexanol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • RSC Publishing. (n.d.). 3154 Davies et al. : Resollutiogz asid Reactiom of Tertiary Alcohols:. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Washington. (n.d.). Chem355 Labbook-2020. Retrieved from [Link]

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Method

Application Notes and Protocols: 4-Phenyl-1-(1-propynyl)cyclohexanol in Pharmaceutical Synthesis

Introduction: A Versatile Building Block for Complex Scaffolds In the landscape of modern pharmaceutical synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern pharmaceutical synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex and biologically active compounds. 4-Phenyl-1-(1-propynyl)cyclohexanol, a tertiary propargyl alcohol, represents a highly versatile and reactive intermediate. Its unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond on a substituted cyclohexane ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this precursor, with a focus on its application in the generation of scaffolds with potential therapeutic value.

The reactivity of the propargyl alcohol moiety is central to the utility of this precursor.[1] This functional group can undergo a range of reactions, including substitution, addition, and rearrangement, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.[1][2] Of particular significance are the acid-catalyzed Meyer-Schuster and Rupe rearrangements, which transform the tertiary alcohol into valuable α,β-unsaturated ketones.[1][2][3] These enones are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, a class of molecules that forms the backbone of a vast number of pharmaceuticals.[4][5]

This document will provide detailed protocols for the synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol and its subsequent conversion into key intermediates. Furthermore, it will explore the potential applications of these derivatives in the context of anticancer and antiviral drug discovery, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of the Precursor: 4-Phenyl-1-(1-propynyl)cyclohexanol

The most direct and widely applicable method for the synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol is the nucleophilic addition of a propynyl organometallic reagent to the ketone precursor, 4-phenylcyclohexanone. The Grignard reaction, utilizing 1-propynylmagnesium bromide, is a robust and well-established method for this transformation.[6]

Workflow for the Synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol:

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up 1-Bromopropane 1-Bromopropane Propynylmagnesium_bromide 1-Propynylmagnesium bromide 1-Bromopropane->Propynylmagnesium_bromide in dry THF Mg_turnings Mg turnings Mg_turnings->Propynylmagnesium_bromide 4-Phenylcyclohexanone 4-Phenylcyclohexanone Propynylmagnesium_bromide->4-Phenylcyclohexanone Addition Alkoxide_intermediate Alkoxide Intermediate 4-Phenylcyclohexanone->Alkoxide_intermediate Final_Product 4-Phenyl-1-(1-propynyl)cyclohexanol Alkoxide_intermediate->Final_Product Aqueous NH4Cl

Caption: General workflow for the synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol.

Experimental Protocol: Synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol

This protocol is a general guideline based on established Grignard reaction principles.[6] Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.311.2 equivActivate before use.
1-Bromopropyne118.961.1 equivUse a solution in a suitable solvent. Handle with care due to its instability.
4-Phenylcyclohexanone174.241.0 equivEnsure it is dry.
Anhydrous Tetrahydrofuran (THF)As a solvent.
Saturated aqueous ammonium chlorideFor quenching the reaction.
Diethyl etherFor extraction.
Anhydrous sodium sulfateFor drying.

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Under a nitrogen atmosphere, add a small amount of anhydrous THF to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromopropyne in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-phenylcyclohexanone in anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-Phenyl-1-(1-propynyl)cyclohexanol.

Characterization of 4-Phenyl-1-(1-propynyl)cyclohexanol
  • ¹H NMR: Expected signals would include multiplets for the cyclohexyl protons, a singlet for the methyl group of the propynyl chain, and multiplets for the phenyl group protons. The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: Characteristic peaks would be observed for the quaternary carbon attached to the hydroxyl and propynyl groups, the acetylenic carbons, the methyl carbon of the propynyl group, the carbons of the cyclohexane ring, and the carbons of the phenyl ring.[7]

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches for the aromatic and aliphatic protons, and a characteristic C≡C triple bond stretch (around 2200-2250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a water molecule and cleavage of the propynyl group.

Key Synthetic Transformations and Pharmaceutical Applications

The synthetic utility of 4-Phenyl-1-(1-propynyl)cyclohexanol lies in its ability to be transformed into α,β-unsaturated ketones through acid-catalyzed rearrangements. These enones are valuable precursors for a variety of heterocyclic systems with potential pharmacological activity.

Meyer-Schuster and Rupe Rearrangements

As a tertiary propargyl alcohol, 4-Phenyl-1-(1-propynyl)cyclohexanol can undergo two competing acid-catalyzed rearrangements: the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][3]

  • Meyer-Schuster Rearrangement: This reaction involves a 1,3-shift of the hydroxyl group, leading to the formation of an α,β-unsaturated ketone.[1][2]

  • Rupe Rearrangement: This rearrangement proceeds through a different mechanism to also yield an α,β-unsaturated ketone, often with a different substitution pattern compared to the Meyer-Schuster product.[3]

The choice of acid catalyst and reaction conditions can influence the ratio of the two rearrangement products.[1]

Reaction Scheme of Meyer-Schuster and Rupe Rearrangements:

Rearrangement cluster_products α,β-Unsaturated Ketones Precursor 4-Phenyl-1-(1-propynyl)cyclohexanol MS_Product Meyer-Schuster Product Precursor->MS_Product Acid Catalyst (e.g., H₂SO₄, PTSA) Rupe_Product Rupe Product Precursor->Rupe_Product Acid Catalyst (e.g., Formic Acid)

Caption: Competing Meyer-Schuster and Rupe rearrangements of the precursor.

Application in the Synthesis of Bioactive Heterocycles

The α,β-unsaturated ketones generated from the Meyer-Schuster and Rupe rearrangements are versatile building blocks for the synthesis of various heterocyclic scaffolds, which are prevalent in many anticancer and antiviral drugs.[8][9][10][11]

1. Synthesis of Pyrimidines:

α,β-Unsaturated ketones can react with amidines, ureas, or thioureas to form pyrimidine derivatives.[1][5] Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[1][12]

2. Synthesis of Pyridazines:

The reaction of α,β-unsaturated ketones with hydrazine derivatives can lead to the formation of pyridazines and related N-heterocycles.[6][13][14] Certain pyridazine derivatives have been investigated for their potential as therapeutic agents.[6]

3. Synthesis of Thiazines:

Condensation of α,β-unsaturated ketones with thiourea or thioamides can yield thiazine derivatives.[3][8][15] Thiazine-containing compounds have shown promise in various medicinal chemistry programs.[16]

Workflow for Heterocycle Synthesis:

Heterocycle_Synthesis cluster_heterocycles Bioactive Heterocycles Enone α,β-Unsaturated Ketone (from Meyer-Schuster/Rupe) Pyrimidine Pyrimidines Enone->Pyrimidine + Amidine/Urea Pyridazine Pyridazines Enone->Pyridazine + Hydrazine Thiazine Thiazines Enone->Thiazine + Thioamide/Thiourea

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Alkynyl Additions to Enolizable Ketones

Target Molecule: 4-Phenyl-1-(1-propynyl)cyclohexanol Reaction Class: Nucleophilic 1,2-Addition to an sp² Carbonyl Overview Synthesizing 1-alkynylcyclohexanols via the direct nucleophilic addition of an organometallic rea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Phenyl-1-(1-propynyl)cyclohexanol Reaction Class: Nucleophilic 1,2-Addition to an sp² Carbonyl

Overview

Synthesizing 1-alkynylcyclohexanols via the direct nucleophilic addition of an organometallic reagent to a cyclohexanone derivative is a fundamental transformation in drug development[1]. However, researchers synthesizing 4-phenyl-1-(1-propynyl)cyclohexanol frequently encounter abnormally low yields (often <20%). This guide dissects the mechanistic pitfalls of this specific reaction and provides field-proven, self-validating protocols to optimize your yield and ensure reproducibility.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield (<20%) of 4-Phenyl-1-(1-propynyl)cyclohexanol CheckSM Is starting material (4-phenylcyclohexanone) recovered? Start->CheckSM Enolization Yes: Enolization Issue (Acid-Base Side Reaction) CheckSM->Enolization High SM Recovery Moisture No: Reagent Quenching (Moisture/Air Exposure) CheckSM->Moisture Low SM, No Product Sol1 Implement Imamoto Protocol (Add Anhydrous CeCl3) Enolization->Sol1 Sol2 Strict Schlenk Techniques & Dry Solvents (THF) Moisture->Sol2 Success High Yield (>80%) & Clean 1,2-Addition Sol1->Success Sol2->Success

Workflow for troubleshooting low yields in 4-phenyl-1-(1-propynyl)cyclohexanol synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I recovering mostly unreacted 4-phenylcyclohexanone instead of my desired product? A: This is the classic symptom of an acid-base side reaction outcompeting the desired nucleophilic addition. 4-Phenylcyclohexanone possesses relatively acidic α-protons. When you use a highly basic nucleophile like 1-propynyllithium, the reagent acts as a base rather than a nucleophile, deprotonating the α-carbon to form a lithium enolate[2]. Because enolates are stable under anhydrous conditions, the reaction stalls. Upon aqueous workup, the enolate is simply protonated back to the starting ketone, resulting in near-quantitative recovery of 4-phenylcyclohexanone and abysmal product yields[3].

Q2: How can I suppress this enolization and force the 1,2-addition? A: The most robust solution is to employ the Imamoto reaction by transmetalating your organolithium species with anhydrous Cerium(III) chloride (CeCl₃)[2]. Organocerium reagents (e.g., 1-propynylcerium(III) dichloride) exhibit a unique reactivity profile: they are highly nucleophilic but almost entirely non-basic[4]. Mechanistic Causality: Cerium is highly oxophilic. It coordinates strongly to the carbonyl oxygen of 4-phenylcyclohexanone, increasing the electrophilicity of the carbonyl carbon[4]. Simultaneously, the carbon-cerium bond is less polarized than a carbon-lithium bond, drastically reducing the basicity of the propynyl anion. This synergistic effect suppresses α-deprotonation and accelerates the direct 1,2-addition[2].

Q3: Does the bulky 4-phenyl group affect the stereochemistry of the addition? A: Yes. The 4-phenyl group acts as a conformational anchor, locking the cyclohexane ring in a chair conformation where the phenyl group occupies the equatorial position. Nucleophilic attack on the sp² carbonyl carbon can occur from either the axial or equatorial face, converting it to an sp³ center[1]. Organocerium reagents typically favor axial attack due to stereoelectronic reasons (the Felkin-Anh model) and the avoidance of 1,3-diaxial interactions during the transition state. This axial attack pushes the resulting hydroxyl group into the equatorial position, predominantly yielding the trans-4-phenyl-1-(1-propynyl)cyclohexanol isomer.

Q4: I used CeCl₃, but my reaction still failed and turned into a messy slurry. What went wrong? A: Your CeCl₃ was likely not strictly anhydrous. Commercially available CeCl₃ is often supplied as a heptahydrate (CeCl₃·7H₂O). If the water of hydration is not completely removed, it will instantly quench the 1-propynyllithium reagent before transmetalation can occur, destroying the stoichiometry of your reaction[4]. The dehydration of CeCl₃ must be performed meticulously under high vacuum with gradual heating to prevent hydrolysis into insoluble, unreactive cerium oxychloride (CeOCl).

Quantitative Data: Impact of Reagent Selection on Yield

The following table summarizes the expected outcomes when reacting 4-phenylcyclohexanone with various 1-propynyl metal species under standard cryogenic conditions (-78 °C to RT in THF).

Reagent SystemPrimary Mechanistic PathwayTypical Yield (%)Major Byproduct / Observation
1-Propynylmagnesium bromide Mixed (Addition + Enolization)20 - 35Moderate SM recovery, sluggish reaction
1-Propynyllithium Enolization (Acid-Base)10 - 25High SM recovery post-workup
1-Propynyllithium + CeCl₃ 1,2-Nucleophilic Addition 85 - 95 Clean conversion, minimal SM recovery
Experimental Protocols
Protocol A: Preparation of Strictly Anhydrous CeCl₃

Self-Validation Checkpoint: The resulting powder must be completely free-flowing and pure white. Any yellowish tint indicates the formation of CeOCl, and clumping indicates residual moisture. If either is observed, discard and restart.

  • Transfer 10.0 g of CeCl₃·7H₂O into a Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to a high-vacuum line (< 0.1 mmHg) and stir at room temperature for 2 hours.

  • Gradually heat the flask in an oil bath to 90 °C over 1 hour. Hold at 90 °C for 2 hours.

  • Increase the temperature to 140 °C and maintain high vacuum for an additional 3 hours.

  • Cool the flask to room temperature under vacuum, then backfill with dry Argon.

  • Crucial Step: Add anhydrous THF (50 mL) and stir vigorously for at least 2 hours to precomplex the cerium salt. This will form a uniform, milky white suspension[4].

Protocol B: Imamoto Alkynylation of 4-Phenylcyclohexanone
  • Cool the CeCl₃/THF suspension (from Protocol A, approx. 1.5 equivalents relative to the ketone) to -78 °C under an Argon atmosphere.

  • Dropwise add 1-propynyllithium (1.5 equivalents, typically a commercial solution in THF/hexane) to the suspension. Stir at -78 °C for 1 hour to ensure complete transmetalation to the organocerium species.

  • Dissolve 4-phenylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate pure 4-phenyl-1-(1-propynyl)cyclohexanol.

References
  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236.[Link]

  • Wikipedia Contributors. (n.d.). Organocerium chemistry. Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts.[Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.[Link]

Sources

Optimization

Troubleshooting Grignard addition failures in 4-phenylcyclohexanone reactions

Technical Support Center: Troubleshooting Grignard Additions to 4-Phenylcyclohexanone Welcome to the Application Science Help Desk. As researchers and drug development professionals, you know that the Grignard addition t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Grignard Additions to 4-Phenylcyclohexanone

Welcome to the Application Science Help Desk. As researchers and drug development professionals, you know that the Grignard addition to 4-phenylcyclohexanone is a fundamental transformation for constructing complex tertiary alcohols. However, this specific substrate presents a triad of classic organic synthesis challenges: competitive enolization,


-hydride reduction, and complex diastereoselectivity.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure your carbon-carbon bond formations succeed.

G Ketone 4-Phenylcyclohexanone + RMgX Add 1,2-Nucleophilic Addition (Desired) Ketone->Add Nucleophilic attack Enol Enolization (Acid-Base Side Reaction) Ketone->Enol α-proton abstraction Red β-Hydride Reduction (Side Reaction) Ketone->Red Cyclic 6-membered TS ProdAdd Tertiary Alcohol (Product) Add->ProdAdd ProdEnol Recovered Ketone (After Quench) Enol->ProdEnol ProdRed Secondary Alcohol + Alkene Red->ProdRed

Caption: Mechanistic pathways in the reaction of Grignard reagents with 4-phenylcyclohexanone.

Frequently Asked Questions & Troubleshooting

Q1: I performed the Grignard addition, but my post-quench NMR shows mostly unreacted 4-phenylcyclohexanone. What happened? The Causality: You are observing competitive enolization. Grignard reagents (RMgX) are not only potent nucleophiles but also exceptionally strong bases[1]. 4-Phenylcyclohexanone possesses acidic


-protons. When the basicity of your Grignard outcompetes its nucleophilicity, it abstracts an 

-proton to form a stable magnesium enolate[2]. During the aqueous workup, this enolate is simply protonated back to the starting ketone, resulting in a frustrating "no reaction" outcome[3]. The Solution: Modulate the basicity of your nucleophile using transmetallation. The gold standard for easily enolizable ketones is the Imamoto organocerium reagent[4]. By pre-mixing anhydrous cerium(III) chloride (CeCl₃) with your Grignard reagent, you generate an organocerium species (RCeCl₂). Cerium is highly oxophilic, which strongly activates the carbonyl oxygen, while the RCeCl₂ species is significantly less basic than RMgX, driving 1,2-addition over enolization[4].

Q2: My GC-MS indicates the formation of a secondary alcohol (4-phenylcyclohexanol) and an alkene, rather than my desired tertiary alcohol. How do I prevent this? The Causality: Your Grignard reagent likely contains a


-hydrogen (e.g., isopropylmagnesium bromide or ethylmagnesium bromide). Bulky Grignard reagents with 

-hydrogens can undergo a side reaction where they act as reducing agents rather than nucleophiles[3]. This proceeds via a cyclic, six-membered transition state where the

-hydride is transferred to the carbonyl carbon, yielding a secondary alcohol and an alkene byproduct[2]. The Solution:
  • Switch to Organocerium: As with enolization, CeCl₃ suppresses this reduction pathway by altering the transition state geometry and increasing the nucleophilic character of the alkyl group[4].

  • Use Turbo-Grignard: If CeCl₃ is unavailable, using a Turbo-Grignard (e.g., iPrMgCl·LiCl) breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic nucleophilicity so addition outpaces the reduction transition state.

Q3: I am getting a poor diastereomeric ratio (d.r.) of my cis and trans products. How can I control the stereoselectivity? The Causality: 4-Phenylcyclohexanone is conformationally locked; the bulky phenyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions[5]. The incoming nucleophile can attack the carbonyl from two trajectories:

  • Axial Attack: The nucleophile approaches from the top face. This avoids torsional strain with the adjacent equatorial C-H bonds (following the Felkin-Anh model) and yields the equatorial alcohol (trans to the phenyl group)[6]. Small nucleophiles (like methyl) prefer this route.

  • Equatorial Attack: The nucleophile approaches from the side. While this introduces some torsional strain, it avoids the severe steric clash with the axial hydrogens at the C2 and C6 positions[6]. Bulky nucleophiles (like isopropyl or phenyl) are forced into this pathway, yielding the axial alcohol (cis to the phenyl group)[5]. The Solution: To push for axial attack (trans-product), use smaller, highly reactive nucleophiles at low temperatures (-78 °C) in non-coordinating solvents. To push for equatorial attack (cis-product), increase the steric bulk of the nucleophile or use a Lewis acid additive (like TiCl₄) to bulk up the effective size of the carbonyl complex.

G Start 4-Phenylcyclohexanone (Phenyl is Equatorial) Axial Axial Attack (Small Nucleophiles) Start->Axial Avoids torsional strain Equatorial Equatorial Attack (Bulky Nucleophiles) Start->Equatorial Avoids 1,3-diaxial H TransProd trans-Isomer (Equatorial OH, Axial R) Axial->TransProd CisProd cis-Isomer (Axial OH, Equatorial R) Equatorial->CisProd

Caption: Stereochemical trajectories for nucleophilic attack on conformationally locked 4-phenylcyclohexanone.

Quantitative Data Summary

The following table summarizes the expected outcomes when reacting 4-phenylcyclohexanone with Isopropylmagnesium bromide (iPrMgBr) under various conditions.

Reagent SystemPrimary MechanismYield (Tertiary Alcohol)Major ByproductStereoselectivity (trans:cis)
Standard Grignard (iPrMgBr, THF, RT)Enolization / Reduction< 15%Recovered Ketone (80%)N/A (Low conversion)
Turbo-Grignard (iPrMgCl·LiCl, THF, 0 °C)Nucleophilic Addition~ 60%Secondary Alcohol (20%)30:70 (Favors cis)
Organocerium (CeCl₃ + iPrMgBr, THF, -78 °C)Nucleophilic Addition> 90%Trace Enolization (< 5%)15:85 (Strongly favors cis)

Validated Experimental Protocol: Imamoto Organocerium Addition

To ensure a self-validating workflow, this protocol includes specific visual cues and checkpoints to guarantee the integrity of the moisture-sensitive reagents.

Objective: Synthesis of 1-isopropyl-4-phenylcyclohexan-1-ol via suppression of enolization.

Step 1: Rigorous Drying of CeCl₃ (Critical Checkpoint)

  • Place 1.5 equivalents of CeCl₃·7H₂O in a Schlenk flask.

  • Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours.

    • Validation: The crystalline solid will turn into a fine, free-flowing white powder. If it clumps, moisture is still present, which will quench your Grignard reagent and ruin the reaction.

Step 2: Activation of the Cerium Reagent

  • Cool the flask to room temperature under a strict argon atmosphere.

  • Add anhydrous THF (10 mL per gram of CeCl₃) and stir vigorously for 2 hours.

    • Validation: The suspension will become a milky, uniform slurry. This step breaks down the crystal lattice, ensuring high surface area for rapid transmetallation.

Step 3: Transmetallation

  • Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.5 equivalents of iPrMgBr (solution in THF).

  • Stir at -78 °C for 1 hour.

    • Validation: A color change (often to a pale yellow or light brown) indicates the successful formation of the organocerium species (iPrCeCl₂).

Step 4: Nucleophilic Addition

  • Dissolve 1.0 equivalent of 4-phenylcyclohexanone in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium reagent at -78 °C.

  • Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

    • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The UV-active ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf spot corresponding to the tertiary alcohol.

Step 5: Quench and Workup

  • Quench the reaction at 0 °C by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry.1

  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Semantic Scholar. 4

  • THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA. Canadian Science Publishing. 2

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. 3

  • Cyclohexanone, 4-[(phenylmethoxy)methyl]- | 132452-43-8. Benchchem. 6

  • 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9. Benchchem. 5

Sources

Troubleshooting

Minimizing side reactions during the propynylation of cyclohexanones

Welcome to the Process Chemistry Technical Support Center. This knowledge base is engineered for researchers and drug development professionals dealing with the nucleophilic addition of propynyl groups to cyclohexanones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base is engineered for researchers and drug development professionals dealing with the nucleophilic addition of propynyl groups to cyclohexanones.

Propynylation of cyclic ketones is a fundamental C–C bond-forming reaction, but it is frequently derailed by competitive enolization, reagent disproportionation, and poor stereocontrol. This guide deconstructs the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yielding, reproducible syntheses.

Diagnostic Workflow for Propynylation Failures

Troubleshooting Start Propynylation Issue Detected Q1 Low Yield & Unreacted Ketone? Start->Q1 S1 Enolization: Use CeCl3 Additive Q1->S1 Yes Q2 White Insoluble Precipitate? Q1->Q2 No S2 Disproportionation: Keep T < -78 °C Q2->S2 Yes Q3 Poor Diastereomeric Ratio (dr)? Q2->Q3 No S3 Axial/Equatorial Attack: Tune Reagent Bulk Q3->S3 Yes

Diagnostic workflow for resolving common cyclohexanone propynylation issues.

Core Troubleshooting & FAQs

Q1: I am recovering mostly unreacted cyclohexanone and seeing aldol condensation byproducts. Why is the propynylation failing? Causality: You are experiencing competitive enolization. Propynylmetal reagents (especially propynyllithium and propynylmagnesium halides) are highly basic. Cyclohexanones possess relatively acidic


-protons. Instead of undergoing the desired 1,2-nucleophilic addition, the basic acetylide deprotonates the ketone, generating an enolate. Upon aqueous workup, the enolate reverts to the starting ketone, or it reacts with another ketone molecule to form aldol condensation products[1].
Solution:  Transition to an organocerium reagent (the Imamoto protocol). By transmetalating the propynyllithium species with anhydrous cerium(III) chloride (

), you generate a propynylcerium(III) dichloride intermediate. Cerium reagents are significantly less basic and highly oxophilic, effectively suppressing enolization and promoting clean 1,2-addition even in highly enolizable substrates[1].

Q2: A white, insoluble precipitate forms when I prepare my propynyllithium reagent, and the subsequent addition to the cyclohexanone fails. What is this precipitate? Causality: The white precipitate is dilithium acetylide. Solutions of monolithium acetylides are prone to disproportionation into dilithium acetylide and volatile alkyne gas (e.g., propyne) if the temperature rises. Dilithium acetylide is highly insoluble in THF and completely unreactive toward ketones[2]. Solution: Strict thermal control is mandatory. The preparation of the monolithium acetylide and the subsequent addition of the cyclohexanone must be conducted at or below ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. If the solution is allowed to warm to 

, the irreversible formation of the dilithium species occurs.

Q3: I am getting a poor diastereomeric ratio (axial vs. equatorial alcohol) when propynylating a substituted cyclohexanone. How can I control this? Causality: The stereochemical outcome of nucleophilic addition to substituted cyclohexanones is governed by a delicate balance between steric hindrance (favoring equatorial attack to yield the axial alcohol) and torsional strain (favoring axial attack to yield the equatorial alcohol)[3]. Small nucleophiles like lithium acetylides often show a preference for axial attack due to hyperconjugative distortion of the


 orbital, but bulky substituents on the cyclohexanone ring can disrupt this[3].
Solution:  Use a Lewis acid additive (like 

in the Carreira propynylation) to shift the transition state preference, or switch from THF to non-polar solvents (e.g., toluene) to alter the aggregation state of the organometallic reagent, thereby increasing its effective steric bulk[4].

Quantitative Data: Impact of Metal Counterion on Propynylation

The choice of metal counterion directly dictates the basicity vs. nucleophilicity of the propynylating agent. The table below summarizes the expected outcomes when reacting propyne-derived organometallics with highly enolizable cyclohexanones.

Reagent TypeMetal CounterionEnolization / Side ReactionsTypical Yield (1,2-Adduct)
Propynyllithium

High (Aldol condensation)20 - 40%
Propynylmagnesium Bromide

Moderate (Enolization)45 - 60%
Propynylzinc Triflate

/

Low> 85%[4]
Propynylcerium Dichloride

Very Low (Oxophilic activation)90 - 98%[1]

Standard Operating Procedures (SOPs)

SOP 1: Preparation and Use of Propynylcerium Reagents (Imamoto Protocol)

Self-Validating Mechanism: This protocol relies on the complete dehydration of


. If moisture remains, the organolithium reagent will be quenched immediately, resulting in zero yield. The visual cue of a smooth, milky suspension in Step 2 confirms successful dehydration; clumping indicates residual water.
  • Dehydration of

    
    :  Place finely powdered 
    
    
    
    in a Schlenk flask. Heat gradually to
    
    
    under high vacuum (0.1 mmHg) for 2 hours, then maintain at
    
    
    for an additional 12 hours.
  • Activation: Cool to room temperature under argon. Add anhydrous THF to form a milky white suspension. Stir vigorously for 2 hours at room temperature to ensure complete solvent coordination.

  • Lithiation: Cool the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     suspension to 
    
    
    
    . In a separate flame-dried flask, prepare propynyllithium by reacting propyne gas with
    
    
    -butyllithium in THF at
    
    
    .
  • Transmetalation: Transfer the propynyllithium solution dropwise via cannula into the

    
     suspension at 
    
    
    
    . Stir for 1 hour to form the organocerium reagent[1].
  • Addition: Add the cyclohexanone dropwise. Maintain stirring at

    
     for 2 hours, then allow to warm to room temperature.
    
  • Workup: Quench with saturated aqueous

    
     and extract with ethyl acetate.
    
SOP 2: Carreira Propynylation (Zinc-Mediated)

Self-Validating Mechanism: The use of


 prevents the need for strongly basic organolithium precursors. If the reaction remains clear upon the addition of 

, the zinc complex has successfully formed. This allows the reaction to proceed at higher temperatures without enolization or disproportionation.
  • Setup: In a flame-dried flask under argon, combine

    
     (1.2 equiv) and a chiral ligand (e.g., (-)-N-methylephedrine if enantioselectivity is desired, or a simple amine for racemic addition) in anhydrous toluene[4].
    
  • Base Addition: Add triethylamine (

    
    ) (1.5 equiv) and stir at room temperature for 2 hours.
    
  • Alkyne Addition: Introduce propyne gas into the solution.

  • Ketone Addition: Add the cyclohexanone derivative and stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Workup: Quench with saturated aqueous

    
    , separate the organic layer, and purify via flash chromatography[4].
    

References

  • Carbonyl addition reactions promoted by cerium reagents - Pure and Applied Chemistry. iupac.org. 1

  • Multi-gram-scale synthesis of a versatile syn-anti stereotriad by a short and cost-effective route - arkat usa. arkat-usa.org. 4

  • 3 - Organic Syntheses Procedure. orgsyn.org. 2

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. academie-sciences.fr. 3

Sources

Optimization

Optimizing temperature control for 4-Phenyl-1-(1-propynyl)cyclohexanol formation

Optimizing Temperature Control for Maximizing Yield and Purity This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-1-(1-prop...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Temperature Control for Maximizing Yield and Purity

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol. The focus is on troubleshooting and optimizing temperature control, a critical parameter for the successful formation of this tertiary propargylic alcohol. We will delve into the causality behind common experimental issues and provide validated protocols to ensure reproducible, high-yield results.

The Critical Role of Temperature in Alkynyl Grignard Additions

The synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol is typically achieved via the nucleophilic addition of a propynyl Grignard reagent (e.g., propynylmagnesium bromide) to 4-phenylcyclohexanone. While conceptually straightforward, the reaction's success is highly dependent on rigorous temperature management.

The primary challenges arise from the thermal sensitivity of the propargyl Grignard reagent and the competitive side reactions that are favored at elevated temperatures. The propargyl Grignard reagent exists in equilibrium with its allenic isomer.[1] Higher temperatures can shift this equilibrium, leading to the formation of undesired allenic alcohol byproducts. Furthermore, the Grignard reaction itself is highly exothermic, necessitating careful heat dissipation to prevent runaway reactions and minimize other side products like those from Wurtz coupling or ketone enolization.[1][2]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no desired product. What went wrong?

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows a large amount of unreacted 4-phenylcyclohexanone.

  • The primary isolate is a tar-like substance or a complex mixture of unidentifiable products.

Potential Causes & Solutions:

  • Grignard Reagent Degradation: The most likely cause is that the propynylmagnesium bromide degraded before or during the addition to the ketone. This happens if the temperature rises significantly above 0°C.

    • Corrective Action: Maintain the temperature of the Grignard reagent solution strictly between -20°C and 0°C throughout its preparation and use.[1] Use an ice-salt or dry ice/acetone bath for reliable cooling.

  • Excessively Low Temperature: While crucial, temperatures that are too low can significantly slow the reaction rate, leading to an incomplete reaction within a practical timeframe.

    • Corrective Action: For the addition of the ketone, a temperature of -20°C is often optimal.[1] If the reaction is sluggish, allow it to warm slowly to 0°C after the addition is complete and monitor the progress by TLC. Avoid letting the temperature rise above this.

  • Poor Initiation of Grignard Formation: If the Grignard reagent never formed in the first place, no reaction will occur. While low temperatures are needed for stability, initiation sometimes requires gentle warming.[2][3]

    • Corrective Action: Initiation can be facilitated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Once the reaction initiates (visible by bubbling or a color change), immediately begin cooling to maintain a gentle reflux or the target temperature.

Q2: My final product is contaminated with significant impurities. How can I improve the purity?

Symptoms:

  • NMR or GC-MS analysis shows the presence of one or more significant byproducts alongside the desired 4-Phenyl-1-(1-propynyl)cyclohexanol.

  • Purification by column chromatography is difficult due to co-eluting impurities.

Potential Causes & Solutions:

  • Allenic Byproduct Formation: The presence of an allenic alcohol impurity is a classic sign of the Grignard reagent rearranging at elevated temperatures.[1]

    • Corrective Action: The key is stringent low-temperature control. During the formation of propynylmagnesium bromide and its subsequent reaction with 4-phenylcyclohexanone, the temperature must be kept below 0°C, with an ideal target of -20°C.[1]

  • Wurtz Coupling Products: Dimerization of the propargyl group (forming hexa-1,5-diyne) can occur if a high local concentration of propargyl bromide reacts with the formed Grignard reagent, a process favored by higher temperatures.[1][2]

    • Corrective Action: Add the propargyl bromide solution dropwise and slowly to the magnesium turnings.[1][2] This ensures the halide reacts immediately upon addition, minimizing its concentration in the flask and thus reducing the rate of Wurtz coupling. Maintaining a low temperature further suppresses this side reaction.

  • Enolization of 4-Phenylcyclohexanone: The Grignard reagent is a strong base and can deprotonate the ketone at the alpha-position, forming an enolate. This leads to unreacted starting material after workup and can facilitate aldol condensation byproducts.[1] This is more prevalent at higher temperatures.

    • Corrective Action: Add the ketone solution slowly to the cooled Grignard reagent at -20°C. This ensures the ketone is in an environment with an excess of the nucleophile, favoring addition over deprotonation.

Visualizing Reaction Pathways

The following diagram illustrates how temperature influences the desired reaction versus the formation of key side products.

ReactionPathways Start 4-Phenylcyclohexanone + Propynyl-MgBr Product 4-Phenyl-1-(1-propynyl)cyclohexanol (Desired Product) Start->Product  Low Temp (-20°C to 0°C)  Slow Addition Wurtz Hexa-1,5-diyne (Wurtz Coupling) Start->Wurtz High Local [R-X] Higher Temp Enolate Ketone Enolate (Leads to starting material) Start->Enolate Higher Temp (>0°C) Fast Addition Grignard_Rearrange Propynyl-MgBr ⇌ Allenyl-MgBr Start->Grignard_Rearrange Allenic Allenic Alcohol (Byproduct) Grignard_Rearrange->Allenic Higher Temp (>0°C)

Caption: Reaction pathways influenced by temperature.

Frequently Asked Questions (FAQs)
  • Q: What is the absolute maximum temperature the reaction can tolerate?

    • A: While brief excursions might be recoverable, sustained temperatures above 0°C are highly detrimental and will almost certainly lead to a mixture of products and a lower yield.[1] For best results, do not exceed 0°C at any stage post-initiation.

  • Q: How does the solvent choice (e.g., THF vs. Diethyl Ether) affect temperature control?

    • A: Tetrahydrofuran (THF) has a higher boiling point than diethyl ether, which can make it more forgiving for controlling exotherms during Grignard formation. However, both are excellent solvents. The key is not the solvent itself, but the external cooling capacity. Ensure your cooling bath can handle the heat generated, regardless of the solvent.

  • Q: Can I prepare the Grignard reagent in advance and store it?

    • A: It is strongly recommended to use the propynylmagnesium bromide immediately after its preparation. The propargyl-allenyl equilibrium is dynamic, and even at low temperatures, slow degradation and rearrangement can occur over time, reducing its efficacy.

  • Q: My reaction starts, but then seems to stop. What's the issue?

    • A: This could be due to moisture contamination. Grignard reagents are extremely sensitive to water.[2] Ensure all glassware is rigorously flame- or oven-dried and that all solvents and reagents are anhydrous. A sudden stop in reactivity after initiation could point to a slow leak in the system introducing atmospheric moisture.

Experimental Protocols & Data
Protocol 1: Optimized Synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol
  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or high-purity inert gas flow and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF or diethyl ether, just enough to cover the magnesium.

    • In the dropping funnel, prepare a solution of propargyl bromide (1.1 equivalents) in your anhydrous solvent.

    • Add a small portion of the propargyl bromide solution to the magnesium. If the reaction does not start, add a single crystal of iodine.

    • Once initiated (gentle bubbling), immediately immerse the flask in a dry ice/acetone bath (-20°C).

    • Add the remaining propargyl bromide solution dropwise, maintaining the internal temperature below 0°C.

    • After the addition is complete, stir the resulting grey-black solution for an additional 30-60 minutes at -20°C to 0°C.

  • Addition to Ketone:

    • Prepare a solution of 4-phenylcyclohexanone (1.0 equivalent) in anhydrous solvent in a separate, dry dropping funnel.

    • Cool the Grignard reagent solution to -20°C.

    • Slowly add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise above -15°C.

  • Reaction & Quench:

    • After the addition is complete, let the mixture stir at -20°C for 1 hour, then allow it to warm slowly to room temperature over 2-3 hours.

    • Once at room temperature, cool the flask in an ice-water bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification:

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary Table
ParameterRecommended RangeConsequence of High Temp (>0°C)Consequence of Low Temp (<-40°C)
Grignard Formation -20°C to 0°CIncreased Wurtz coupling, reagent rearrangement.Reaction may be too slow to initiate or proceed.
Ketone Addition -20°C to -10°CIncreased enolization, allenic byproduct formation.Very slow reaction rate, potentially incomplete.
Reagent Addition Rate Slow, DropwisePoor exotherm control, increased side reactions.Not applicable; slow addition is always preferred.
Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common issues.

Caption: A decision tree for troubleshooting the synthesis.

References
  • NIST. (n.d.). Cyclohexanol, 4-phenyl-. NIST WebBook. Retrieved March 7, 2026, from [Link]

  • DSpace@MIT. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. MIT DSpace. Retrieved March 7, 2026, from [Link]

  • HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents. HZDR. Retrieved March 7, 2026, from [Link]

  • Knochel, P., et al. (2008). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Extraction &amp; Phase-Separation Issues for 4-Phenyl-1-(1-propynyl)cyclohexanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 4-Phenyl-1-(1-propynyl)cyclohexanol (CAS: 916...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 4-Phenyl-1-(1-propynyl)cyclohexanol (CAS: 91621-57-7)[1].

Synthesized via the nucleophilic addition of a propynyl organometallic reagent (e.g., 1-propynyllithium or 1-propynylmagnesium bromide) to 4-phenylcyclohexanone, this tertiary alcohol presents unique solubility challenges during aqueous workup. Its highly lipophilic carbocyclic framework, bulky phenyl ring, and terminal alkyne derivative often lead to product precipitation and severe emulsion formation.

Part 1: The Causality of Solubility & Emulsion Issues

To effectively troubleshoot, we must first understand the physicochemical mechanics driving the phase-separation failures.

  • Precipitation Causality: 4-Phenyl-1-(1-propynyl)cyclohexanol is a highly non-polar molecule containing 15 carbon atoms and only a single hydrogen-bonding hydroxyl group. When the reaction is quenched with aqueous acid (e.g., saturated NH₄Cl), the aqueous layer becomes highly ionic, triggering a "salting-out" effect. If the extraction solvent is too polar, or if the temperature drops below 20°C (common when quenching over ice), the product's solubility limit is breached, causing it to crystallize directly at the biphasic interface.

  • Emulsion Causality: The organometallic addition generates magnesium or lithium hydroxide salts upon quenching. These insoluble inorganic byproducts act as colloidal emulsifiers, a common issue documented in standard practical organic chemistry texts like [2]. Furthermore, the tertiary alcohol itself can act as a weak surfactant, stabilizing the water-organic interface and preventing clean phase separation.

Part 2: Troubleshooting FAQs

Q1: My product forms a thick white precipitate at the biphasic interface during the NH₄Cl quench. How do I recover it? A1: Do not discard the interface or attempt to filter it immediately, as this will result in product loss. The precipitate is your product crashing out due to low temperature or insufficient solvent lipophilicity. Add a highly lipophilic solvent like Methyl tert-butyl ether (MTBE) or Toluene, and gently warm the biphasic mixture to 25–30°C. This will resolubilize the alcohol into the organic phase.

Q2: I have a stubborn emulsion during the liquid-liquid extraction. What is the scientifically sound way to break it? A2: Emulsions in this specific workflow are stabilized by colloidal metal hydroxides. The most effective resolution is to filter the entire biphasic mixture through a 2 cm pad of Celite. This mechanically strips the colloidal particulates from the interface. Alternatively, adding saturated aqueous NaCl (brine) increases the density and ionic strength of the aqueous phase, forcing the organic layer to separate.

Q3: Which extraction solvent maximizes recovery while minimizing water carryover? A3: MTBE is the optimal choice. It resists emulsion formation better than Ethyl Acetate (EtOAc) and provides superior solvation for bulky lipophilic alcohols, which is a standard recommendation for minimizing emulsions during the[3].

Part 3: Experimental Protocol (Self-Validating System)

The following step-by-step methodology ensures a self-validating extraction system, minimizing product loss and emulsion risks.

Step 1: Controlled Quenching

  • Cool the reaction mixture to 0°C.

  • Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases.

  • Self-Validation Check: Test the pH of the aqueous layer; it should be ~7–8. If it is highly basic (>10), unquenched organometallic species remain, and further NH₄Cl is required.

Step 2: Primary Extraction

  • Add MTBE (3 volumes relative to the reaction volume).

  • Remove the cooling bath and allow the mixture to warm to 25°C to ensure complete dissolution of the lipophilic alcohol.

Step 3: Phase Separation & Emulsion Resolution

  • Transfer the mixture to a separatory funnel.

  • Self-Validation Check: Observe the interface. If an emulsion persists for >5 minutes, do not wait. Filter the entire mixture through a Celite pad, rinsing the pad with warm MTBE, then return the filtrate to the separatory funnel.

Step 4: Washing

  • Separate the phases. Extract the aqueous layer with two additional portions of MTBE.

  • Wash the combined organic layers once with deionized water, and once with saturated aqueous NaCl (brine) to remove residual water and salts.

Step 5: Drying & Concentration

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (rotary evaporation) at 35°C to yield the crude 4-Phenyl-1-(1-propynyl)cyclohexanol.

Part 4: Data Presentation

Table 1: Solvent Selection Matrix for 4-Phenyl-1-(1-propynyl)cyclohexanol Extraction

Extraction SolventPolarity IndexSolubilizing Power for ProductEmulsion RiskRecommendation / Notes
MTBE 2.5ExcellentLowOptimal . High lipophilicity, low water miscibility.
Dichloromethane 3.1ExcellentModerateGood solubility, but high density can cause phase inversion.
Diethyl Ether 2.8GoodModerateProne to evaporation; product may precipitate if cold.
Ethyl Acetate 4.4ModerateHighPolar nature can pull in water and stabilize emulsions.
Hexanes 0.1PoorLowToo non-polar; product will likely precipitate at interface.

Part 5: Mandatory Visualization

ExtractionWorkflow Start Reaction Quench (Aqueous NH4Cl) PhaseSep Phase Separation Observe Biphasic Mixture Start->PhaseSep CheckPrecip Precipitate at Interface? PhaseSep->CheckPrecip CheckEmulsion Emulsion Formed? CheckPrecip->CheckEmulsion No ResolvePrecip Add MTBE/Toluene Warm to 25-30°C CheckPrecip->ResolvePrecip Yes ResolveEmulsion Filter via Celite Add Sat. NaCl CheckEmulsion->ResolveEmulsion Yes Extract Extract Aqueous Phase (2-3x MTBE) CheckEmulsion->Extract No ResolvePrecip->CheckEmulsion ResolveEmulsion->Extract Wash Wash Organic Phase (Water, then Brine) Extract->Wash Dry Dry over anhydrous Na2SO4 Filter & Concentrate Wash->Dry

Troubleshooting workflow for extraction and phase separation of lipophilic tertiary alcohols.

References

  • trans-4-phenyl-1-(1-propynyl)cyclohexanol | 91621-57-7 Source: Molaid URL:[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Semantic Scholar (Corpus ID: 104470273) URL:[Link]

  • Purification of Laboratory Chemicals (8th Edition) Source: Elsevier URL:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 4-Substituted Cyclohexanols

Welcome to the Application Support Center. This hub is designed for researchers and drug development professionals optimizing the stereoselective reduction of 4-substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This hub is designed for researchers and drug development professionals optimizing the stereoselective reduction of 4-substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone). Here, you will find mechanistic FAQs, troubleshooting guides for common synthetic deviations, quantitative reference data, and self-validating standard operating protocols (SOPs).

Part 1: Core Principles & Mechanistic Logic (FAQ)

Q: Why do different hydride sources yield opposing diastereomeric ratios (cis vs. trans)? A: The stereochemical outcome is governed by the competition between steric approach control and product stability. Small hydride donors, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), preferentially attack the carbonyl carbon from the less sterically hindered axial face. This axial attack pushes the resulting hydroxyl group into the equatorial position, yielding the thermodynamically more stable trans-alcohol[1]. Conversely, bulky hydride donors like L-Selectride (lithium tri-sec-butylborohydride) experience severe 3,5-diaxial steric clashes with the axial protons of the cyclohexane ring if they attempt an axial attack. Consequently, they are forced to attack from the equatorial face, placing the hydroxyl group in the sterically demanding axial position and yielding the cis-alcohol[2].

Q: Are these reductions under kinetic or thermodynamic control? A: Hydride reductions using NaBH₄ or L-Selectride are essentially irreversible under standard cryogenic or room-temperature conditions; thus, they are under kinetic control [3]. The product ratio reflects the difference in activation energies of the competing transition states. If you require pure thermodynamic control to maximize the equatorial (trans) product beyond what kinetic axial attack provides, you must use a reversible method, such as the Meerwein-Ponndorf-Verley (MPV) reduction with aluminum isopropoxide (Al(OiPr)₃), which allows the system to equilibrate to the lowest energy state[1].

G Start 4-Substituted Cyclohexanone Small Small Hydride Donor (e.g., NaBH4) Start->Small Bulky Bulky Hydride Donor (e.g., L-Selectride) Start->Bulky Equil Reversible Equilibration (e.g., MPV / Al(OiPr)3) Start->Equil Axial Axial Attack (Less Hindered Face) Small->Axial Equatorial Equatorial Attack (Steric Hindrance) Bulky->Equatorial Thermo Thermodynamic Control Equil->Thermo Trans trans-Alcohol (Equatorial OH) Axial->Trans Cis cis-Alcohol (Axial OH) Equatorial->Cis Thermo->Trans

Reagent selection logic for controlling stereoselectivity in cyclohexanone reduction.

Part 2: Troubleshooting Common Experimental Issues

Issue 1: Poor cis Selectivity When Using L-Selectride

Symptom: ¹H-NMR analysis of the crude mixture shows a cis:trans ratio of 80:20 instead of the expected >95:5. Root Cause: Loss of kinetic differentiation due to elevated reaction temperatures. The steric bulk of the tri-sec-butylborohydride ligand relies on strict low-temperature conditions to maximize the energy difference between the axial and equatorial transition states. Resolution: Ensure the reaction flask is fully submerged in a dry ice/acetone bath (-78 °C). Pre-cool the ketone/THF solution for at least 15 minutes before initiating the dropwise addition of L-Selectride. Maintain -78 °C for at least 2 hours before allowing the reaction to slowly warm to room temperature[1].

Issue 2: Incomplete Conversion in MPV Reductions

Symptom: TLC or GC-MS indicates significant unreacted starting ketone after 24 hours of reflux. Root Cause: The MPV reduction is an equilibrium process. If the acetone byproduct is not actively removed from the system, the reaction will stall at an equilibrium point, failing to reach full conversion[3]. Resolution: Utilize a Dean-Stark apparatus or fractional distillation setup to continuously remove acetone as it forms. Alternatively, upgrade to a heterogeneous catalyst system, such as Zeolite BEA, which has been proven to act as a highly selective and regenerable catalyst for the MPV reduction of 4-tert-butylcyclohexanone[4].

Issue 3: Need for >99% Stereopurity Without Cryogenic Conditions

Symptom: The project requires absolute stereochemical purity (>99% ee and de), but scaling up L-Selectride at -78 °C is operationally prohibitive. Root Cause: Chemical hydride reductions inherently produce minor diastereomeric impurities due to competing transition states. Resolution: Pivot to biocatalysis. Carbonyl Reductase (CRED) enzyme kits can achieve >99% conversion and >99% diastereomeric excess for either the cis or trans isomer at ambient temperatures, utilizing isopropanol as a benign cofactor regenerator[5].

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the expected stereochemical outcomes for the reduction of the model substrate, 4-tert-butylcyclohexanone, based on historical analytical data[1][2][5].

Reducing Agent / CatalystSolvent / Temp% cis (Axial OH)% trans (Equatorial OH)Primary Control Mechanism
NaBH₄ EtOH, 0 °C12%88%Kinetic (Steric Approach)
LiAlH₄ Et₂O, 0 °C10%90%Kinetic (Steric Approach)
L-Selectride THF, -78 °C>96%<4%Kinetic (Steric Approach)
Al(OiPr)₃ (MPV)iPrOH, Reflux23%77%Thermodynamic Equilibration
CRED A161 (Enzyme)Buffer/IPA, RT>99%<1%Enzymatic Pocket Control

Part 4: Standard Operating Protocols (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate in-process checks and specific workup rationales to guarantee the integrity of the final product.

Protocol A: Synthesis of trans-4-tert-Butylcyclohexanol via NaBH₄

Objective: Isolate the thermodynamically favored trans-isomer using a small hydride donor.

  • Preparation: Dissolve 0.5 g of 4-tert-butylcyclohexanone in 5 mL of 95% ethanol in a 25 mL round-bottom flask. Stir until fully dissolved[6].

  • Temperature Control: Submerge the flask in a cold water bath (0–5 °C). Causality: The reduction is exothermic; controlling the temperature prevents solvent boil-off and minimizes side reactions.

  • Addition: Slowly add 0.4 g of NaBH₄ in small portions over 10 minutes.

  • Reaction & Monitoring: Remove the water bath and stir at room temperature for 30 minutes. Validation: Spot the mixture on a silica TLC plate (eluent: 80:20 Hexanes:Ethyl Acetate). The disappearance of the UV-active/stainable ketone spot confirms completion.

  • Quenching: Carefully add 5 mL of 1M HCl dropwise. Causality: This destroys excess unreacted borohydride (evolving H₂ gas) and breaks down the borate complex to release the free alcohol.

  • Extraction & Analysis: Extract with diethyl ether (3 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Self-Validation (NMR): Run a ¹H-NMR spectrum. Calculate the cis/trans ratio by integrating the carbinol (CH-OH) protons. The axial proton of the trans-isomer appears as a broad multiplet at ~3.5 ppm, while the equatorial proton of the cis-isomer appears further downfield at ~4.03 ppm due to deshielding[6].

Protocol B: Synthesis of cis-4-tert-Butylcyclohexanol via L-Selectride

Objective: Isolate the kinetically favored cis-isomer using a bulky hydride donor.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 0.5 g of 4-tert-butylcyclohexanone and 10 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 15 minutes to equilibrate.

  • Addition: Using a syringe, add 1.2 equivalents of L-Selectride (1.0 M in THF) dropwise down the side of the flask. Causality: Dropwise addition prevents localized temperature spikes that would degrade the kinetic cis selectivity.

  • Reaction: Stir at -78 °C for 2 hours, then remove the bath and allow the mixture to warm to room temperature over 1 hour.

  • Oxidative Workup (Critical Step): Cool the flask to 0 °C. Carefully add 2 mL of 10% aqueous NaOH, followed by the slow, dropwise addition of 2 mL of 30% H₂O₂. Causality: Unlike NaBH₄, L-Selectride forms a highly stable trialkylborate ester intermediate. The alkaline hydrogen peroxide oxidatively cleaves the carbon-boron and oxygen-boron bonds, liberating the free cis-alcohol and converting the sec-butyl groups to 2-butanol.

  • Extraction & Analysis: Extract with ethyl acetate, wash with brine, dry, and concentrate. Validate via ¹H-NMR, expecting a >95% integration of the 4.03 ppm signal[6].

References

  • Title: Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs.
  • Title: Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs.
  • Title: Hydride Reduction Reactions: A Stereoselective Adventure Source: Odinity URL
  • Title: Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA Source: RSC Publishing URL
  • Title: A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate Source: Almac Group URL
  • Title: Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191 Source: YouTube URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Phenyl-1-(1-propynyl)cyclohexanol Synthesis via TLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the alkynylation of cyclic ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the alkynylation of cyclic ketones. The synthesis of 4-phenyl-1-(1-propynyl)cyclohexanol relies on the nucleophilic addition of a metalated terminal alkyne (such as 1-propynylmagnesium bromide or 1-propynyllithium) to 4-phenylcyclohexanone[1].

While this transformation is conceptually straightforward, the reaction matrix often contains structurally similar impurities that complicate Thin Layer Chromatography (TLC) analysis. This guide provides field-proven insights to help you identify, understand, and resolve these common impurities.

Quantitative TLC Data Summary

To effectively troubleshoot your reaction, you must first establish the baseline chromatographic behavior of your expected compounds. The table below summarizes the typical Rf values and staining profiles for the target molecule and its common impurities using a standard Hexanes:Ethyl Acetate (8:2 v/v) solvent system.

CompoundExpected RfUV Activity (254 nm)2,4-DNP StainPMA / KMnO₄ Stain
4-Phenylcyclohexanone (Starting Material)~0.45Yes (Weak)Positive (Bright Orange)Positive (Brown/Blue)
cis-4-Phenyl-1-(1-propynyl)cyclohexanol ~0.35Yes (Weak)NegativePositive (Dark Blue)
trans-4-Phenyl-1-(1-propynyl)cyclohexanol ~0.30Yes (Weak)NegativePositive (Dark Blue)
4-Phenyl-1-(1-propynyl)cyclohexene (Dehydration)>0.80Yes (Strong)NegativePositive (Brown)
2,4-Hexadiyne (Glaser coupling impurity)>0.90NoNegativePositive (Faint)

Troubleshooting FAQs: Mechanistic Insights

Q: I observe a highly non-polar spot running near the solvent front (Rf > 0.8). What is this, and how do I prevent it?

A: This is almost certainly the dehydration product, 4-phenyl-1-(1-propynyl)cyclohexene .

  • The Causality: Tertiary propargylic alcohols are highly susceptible to acid-catalyzed E1 dehydration[2]. The intermediate propargylic carbocation is strongly resonance-stabilized by the adjacent alkyne, lowering the activation energy for water elimination.

  • The Solution: This impurity typically forms during an overly acidic aqueous workup or degrades directly on highly acidic silica gel TLC plates. To prevent this, quench your Grignard/lithium reaction strictly with saturated aqueous

    
     (avoiding HCl). If you suspect on-plate degradation, pre-treat your TLC plates by adding 1% Triethylamine (
    
    
    
    ) to your developing solvent to neutralize the silica's acidity.
Q: My product spot appears as a closely eluting "doublet" at Rf ~0.30–0.35. Are these side-reactions or impurities?

A: No, these are the cis and trans diastereomers of your target product.

  • The Causality: 4-Phenylcyclohexanone is a conformationally locked system; the bulky phenyl group at the C4 position strongly prefers the equatorial position to minimize 1,3-diaxial interactions[3]. Because the ring is locked, the incoming 1-propynyl nucleophile can attack the carbonyl carbon from two distinct trajectories[4]:

    • Axial Attack: Yields the trans-isomer (hydroxyl is equatorial, trans to the phenyl group).

    • Equatorial Attack: Yields the cis-isomer (hydroxyl is axial, cis to the phenyl group).

  • The Solution: Because these diastereomers have different three-dimensional geometries, they interact differently with the silica stationary phase, resolving into a doublet. If your downstream application requires a single stereoisomer, you will need to separate them via high-performance flash chromatography or selective crystallization.

Q: How can I definitively differentiate between unreacted ketone and my target alcohol?

A: Rely on orthogonal staining techniques rather than UV alone. While both compounds are weakly UV-active due to the phenyl ring, their functional groups react differently to chemical stains.

  • The Causality: 2,4-Dinitrophenylhydrazine (2,4-DNP) reacts exclusively with aldehydes and ketones to form highly conjugated, brightly colored hydrazones.

  • The Solution: Dip your plate in 2,4-DNP and heat gently. If the spot turns bright orange, it is unreacted 4-phenylcyclohexanone. Your target tertiary alcohol lacks a carbonyl group and will remain completely invisible under 2,4-DNP, though it will stain heavily with Phosphomolybdic Acid (PMA).

Experimental Protocol: Self-Validating TLC Analysis

To ensure absolute trustworthiness in your chromatographic analysis, do not rely on absolute Rf values, which can shift based on matrix effects (concentration, humidity, temperature). Instead, use this self-validating co-spotting protocol.

Step 1: Plate Preparation & Spotting

  • Cut a Silica Gel 60 F254 TLC plate and draw a baseline 1 cm from the bottom.

  • Mark three distinct origin points: SM (Starting Material), Co (Co-spot), and RM (Reaction Mixture).

  • Dilute 5 µL of your crude reaction mixture in 100 µL of Ethyl Acetate. Apply 1 µL to the RM and Co marks.

  • Apply a standard solution of pure 4-phenylcyclohexanone to the SM and Co marks.

Step 2: Elution

  • Develop the plate in a pre-equilibrated chamber containing Hexanes:Ethyl Acetate (8:2 v/v).

  • Remove the plate when the solvent front is 1 cm from the top. Mark the solvent front and air-dry completely.

Step 3: Orthogonal Visualization

  • Non-Destructive (UV): Examine the plate under short-wave UV light (254 nm). Outline all visible spots with a pencil.

  • Destructive (Carbonyl Identification): Prepare a duplicate plate. Dip Plate A into 2,4-DNP stain and heat gently with a heat gun. An orange spot at the SM and Co lanes confirms the exact Rf of the ketone. If this orange spot is present in the RM lane, your reaction has not reached completion.

  • Destructive (General Organic): Dip Plate B into PMA stain and heat vigorously until the background turns yellow-green. The target alcohol will appear as a dark blue spot.

Logical Workflow: Spot Identification Decision Tree

Follow this logical pathway to rapidly identify the components on your TLC plate based on the protocols described above.

TLC_Troubleshooting Start Observe TLC Plate under UV (254 nm) UV_Yes UV Active Spot Start->UV_Yes UV_No No UV Activity Start->UV_No Stain_DNP Apply 2,4-DNP Stain UV_Yes->Stain_DNP Stain_KMnO4 Apply KMnO4 / PMA UV_No->Stain_KMnO4 Ketone Orange Spot: 4-Phenylcyclohexanone (Starting Material) Stain_DNP->Ketone Positive No_Ketone No Orange Spot Stain_DNP->No_Ketone Negative No_Ketone->Stain_KMnO4 Rf_High High Rf (>0.8): Dehydration Product Stain_KMnO4->Rf_High Non-polar Rf_Mid Mid Rf (~0.3-0.5): Target Alcohol Stain_KMnO4->Rf_Mid Polar Doublet Closely Eluting Doublet: cis/trans Diastereomers Rf_Mid->Doublet High Resolution

Decision tree for identifying TLC spots in 4-phenyl-1-(1-propynyl)cyclohexanol synthesis.

References

  • Stereoselective Construction of Seven-Membered Rings with an All-Carbon Quaternary Center Journal of the American Chemical Society (ACS Publications) URL: [Link][4]

  • Acid-catalysed hydroamination for targeted synthesis Cardiff University (ORCA) URL: [Link][1]

  • Reactions of Alkynes - Addition of HX and X₂ Chemistry LibreTexts URL:[Link][2]

  • Cyclohexanone - History and Synthesis Wikipedia URL:[Link][5]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Downstream Reactions of 4-Phenyl-1-(1-propynyl)cyclohexanol

Welcome to the technical support center dedicated to diagnosing and resolving catalyst poisoning issues encountered during the downstream reactions of 4-Phenyl-1-(1-propynyl)cyclohexanol. This guide is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to diagnosing and resolving catalyst poisoning issues encountered during the downstream reactions of 4-Phenyl-1-(1-propynyl)cyclohexanol. This guide is structured for researchers, chemists, and drug development professionals who utilize this versatile building block and face the common yet complex challenge of catalyst deactivation. Our approach moves beyond simple procedural lists to provide a deep understanding of the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Poisoning

This section addresses foundational questions regarding catalyst deactivation in the context of propargyl alcohol chemistry.

Q1: What are the most common signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are often observable through routine reaction monitoring. These signs include:

  • A significant decrease in reaction rate or a complete cessation of reactant consumption (e.g., hydrogen uptake in a hydrogenation reaction).[1][2]

  • A decline in product yield and selectivity , which may be accompanied by an increase in partially reacted intermediates or the formation of unexpected byproducts.[1]

  • The need for harsher reaction conditions (e.g., higher temperature, increased pressure, or greater catalyst loading) to achieve the same conversion levels that were previously possible with a fresh catalyst.[1][3]

  • A visible change in the catalyst's appearance , such as clumping, a change in color, or the formation of a slurry that is difficult to filter.[1][2]

Q2: What are the most likely sources of poisons when working with 4-Phenyl-1-(1-propynyl)cyclohexanol?

A2: Given the structure of 4-Phenyl-1-(1-propynyl)cyclohexanol, several specific sources of contamination should be considered:

  • Sulfur Compounds: These are potent poisons for noble metal catalysts like palladium and platinum.[1][2][4] They can be introduced as residual impurities from the synthesis of the phenyl group, particularly if thiophene-containing benzene or sulfur-based reagents were used.

  • Substrate-Derived Poisons: The terminal alkyne of the propynyl group can itself be a source of deactivation. Under certain reaction conditions, terminal alkynes can oligomerize or polymerize on the catalyst surface, leading to the formation of carbonaceous deposits (coking or fouling) that physically block active sites.[4][5]

  • Heavy Metals: Trace impurities of metals like lead, mercury, or arsenic in starting materials or solvents can irreversibly poison the catalyst by forming strong bonds with the active metal sites.[2][6]

  • Nitrogen and Phosphorus Compounds: Amines, pyridines, and organophosphorus compounds can act as Lewis bases, strongly adsorbing to the electron-deficient metal centers of the catalyst and rendering them inactive.[1][5]

  • Gaseous Impurities: Carbon monoxide (CO), often found as an impurity in hydrogen gas cylinders, can strongly and competitively adsorb to catalyst active sites, blocking them from the reactants.[2]

Q3: What is the difference between intentional poisoning (e.g., Lindlar's Catalyst) and unintentional deactivation?

A3: This is a critical distinction based on control and purpose.

  • Intentional Poisoning: In this case, a "poison" is deliberately added to a highly active catalyst to reduce its reactivity in a controlled manner, thereby enhancing selectivity.[5] Lindlar's catalyst is a classic example, where a palladium catalyst is supported on calcium carbonate and intentionally poisoned with lead acetate and quinoline.[7] This deactivation prevents the catalyst from reducing the alkyne all the way to an alkane, stopping the reaction at the cis-alkene stage.[5][7]

  • Unintentional Deactivation: This is an uncontrolled and undesirable process where trace impurities or side reactions lead to a loss of catalytic activity and/or selectivity.[6] This is the focus of our troubleshooting guide, as it represents a failure mode in the reaction that needs to be diagnosed and corrected.

Part 2: Troubleshooting Guide: Reaction Stalled or Sluggish

This section provides a systematic approach to diagnosing and solving a loss of catalyst activity.

Scenario: The hydrogenation of 4-Phenyl-1-(1-propynyl)cyclohexanol to the corresponding alkene or alkane has stalled, or the reaction rate is impractically slow.

Diagnostic Workflow

Before assuming a chemical cause, always verify your physical setup (e.g., hydrogen delivery, stirring efficiency, temperature control). Once the setup is confirmed to be correct, proceed with the following chemical diagnostic workflow.

G start Reaction Stalled/ Sluggish check_setup Verify Physical Setup (H2 Pressure, Stirring, Temp) start->check_setup setup_ok Setup OK? check_setup->setup_ok analyze_feed Analyze Feedstock (Substrate, Solvent) setup_ok->analyze_feed Yes fix_setup Action: Correct Setup setup_ok->fix_setup No feed_pure Feedstock Pure? analyze_feed->feed_pure analyze_catalyst Analyze Spent Catalyst (XPS, ICP-MS) feed_pure->analyze_catalyst Yes purify_feed Action: Purify Feedstock (See Protocol 2) feed_pure->purify_feed No poison_id Poison Identified? analyze_catalyst->poison_id coking_suspect Suspect Substrate-Derived Fouling/Coking poison_id->coking_suspect No regenerate Action: Regenerate Catalyst (See Protocol 3) poison_id->regenerate Yes coking_suspect->regenerate optimize Action: Optimize Conditions (Lower Temp, Diff. Solvent) coking_suspect->optimize

Caption: Diagnostic workflow for troubleshooting a stalled or sluggish reaction.

Troubleshooting Q&A

Question: My physical setup is correct. What is the first chemical check I should perform?

Answer: The first and most crucial step is to scrutinize the purity of your inputs: the 4-Phenyl-1-(1-propynyl)cyclohexanol substrate and your reaction solvent. More often than not, catalyst poisons are introduced as low-level contaminants in the feedstock.[6] Even ppm levels of certain impurities can completely halt a reaction.

Table 1: Common Catalyst Poisons, Sources, and Affected Catalysts

Poison ClassExamplesCommon SourcesCatalysts Affected
Sulfur Compounds H₂S, thiols, thiophenes, disulfidesReagents from substrate synthesis, contaminated solvents, natural gas-derived H₂Pd, Pt, Rh, Ni[1][2][4]
Nitrogen Compounds Amines, pyridine, amides, nitrilesSolvents (e.g., DMF), additives, substrate impuritiesPd, Rh, especially acidic catalysts[1]
Heavy Metals Pb, Hg, As, Bi, SnLeaching from equipment, impure reagentsPd, Pt, Ni[2][6]
Halides Chloride, bromide, iodide ionsResidual acids from synthesis, chlorinated solventsCan act as inhibitors or promoters depending on the system[1]
Carbon Monoxide COImpurity in hydrogen gas supplyPd, Pt, Rh[2]
Fouling Agents Polymers, oligomers, cokeSide reactions of the alkyne substrate/productAll heterogeneous catalysts[4][5]

Question: How do I test for these potential poisons?

Answer: Identifying the specific poison requires analytical characterization. A multi-pronged approach is most effective:

  • Feedstock Analysis: Analyze your substrate and solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile organic impurities. For elemental poisons like sulfur or heavy metals, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (AES) is the gold standard.[2][3]

  • Spent Catalyst Analysis: Analyzing the deactivated catalyst can provide direct evidence of the poison. X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition and chemical state of the catalyst surface, revealing the presence of adsorbed poisons.[1][2][6] Temperature Programmed Desorption (TPD) can identify species that are strongly adsorbed to the surface.[1][2]

For a detailed methodology, please refer to Protocol 1: Feedstock and Catalyst Analysis .

Question: My feedstock analysis came back clean. Could the 4-Phenyl-1-(1-propynyl)cyclohexanol itself be the issue?

Answer: Yes, this is a distinct possibility. Terminal alkynes, such as the propynyl group in your molecule, are known to undergo side reactions on the surface of heterogeneous catalysts, particularly palladium.[5] These reactions can form oligomeric or polymeric "coke" that physically coats the active sites, preventing reactants from accessing them. This process is known as fouling or coking and is a common cause of gradual deactivation.[4] Furthermore, the formation of very stable metal-acetylide complexes on the surface can also inhibit turnover.

Question: My catalyst appears to be poisoned. Is it possible to regenerate it, or must I use a fresh batch?

Answer: In many cases, poisoned catalysts can be regenerated to recover a significant portion of their activity. The appropriate method depends entirely on the nature of the poison.

  • For Coking/Fouling: A common method involves a careful oxidation treatment (calcination in air) to burn off the carbonaceous deposits, followed by a reduction step to restore the active metal. Solvent washing can also be effective.[1][8]

  • For Adsorbed Poisons (e.g., Sulfur): Regeneration can be more challenging. It may involve high-temperature treatment under a specific gas stream (e.g., air, hydrogen) or chemical washing with acidic or basic solutions to leach the poison.[9][10] For instance, washing with a dilute ammonium chloride solution has been shown to be effective for regenerating certain poisoned zeolite-supported catalysts.[11]

For a practical guide, see Protocol 3: General Protocol for Regeneration of a Poisoned Pd/C Catalyst .

Part 3: Detailed Experimental Protocols

Protocol 1: Feedstock and Catalyst Analysis

This protocol outlines a general approach for identifying trace contaminants.

1. Feedstock Purity Analysis (GC-MS): a. Prepare a dilute solution of your 4-Phenyl-1-(1-propynyl)cyclohexanol substrate in a high-purity solvent (e.g., HPLC-grade acetone or ethyl acetate). b. Prepare a blank sample of the solvent and a sample of the reaction solvent. c. Inject the samples into a GC-MS system equipped with a suitable column (e.g., a non-polar DB-5 or equivalent). d. Analyze the resulting chromatograms for any peaks not corresponding to the substrate or solvent, and identify them using the mass spectral library. Pay close attention to sulfur- or nitrogen-containing compounds.

2. Elemental Poison Detection (ICP-MS): a. Accurately weigh a representative sample of the substrate or spent catalyst.[2] b. Digest the sample in a solution of high-purity nitric acid and hydrochloric acid (aqua regia) using a microwave digestion system. c. Dilute the digested sample to a known volume with deionized water. d. Prepare a series of calibration standards for the suspected metal poisons (e.g., S, Pb, As, Hg). e. Analyze the samples and standards using an ICP-MS instrument to quantify the concentration of each elemental poison.[2]

Protocol 2: Implementation of a Guard Bed for Feedstock Purification

A guard bed is a simple and effective way to remove poisons before they reach the main reactor.[1]

1. Materials: a. A small chromatography column or a packed bed reactor. b. Adsorbent material (e.g., activated alumina for polar impurities, activated carbon for organic impurities, or a specialized scavenger resin).

2. Procedure: a. Prepare a stock solution of the 4-Phenyl-1-(1-propynyl)cyclohexanol in the reaction solvent. b. Pack the column with the chosen adsorbent material. c. Slowly pass the stock solution through the guard bed column. d. Collect the purified feedstock solution. e. Use this purified solution in your catalytic reaction and compare the results to a reaction with unpurified feedstock.

Protocol 3: General Protocol for Regeneration of a Poisoned Pd/C Catalyst

WARNING: These procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Thermal treatments can be hazardous.

A. Regeneration from Coking/Fouling (Thermal Treatment):

  • Recover the spent catalyst by filtration and wash thoroughly with a solvent (e.g., acetone) to remove residual organics. Dry the catalyst completely in a vacuum oven at a low temperature (<80 °C).
  • Place the dried catalyst in a ceramic crucible or a tube furnace.
  • Slowly heat the catalyst under a gentle flow of inert gas (N₂ or Ar) to an intermediate temperature (e.g., 200 °C) to desorb volatile species.
  • Gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) and slowly ramp the temperature to 300-400 °C. Hold for 2-4 hours to burn off carbon deposits. CAUTION: This process can be exothermic.
  • Cool the catalyst back to room temperature under an inert gas stream.
  • The now-oxidized palladium must be re-reduced. Perform a standard reduction procedure (e.g., with H₂ gas in a suitable solvent) before reuse.

B. Regeneration from Adsorbed Poisons (Chemical Washing):

  • Recover the spent catalyst by filtration.
  • Create a slurry of the catalyst in a suitable wash solution. The choice of solution depends on the suspected poison:
  • For basic poisons (e.g., amines), a dilute aqueous acid wash (e.g., 0.1 M acetic acid) may be effective.
  • For acidic poisons, a dilute aqueous base wash (e.g., 0.1 M Na₂CO₃) can be used.[12]
  • For some metal poisons, a solution of a chelating agent (e.g., EDTA) might be beneficial.
  • Stir the slurry at room temperature or with gentle heating for several hours.[1]
  • Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
  • Dry the catalyst thoroughly under vacuum before re-reduction and reuse.

References

  • Benchchem. (2025). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. Benchchem.com.
  • SciSpace. (2001).
  • PMC. (n.d.). Scope and advances in the catalytic propargylic substitution reaction.
  • ResearchGate. (2025). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
  • Benchchem. (2025).
  • ACS Publications. (2025). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research.
  • Mopec. (2024).
  • DCL Inc. (n.d.).
  • MDPI. (2019).
  • Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters.
  • PMC. (2026). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes. Benchchem.com.
  • Khan Academy. (n.d.). Reduction of alkynes. Khan Academy.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 4-Phenyl-1-(1-propynyl)cyclohexanol

An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 4-Phenyl-1-(1-propynyl)cyclohexanol A Comparative Approach to Structural Elucidation In the landscape of drug discovery and development, the unambiguo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 4-Phenyl-1-(1-propynyl)cyclohexanol

A Comparative Approach to Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the structure of organic molecules in solution.[1] This guide provides a comprehensive, field-proven methodology for the interpretation and peak assignment of the ¹H NMR spectrum of 4-Phenyl-1-(1-propynyl)cyclohexanol, a complex tertiary alcohol.

Due to the specific and novel nature of this compound, a direct experimental spectrum may not be readily available in public databases. Therefore, this guide employs a robust, first-principles-based comparative analysis. By dissecting the molecule into its constituent fragments and comparing their expected spectral signatures with well-characterized analogs, we can construct a highly accurate predicted spectrum. This approach not only serves as a powerful predictive tool but also reinforces the fundamental principles of NMR spectroscopy for researchers and scientists.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data for 4-Phenyl-1-(1-propynyl)cyclohexanol in a standard solvent like CDCl₃ is summarized below. The subsequent sections will provide a detailed rationale for each assignment based on comparative data.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale / Comments
H-a (OH)1.5 - 2.5broad singlet (br s)1HExchangeable proton; chemical shift is concentration and solvent dependent.
H-b (Phenyl)7.20 - 7.40multiplet (m)5HAromatic protons of the monosubstituted benzene ring.
H-c (CH-Ph)2.50 - 2.70multiplet (m)1HBenzylic methine proton, deshielded by the phenyl group.
H-d, H-e (Cyclohexyl)1.60 - 2.20multiplet (m)8HComplex, overlapping signals for the remaining cyclohexyl protons.
H-f (CH₃-C≡)1.85singlet (s)3HPropargylic methyl protons. May show very weak long-range coupling.
Chemical structure of 4-Phenyl-1-(1-propynyl)cyclohexanol with proton labels Figure 1: Structure of 4-Phenyl-1-(1-propynyl)cyclohexanol with protons labeled for spectral assignment.

Comparative Analysis and Rationale for Peak Assignment

The interpretation of the spectrum is approached by examining the influence of each functional group on the chemical shifts of nearby protons, a concept known as substituent chemical shift (SCS).[2]

The Aromatic and Benzylic Protons (H-b, H-c)

The five protons of the monosubstituted phenyl ring (H-b) are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm.[3] For a similar fragment, 4-phenylcyclohexanone, the aromatic protons appear as a multiplet around 7.1-7.4 ppm.[4] We predict a similar range of δ 7.20 - 7.40 (m, 5H) for the target molecule.

The methine proton attached to the same carbon as the phenyl group (H-c) is in a benzylic position. This proton will be deshielded and is expected to appear downfield from the other cyclohexyl protons. In 4-phenylcyclohexanol, this proton's signal is observed, providing a direct comparison.[5][6] Therefore, a chemical shift in the range of δ 2.50 - 2.70 (m, 1H) is anticipated for H-c.

The Propynyl Methyl Protons (H-f)

The protons of a methyl group attached to an sp-hybridized carbon (propargylic protons) typically appear around δ 1.8 - 2.0 ppm.[7] For instance, the methyl protons in 1-butyne resonate near this region. These protons (H-f) are expected to appear as a sharp singlet due to the absence of vicinal protons. A predicted chemical shift of δ 1.85 (s, 3H) is assigned. While long-range coupling across the alkyne's π-system (a four-bond coupling, ⁴J) is possible, it is often weak (J < 1 Hz) and may only result in slight peak broadening rather than observable splitting.[8][9]

The Cyclohexyl Ring Protons (H-d, H-e)

Assigning the ten protons of the cyclohexyl ring is the most challenging aspect. Their signals are expected to be complex and overlapping. We can predict their general chemical shift range by comparing with simpler cyclohexanol derivatives.

  • Baseline (Cyclohexanol): In unsubstituted cyclohexanol, the ring protons (excluding the one on the carbon bearing the OH group) resonate in a broad multiplet between δ 1.0 and 2.0 ppm.[10][11] The proton on the carbon with the hydroxyl group (H-1) is deshielded and appears around δ 3.6 ppm.[10]

  • Effect of the 1-Propynyl Group (Comparison with 1-Ethynylcyclohexanol): The introduction of the electron-withdrawing alkyne group at C-1 deshields the adjacent (α) protons. In 1-ethynylcyclohexanol, the cyclohexyl protons appear as a broad multiplet between δ 1.05 and 2.12 ppm.[12] This indicates that the protons on C-2 and C-6 (H-d) in our target molecule will be in the downfield portion of the aliphatic region.

  • Effect of the 4-Phenyl Group (Comparison with 4-Phenylcyclohexanol): The phenyl group at C-4 primarily influences the benzylic proton (H-c) as discussed. It also has a moderate deshielding effect on the adjacent protons.

Combining these effects, the eight remaining cyclohexyl protons (H-d and H-e) are predicted to resonate in a complex, overlapping multiplet in the region of δ 1.60 - 2.20 (m, 8H) . Differentiating the axial and equatorial protons within this multiplet would require advanced 2D NMR techniques such as COSY and HSQC.[13]

The Hydroxyl Proton (H-a)

The chemical shift of the hydroxyl proton (H-a) is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[14][15] It typically appears as a broad singlet that can be found anywhere from δ 1 to 5 ppm.[16] A reasonable estimate is δ 1.5 - 2.5 (br s, 1H) . This peak can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended.

Sample Preparation for ¹H NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of 4-Phenyl-1-(1-propynyl)cyclohexanol directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a standard internal reference such as tetramethylsilane (TMS, 0.03% v/v).

  • Dissolution: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief sonication or vortexing can be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Final Check: Ensure the solution is clear and homogenous before placing it in the NMR spectrometer.

Data Visualization and Interpretation Workflow

The logical process for interpreting the ¹H NMR spectrum of a novel compound involves a systematic workflow, as depicted below.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structural Fragment Assignment cluster_3 Final Structure Confirmation A Prepare Sample (5-10 mg in 0.6 mL CDCl3) B Acquire 1H NMR Spectrum (e.g., 400 MHz) A->B C Identify Solvent & TMS (0 ppm) B->C D Count Number of Signals C->D E Determine Integration Ratios D->E F Analyze Multiplicity (s, d, t, m) E->F G Aromatic Region (δ 7.2-7.4) Assign Phenyl Protons F->G H Alkyne Region (δ ~1.85) Assign Propynyl-CH3 F->H I Aliphatic Region (δ 1.6-2.7) Assign Cyclohexyl Protons F->I J Broad Singlet (Variable δ) Assign OH Proton F->J K Assemble Fragments G->K H->K I->K J->K L Verify Against Predicted Spectrum K->L M Consider 2D NMR if Ambiguous L->M

Caption: Workflow for ¹H NMR spectral interpretation of 4-Phenyl-1-(1-propynyl)cyclohexanol.

Conclusion

This guide demonstrates that even without a reference spectrum, a highly accurate and detailed interpretation of the ¹H NMR spectrum for a complex molecule like 4-Phenyl-1-(1-propynyl)cyclohexanol is achievable. By leveraging a comparative analysis of structurally related compounds and applying fundamental NMR principles, each proton environment can be confidently assigned. This systematic, evidence-based approach embodies the scientific rigor required in modern chemical research and drug development, ensuring the structural integrity of novel compounds.

References

  • Wishart, D.S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 269.
  • Abraham, R.J., & Mobli, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • ChemicalBook. (n.d.). 1-Ethynyl-1-cyclohexanol(78-27-3) 1H NMR spectrum. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclohexanol. PubChem.
  • JoVE. (2024). ¹H NMR: Long-Range Coupling. Journal of Visualized Experiments.
  • LibreTexts Chemistry. (2021). 6.
  • SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. SpectraBase.
  • ChemicalBook. (n.d.). 4-PHENYLCYCLOHEXANOL(5437-46-7) 1H NMR spectrum. ChemicalBook.
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  • University of Calgary. (n.d.). Ch 13 - Coupling. University of Calgary Chemistry.
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Comparative

A Comparative Guide to the Vibrational Spectroscopy of 4-Phenyl-1-(1-propynyl)cyclohexanol: An In-Depth FTIR and Raman Analysis of the Alkyne Stretch

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The presence and local environment of functional groups, such as the alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The presence and local environment of functional groups, such as the alkyne moiety in 4-Phenyl-1-(1-propynyl)cyclohexanol, can dictate a molecule's reactivity, binding affinity, and overall function. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the analysis of the alkyne C≡C stretching vibration in this molecule, offering practical insights and detailed experimental protocols.

Introduction: The Vibrational Signature of the Alkyne Group

The carbon-carbon triple bond (C≡C) of an alkyne provides a unique vibrational signature that is highly informative. This bond stretch typically appears in a relatively "quiet" region of the mid-infrared spectrum, between 2100 and 2260 cm⁻¹.[1][2] However, the intensity of this absorption in FTIR spectroscopy is critically dependent on the change in dipole moment during the vibration.

In the case of 4-Phenyl-1-(1-propynyl)cyclohexanol, we are dealing with a disubstituted (internal) alkyne. The propynyl group is attached to a quaternary carbon of the cyclohexanol ring. This substitution pattern leads to a relatively symmetric environment around the C≡C bond. Consequently, the change in dipole moment during the stretching vibration is expected to be small, potentially resulting in a weak or even indiscernible absorption band in the FTIR spectrum.[3][4]

This is where Raman spectroscopy emerges as a powerful complementary technique. Raman scattering is dependent on the change in polarizability of a bond during vibration. The electron-rich C≡C bond is highly polarizable, leading to a strong Raman signal regardless of the symmetry of the substitution.[1][5] Aromatic alkynes, in particular, are known to be exceptionally strong Raman scatterers.[1]

This guide will first detail the expected FTIR spectral characteristics of 4-Phenyl-1-(1-propynyl)cyclohexanol, followed by a robust experimental protocol for its analysis. We will then present a comparative protocol for Raman spectroscopy to illustrate how these two techniques can be used in concert for a more complete molecular characterization.

Predicted FTIR Spectral Analysis of 4-Phenyl-1-(1-propynyl)cyclohexanol

Before embarking on the experimental work, it is crucial to predict the expected spectral features based on the molecule's structure.

Table 1: Predicted Major FTIR Absorption Bands for 4-Phenyl-1-(1-propynyl)cyclohexanol

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
O-H (Alcohol)Stretching~3600-3200Strong, BroadThe broadness is due to hydrogen bonding.
C-H (Aromatic)Stretching~3100-3000Medium to WeakCharacteristic of sp² hybridized C-H bonds.[6]
C-H (Aliphatic)Stretching~3000-2850StrongFrom the cyclohexyl and methyl groups.
C≡C (Alkyne) Stretching ~2260-2190 Weak to Very Weak The key focus of this analysis. Its low intensity is predicted due to the molecular symmetry. [7]
C=C (Aromatic)Stretching~1600, ~1450Medium to WeakCharacteristic of the phenyl ring.[8]
C-O (Alcohol)Stretching~1260-1000Strong
C-H (Aromatic)Bending (out-of-plane)~900-675StrongCan indicate the substitution pattern of the benzene ring.

The most significant challenge in the FTIR analysis will be the confident identification of the weak C≡C stretching band.

Experimental Protocol: FTIR Spectroscopy

This protocol is designed to maximize the chances of observing the weak alkyne stretch. We will utilize the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation and ensures good contact between the sample and the IR beam.[9][10]

Materials and Instrumentation
  • Sample: 4-Phenyl-1-(1-propynyl)cyclohexanol (solid powder)

  • Spectrometer: A research-grade FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: A single-bounce diamond ATR accessory.

  • Solvent: Isopropanol (for cleaning).

  • Wipes: Lint-free laboratory wipes.

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing & Analysis Start Start Clean_ATR Clean ATR Crystal with Isopropanol Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Place_Sample Place Sample on ATR Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (e.g., 64 scans) Apply_Pressure->Acquire_Spectrum Process_Data Process Spectrum (Baseline Correction, Normalization) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectral Features Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will be automatically subtracted from the sample spectrum. A typical background scan consists of 64 co-added interferograms at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the 4-Phenyl-1-(1-propynyl)cyclohexanol powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution). Increasing the number of scans (e.g., to 256) can improve the signal-to-noise ratio, which may be necessary to resolve the weak alkyne peak.

  • Data Processing: After acquisition, process the spectrum using the spectrometer's software. This typically involves an automated ATR correction, baseline correction, and normalization.

  • Analysis: Carefully examine the region between 2300 cm⁻¹ and 2100 cm⁻¹ for a weak, sharp absorption band corresponding to the C≡C stretch. Compare the positions and relative intensities of all observed peaks with the predicted values in Table 1.

Comparative Analysis: Raman Spectroscopy

Given the anticipated weakness of the alkyne C≡C stretch in the FTIR spectrum, Raman spectroscopy is the ideal confirmatory technique.

Why Raman is a Better Choice for the Alkyne Stretch
  • Strong Signal: The C≡C bond is highly polarizable, leading to a strong Raman scattering signal.[1] Conjugation with the phenyl ring in a related structure, ethynylbenzene, is known to substantially increase the scattering intensity.[1][3]

  • Spectral Clarity: The alkyne stretching vibration appears in a region of the Raman spectrum (around 2200 cm⁻¹) that is typically free from other interfering signals, often referred to as a "cell-silent" region in biological studies.[11][12]

  • Minimal Sample Prep: Like ATR-FTIR, Raman spectroscopy requires little to no sample preparation for a solid sample.

Experimental Protocol: Raman Spectroscopy
  • Instrumentation: A confocal Raman microscope equipped with a 532 nm or 785 nm laser source.

  • Sample Preparation: Place a small amount of the 4-Phenyl-1-(1-propynyl)cyclohexanol powder on a clean microscope slide.

  • Acquisition:

    • Focus the laser on the sample using a low-power objective (e.g., 10x or 20x).

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid sample burning.

    • Acquire the Raman spectrum over a suitable range (e.g., 200-3500 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Analysis: The Raman spectrum is expected to show a strong, sharp peak between 2260 cm⁻¹ and 2190 cm⁻¹ for the C≡C stretch.

Comparative Data Summary

The following table summarizes the expected outcomes from both techniques for the analysis of the alkyne stretch.

Table 2: Comparison of FTIR and Raman Spectroscopy for Alkyne C≡C Stretch Analysis

TechniquePrincipleExpected Signal Intensity for C≡C StretchKey AdvantagesKey Limitations
FTIR Infrared Absorption (change in dipole moment)Weak to very weakExcellent for polar functional groups (O-H, C=O, C-O). Ubiquitous in analytical labs.Insensitive to non-polar or symmetric bonds. Water and CO₂ interference.
Raman Raman Scattering (change in polarizability)StrongHighly sensitive to non-polar, symmetric bonds (C≡C, C=C). Minimal interference from water. High spatial resolution (microscopy).Can be affected by sample fluorescence. Weaker signal for polar bonds.

Conclusion and Recommendations

For the comprehensive vibrational analysis of 4-Phenyl-1-(1-propynyl)cyclohexanol, a dual-spectroscopic approach is recommended.

  • FTIR spectroscopy provides an excellent overall "fingerprint" of the molecule, confirming the presence of the hydroxyl, phenyl, and aliphatic C-H groups. However, due to the low expected change in dipole moment of the disubstituted alkyne stretch, FTIR alone is insufficient for the unambiguous identification of the C≡C bond.

  • Raman spectroscopy is the superior technique for the specific identification and characterization of the alkyne moiety in this molecule. The expected strong signal for the C≡C stretch provides clear, unequivocal evidence of its presence.

By leveraging the strengths of both FTIR and Raman spectroscopy, researchers can achieve a self-validating, comprehensive, and trustworthy characterization of 4-Phenyl-1-(1-propynyl)cyclohexanol, ensuring the structural integrity of the compound for its intended application.

References

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC. (2022, December 20). National Center for Biotechnology Information. [Link]

  • 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. [Link]

  • Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine | The Journal of Physical Chemistry B - ACS Publications. (2025, August 12). ACS Publications. [Link]

  • Sample preparation for FT-IR. Northern Illinois University. [Link]

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  • Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature. [Link]

  • FT-IR spectrum of 2-Phenyl-1-propanol. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem. PubChem. [Link]

  • Enhancing Alkyne-Based Raman Tags with a Sulfur Linker - eScholarship.org. (2023, March 9). eScholarship.org. [Link]

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  • Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment - MDPI. (2022, December 21). MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Resolving 4-Phenyl-1-(1-propynyl)cyclohexanol Isomers by HPLC

In the landscape of pharmaceutical development and chemical analysis, the precise separation and quantification of stereoisomers are paramount. The differential pharmacological and toxicological profiles of enantiomers a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise separation and quantification of stereoisomers are paramount. The differential pharmacological and toxicological profiles of enantiomers and diastereomers necessitate robust analytical methodologies. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) strategies for resolving the isomers of 4-Phenyl-1-(1-propynyl)cyclohexanol, a compound of interest in synthetic chemistry and drug discovery.

As we delve into this technical guide, it is crucial to understand that the separation of chiral compounds is not a one-size-fits-all endeavor. The subtle differences in the three-dimensional arrangement of atoms in isomers demand a highly specific and optimized approach.[1][2] This guide is structured to walk researchers through a logical, science-driven workflow for method development, from initial column screening to final method optimization, grounded in the fundamental principles of chiral chromatography.

The Analytical Challenge: 4-Phenyl-1-(1-propynyl)cyclohexanol

4-Phenyl-1-(1-propynyl)cyclohexanol possesses two chiral centers, giving rise to a pair of enantiomers for both the cis and trans diastereomers. The rigid cyclohexyl ring, the aromatic phenyl group, the hydroxyl moiety capable of hydrogen bonding, and the linear propynyl group all contribute to the molecule's unique stereochemistry and potential interaction sites with a chiral stationary phase (CSP). The primary challenge lies in achieving baseline separation of all four potential stereoisomers.

The Strategic Approach: A Guided Method Development Workflow

Effective chiral method development is an empirical process, guided by an understanding of the analyte's structure and the principles of chiral recognition.[2][3] Our proposed workflow involves a systematic screening of a diverse set of chiral stationary phases under various mobile phase conditions.

Figure 1: A systematic workflow for the development of an HPLC method for the separation of 4-Phenyl-1-(1-propynyl)cyclohexanol isomers.

Experimental Protocol: A Hypothetical Screening Study

The following protocol outlines a detailed, step-by-step methodology for the initial screening phase of our method development.

1. Analyte Preparation:

  • Dissolve a reference standard of the 4-Phenyl-1-(1-propynyl)cyclohexanol isomer mixture in a suitable solvent (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile/water for reversed-phase) to a final concentration of 1 mg/mL.

2. HPLC System and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).

  • Detection: Monitor at a wavelength determined from the UV spectrum of the analyte, likely around 254 nm due to the phenyl group.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25 °C.

3. Chiral Stationary Phase (CSP) Screening:

  • A column switching system is highly recommended for efficient screening.[4][5]

  • Column 1 (Polysaccharide-based): Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These are versatile CSPs known for their broad applicability.[6]

  • Column 2 (Polysaccharide-based): Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone offers different chiral recognition capabilities compared to amylose.[6]

  • Column 3 (Pirkle-type): Whelk-O1. This CSP is effective for compounds with π-acidic or π-basic groups.

4. Mobile Phase Screening:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

  • Reversed-Phase (RP):

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v)

    • Mobile Phase D: Methanol/Water (60:40, v/v)

Predicted Performance and Comparative Analysis

The following table summarizes the anticipated retention behavior of the 4-Phenyl-1-(1-propynyl)cyclohexanol isomers on the selected CSPs. These are hypothetical results based on the principles of chiral chromatography and the structural features of the analyte.

Chiral Stationary PhaseMobile Phase SystemPredicted Retention Time (min) - Isomer 1Predicted Retention Time (min) - Isomer 2Predicted Retention Time (min) - Isomer 3Predicted Retention Time (min) - Isomer 4Rationale for Performance
Chiralpak AD-H n-Hexane/Isopropanol (90:10)8.29.511.312.8The amylose backbone provides a helical structure that can induce steric and hydrogen bonding interactions with the cyclohexanol ring and hydroxyl group. The phenylcarbamate groups can engage in π-π stacking with the analyte's phenyl group.
Chiralcel OD-H n-Hexane/Isopropanol (90:10)7.58.110.210.9The cellulose backbone offers a different spatial arrangement of the chiral selectors, potentially leading to altered selectivity compared to the amylose phase.[6]
Whelk-O1 n-Hexane/Ethanol (90:10)6.87.99.110.5This Pirkle-type phase relies on π-π interactions between the electron-deficient naphthalene ring of the CSP and the electron-rich phenyl group of the analyte. Hydrogen bonding with the amide functionality is also a key interaction.
Chiralpak AD-H Acetonitrile/Water (50:50)15.616.218.118.9In reversed-phase mode, hydrophobic interactions play a more significant role. The polarity of the mobile phase can modulate the hydrogen bonding and dipole-dipole interactions.

Discussion: The "Why" Behind the Choices

The selection of polysaccharide-based CSPs like Chiralpak AD-H and Chiralcel OD-H is a logical starting point for many chiral separations due to their broad enantioselectivity.[6][7] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[3] For our target molecule, the hydroxyl group is a prime candidate for hydrogen bonding with the carbamate groups on the CSP. The phenyl group can interact via π-π stacking.

The inclusion of a Pirkle-type column, such as the Whelk-O1, provides a different mechanism for chiral recognition, primarily driven by π-π interactions, hydrogen bonding, and dipole stacking.[3] The choice between normal-phase and reversed-phase chromatography is also a critical consideration. Normal-phase chromatography often provides better selectivity for polar compounds that are soluble in non-polar solvents. Reversed-phase chromatography is generally more applicable to a wider range of compounds and offers the advantage of using aqueous mobile phases.

Path to Optimization

Once initial separation is achieved, the method can be further optimized. Key parameters to adjust include:

  • Mobile Phase Composition: Fine-tuning the ratio of the strong and weak solvents in the mobile phase can significantly impact retention times and resolution.

  • Organic Modifier: Switching between different alcohols (e.g., isopropanol, ethanol, methanol) in normal-phase or different organic solvents (e.g., acetonitrile, methanol) in reversed-phase can alter selectivity.[7]

  • Additives: Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape and resolution.

  • Temperature: Varying the column temperature can affect the thermodynamics of the analyte-CSP interaction and, consequently, the separation.[8]

Conclusion

While this guide presents a hypothetical method development strategy for the separation of 4-Phenyl-1-(1-propynyl)cyclohexanol isomers, it is grounded in the established principles of chiral chromatography and extensive field experience. The key to success lies in a systematic and logical screening approach, coupled with a thorough understanding of the potential intermolecular interactions that drive chiral recognition. By methodically exploring different chiral stationary phases and mobile phase conditions, researchers can develop a robust and reliable HPLC method for the accurate analysis of these challenging stereoisomers.

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Center for Biotechnology Information. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc.org. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

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  • How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Definitive Structure Confirmation of 4-Phenyl-1-(1-propynyl)cyclohexanol

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. The subject of this guide, 4-Phenyl-1-(1-propynyl)cyclohexanol, is a tertiary propargylic alcohol presenting a fascinating structural challenge. It incorporates a quaternary stereocenter, a bulky, conformationally flexible cyclohexane ring, and aromatic and alkyne moieties. This complexity necessitates a rigorous, multi-faceted approach to its characterization.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this molecule. We will begin with the gold standard—single-crystal X-ray crystallography—which provides direct evidence of the molecular architecture. We will then explore complementary spectroscopic methods (NMR, MS, and IR) that, while indirect, provide crucial and more routinely accessible data. Our focus will remain on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and authoritative data.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For establishing the absolute, three-dimensional arrangement of atoms, single-crystal X-ray crystallography is the undisputed definitive method.[1][2][3] Unlike spectroscopic techniques that provide data from which a structure is inferred, X-ray diffraction provides a direct, atomic-resolution picture of the molecule as it exists in the crystalline state.[4] This is paramount for a molecule like 4-Phenyl-1-(1-propynyl)cyclohexanol, where it can unequivocally determine the relative stereochemistry and the preferred solid-state conformation of the flexible cyclohexane ring.

The Inherent Value: Why X-ray Crystallography is Definitive

The power of X-ray crystallography lies in its ability to generate an electron density map of the molecule.[1][5] From this map, the precise coordinates of each atom can be determined, yielding a wealth of information that is unattainable by other means:

  • Unambiguous Connectivity: It confirms the exact bonding arrangement of the phenyl, cyclohexanol, and propynyl groups.

  • Bond Lengths and Angles: Provides precise measurements of all interatomic distances and angles.

  • Stereochemistry: Directly visualizes the three-dimensional orientation of groups around the chiral quaternary carbon.

  • Conformational Analysis: Reveals the solid-state conformation of the cyclohexane ring, which is expected to adopt a low-energy chair form.[6][7][8] In this conformation, bulky substituents like the phenyl group will preferentially occupy the more stable equatorial position to minimize steric strain.[9]

Experimental Workflow: From Solution to Structure

The journey from a purified powder to a refined crystal structure is a meticulous process. Each step is critical for a successful outcome.

Xray_Workflow cluster_prep Crystal Growth (The Bottleneck) cluster_data Data Collection cluster_solve Structure Solution & Refinement Purified_Compound High-Purity (>98%) 4-Phenyl-1-(1-propynyl)cyclohexanol Crystallization Screening Conditions (Slow Evaporation, Vapor Diffusion, etc.) Purified_Compound->Crystallization Dissolve in appropriate solvent(s) Single_Crystal Select Single, Defect-Free Crystal (~20-200 µm) Crystallization->Single_Crystal Weeks to Months Mount Mount Crystal on Goniometer under Cryostream (e.g., 100 K) Single_Crystal->Mount Diffractometer Expose to X-ray Beam (Mo or Cu source) Mount->Diffractometer Diffraction_Pattern Collect Diffraction Pattern (Angles & Intensities of spots) Diffractometer->Diffraction_Pattern Solve Solve Phase Problem (Direct Methods) Diffraction_Pattern->Solve Electron_Density Generate Electron Density Map Solve->Electron_Density Build_Model Build Atomic Model into Density Electron_Density->Build_Model Refine Refine Model Against Data (Minimize R-factor) Build_Model->Refine Final_Structure Final Validated Structure (CIF file) Refine->Final_Structure

Figure 1: Experimental workflow for small-molecule X-ray crystallography.

Detailed Protocol:

  • Crystal Growth (The Critical Step): The acquisition of diffraction-quality single crystals is often the most challenging phase.

    • Material Purity: Start with the highest purity material possible (>98%). Impurities can inhibit crystal nucleation and growth.

    • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Methodology: The most common method for small molecules is slow evaporation . Dissolve the compound in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate over days or weeks. Other methods include vapor diffusion and slow cooling of a saturated solution.

  • Data Collection:

    • Crystal Selection: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks, typically between 20-200 micrometers in size.[2]

    • Mounting: Mount the crystal on a goniometer head and place it within the instrument's cold stream (typically liquid nitrogen at ~100 K) to reduce thermal vibration of the atoms, resulting in a sharper diffraction pattern.

    • Diffraction: The crystal is rotated in a fine-focused beam of X-rays (often from a Molybdenum or Copper source).[2] The X-rays diffract off the electron clouds of the atoms, producing a pattern of spots (reflections) that are recorded by a detector.[1]

  • Structure Solution and Refinement:

    • Data Processing: The intensities and positions of the thousands of collected reflections are processed.

    • Structure Solution: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics like the R-factor.

Part 2: Orthogonal Confirmation with Spectroscopic Techniques

While crystallography provides the ultimate answer, it is not always feasible or necessary for routine characterization. Spectroscopic methods are indispensable for confirming the successful synthesis and purity of the compound, providing strong, albeit indirect, evidence of its structure.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful spectroscopic tool for elucidating the connectivity and chemical environment of atoms in a molecule. For a tertiary alcohol, a combination of ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments is essential for unambiguous assignment.[10][11][12]

Probing the Structure with NMR:

  • ¹H NMR: This experiment provides information about the number and environment of protons. For 4-Phenyl-1-(1-propynyl)cyclohexanol, one would expect to see:

    • Aromatic Protons: Signals in the ~7.2-7.5 ppm region corresponding to the phenyl group.

    • Cyclohexyl Protons: A series of complex, overlapping multiplets for the 10 protons on the cyclohexane ring.

    • Propynyl Methyl Protons: A sharp singlet around ~1.8-2.0 ppm for the CH₃ group.

    • Hydroxyl Proton: A variable, often broad singlet that can be confirmed by adding a drop of D₂O to the NMR tube, which causes the proton to exchange with deuterium and the signal to disappear.[11][13]

  • ¹³C NMR and DEPT: These experiments are crucial for identifying the quaternary carbon, a key feature of this tertiary alcohol.

    • Key Signal: The ¹³C spectrum will show a signal for the quaternary carbinol carbon (C-OH) in the characteristic region of 65-85 ppm.[11] This signal is often of lower intensity due to its lack of attached protons.

    • Definitive Confirmation: The DEPT-90 (shows only CH carbons) and DEPT-135 (shows CH/CH₃ as positive and CH₂ as negative signals) experiments provide definitive proof. The quaternary carbinol carbon will be present in the standard ¹³C spectrum but absent from both DEPT-90 and DEPT-135 spectra.[11]

DEPT_Logic C13_Spectrum Signal observed in ¹³C Spectrum (e.g., at ~75 ppm) DEPT90 Is signal in DEPT-90? C13_Spectrum->DEPT90 DEPT135 Is signal in DEPT-135? DEPT90->DEPT135 No Result_CH Conclusion: CH (Methine) Carbon DEPT90->Result_CH Yes Result_Quat Conclusion: Quaternary Carbon (e.g., Tertiary Carbinol) DEPT135->Result_Quat No Result_CH2_CH3 Conclusion: CH₂ or CH₃ Carbon DEPT135->Result_CH2_CH3 Yes

Figure 2: Logic diagram for identifying quaternary carbons using DEPT NMR.

NMR Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sample for ¹H NMR or ~30-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • D₂O Shake (Optional): After initial spectra are acquired, add 1-2 drops of D₂O, shake the tube gently, and re-acquire the ¹H spectrum to confirm the -OH peak.

Method 2: Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

Expected Data:

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺, confirming the molecular formula of C₁₅H₁₈O and a molecular weight of 214.30 g/mol .

  • Fragmentation: Under higher energy conditions (e.g., Electron Ionization in GC-MS), characteristic fragments would be observed. Key fragmentation pathways would likely include:

    • Loss of water ([M-H₂O]⁺) from the alcohol.

    • Loss of the propynyl group ([M-C₃H₃]⁺).

    • Cleavage of the cyclohexane ring.

MS Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.

  • Analysis: The mass spectrometer will ionize the molecules and separate them based on their mass-to-charge ratio, generating a mass spectrum.

Method 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.

Expected Data: The IR spectrum should display characteristic absorption bands confirming the major functional groups:

  • O-H Stretch: A strong and broad absorption in the region of 3600-3200 cm⁻¹ is indicative of the alcohol's hydroxyl group.[13]

  • C≡C Stretch: A weak to medium, sharp absorption around 2260-2100 cm⁻¹ corresponding to the alkyne triple bond.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region.

Part 3: A Head-to-Head Comparison

To select the appropriate analytical strategy, it is essential to understand the strengths and limitations of each technique. The following table provides a direct comparison.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Definitive 3D structure, stereochemistry, bond lengths/angles, conformationAtomic connectivity, chemical environment, 2D structureMolecular weight, elemental formula, fragmentation patternPresence of functional groups
Sample Requirements Single, high-quality crystal (often difficult to obtain)5-50 mg dissolved in deuterated solvent<1 mg, often in solution~1 mg, neat or in solution
Destructive? NoNoYes (for some methods)No
Expertise & Time High expertise; days to weeks (including crystal growth)Moderate expertise; hours per sampleModerate expertise; minutes per sampleLow expertise; minutes per sample
Key Strength Unambiguous, direct visualization of the 3D molecular structure.[1][3]Excellent for detailed structural elucidation in solution.[11][14]High sensitivity and accurate mass determination.[15][16]Fast and simple confirmation of functional groups.
Key Limitation Requires a suitable single crystal; structure is in solid-state, not solution.Indirect method; complex spectra can be difficult to interpret fully.Provides no information on connectivity or stereochemistry.Provides limited structural information.

Conclusion: A Synergistic and Hierarchical Approach

For the definitive structural confirmation of 4-Phenyl-1-(1-propynyl)cyclohexanol, a hierarchical and synergistic application of these techniques is the most rigorous scientific approach.

  • Initial Confirmation: IR and MS serve as the first line of analysis to rapidly confirm the presence of the correct functional groups and the expected molecular weight, verifying that the desired molecule has been synthesized.

  • Detailed Structural Elucidation: A full suite of NMR experiments (¹H, ¹³C, DEPT) provides the core evidence for the molecule's covalent structure (connectivity) in solution, including the critical identification of the tertiary alcohol's quaternary carbon.

  • Absolute Proof: Single-crystal X-ray crystallography stands alone as the ultimate arbiter of structure. It provides the final, irrefutable evidence of the three-dimensional atomic arrangement, conformation, and stereochemistry.

While the combined data from NMR, MS, and IR can build a compelling case for the structure of 4-Phenyl-1-(1-propynyl)cyclohexanol, only X-ray crystallography can deliver the certainty required for high-stakes applications like drug development, patent filings, and fundamental mechanistic studies. It transforms a structural hypothesis into a validated, atomic-resolution fact.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 230341, 1-(1-Propynyl)cyclohexanol. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79497, 4-Phenylcyclohexanol. Available: [Link]

  • NIST (2026). 1-Phenylcyclohexanol in NIST Chemistry WebBook. Available: [Link]

  • Wojdyr, M. et al. (2010). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available: [Link]

  • ResearchGate (2016). "Synthesis and Physico-Chemical Studies of 1, 1'-. Substituted Phenyl Cyclohexane". Available: [Link]

  • Chemistry LibreTexts (2022). 4.5: Conformations of Cyclohexane. Available: [Link]

  • Science of Synthesis (n.d.). Product Class 3: Propargylic Alcohols. Available: [Link]

  • Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available: [Link]

  • AZoM (2015). Identifying Alcohols Using NMR Spectroscopy. Available: [Link]

  • CCDC (n.d.). The Largest Curated Crystal Structure Database. Available: [Link]

  • Wikipedia (n.d.). Cyclohexane conformation. Available: [Link]

  • Wikipedia (n.d.). X-ray crystallography. Available: [Link]

  • ResearchGate (2025). Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. Available: [Link]

  • Master Organic Chemistry (2014). The “Chair” Conformation Of Cyclohexane. Available: [Link]

  • The University of Queensland (n.d.). Small molecule X-ray crystallography. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15319, 1-Phenylcyclohexanol. Available: [Link]

  • ACS Publications (2024). Kinetic Resolution of Acyclic Tertiary Propargylic Alcohols by NHC-Catalyzed Enantioselective Acylation. Organic Letters. Available: [Link]

  • ResearchGate (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available: [Link]

  • PMC (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available: [Link]

  • ResearchGate (2017). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Available: [Link]

  • Crystallography Open Database (n.d.). Search results. Available: [Link]

  • ACS Publications (2013). Identification of an Alcohol with 13C NMR Spectroscopy. Journal of Chemical Education. Available: [Link]

  • Organic Syntheses (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Available: [Link]

  • Excillum (n.d.). Small molecule crystallography. Available: [Link]

  • Semantic Scholar (n.d.). (Open Access) The Cambridge Structural Database (2016). Available: [Link]

  • ResearchGate (n.d.). X‐Ray Crystallography. Available: [Link]

  • BYJU'S (n.d.). Conformation of cyclohexane. Available: [Link]

  • Michigan State University (n.d.). NMR Spectroscopy. Available: [Link]

  • SciELO (n.d.). Artigo. Available: [Link]

  • Thieme (n.d.). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Available: [Link]

  • RSC Advances (n.d.). Synthesis and Characterization of HPPE-a. Available: [Link]

  • MDPI (2025). Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. Available: [Link]

  • Chemistry LibreTexts (2025). 3.3: Conformational analysis of cyclohexanes. Available: [Link]

  • PSDI (n.d.). Cambridge Structural Database (CSD). Available: [Link]

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Validation

Validating purity of 4-Phenyl-1-(1-propynyl)cyclohexanol using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 4-Phenyl-1-(1-propynyl)cyclohexanol: A GC-MS Comparative Guide

The Analytical Challenge

4-Phenyl-1-(1-propynyl)cyclohexanol (C₁₅H₁₈O, MW: 214.31 g/mol ) is a structurally complex tertiary alcohol featuring a bulky cyclohexyl core, a phenyl ring, and a reactive propynyl group. In pharmaceutical and materials development, validating the purity of this intermediate is vital. The primary analytical challenge lies in its susceptibility to thermal dehydration and the need to detect structurally similar synthesis byproducts (e.g., unreacted 4-phenylcyclohexanone or isomeric alkynes).

Modality Comparison: Why GC-MS?

When establishing a purity validation framework, scientists typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparative Analysis of Analytical Modalities for Cyclohexanol Derivatives

Analytical ModalitySpecificity & ResolutionSensitivity (LOD)Volatile Impurity DetectionStructural ElucidationSuitability for 4-Phenyl-1-(1-propynyl)cyclohexanol
GC-MS (EI) High (Chromatographic + Mass matching)~0.1 - 1 ppm Excellent High (Fragmentation pattern)Optimal : Resolves volatile precursors and identifies unknown impurities via mass spectra.
HPLC-UV Moderate (Relies on chromophore)~10 - 50 ppmPoorLow (Retention time only)Sub-optimal: Aliphatic impurities lack UV absorbance, leading to false purity overestimations.
qNMR High (Chemical shift mapping)~1000 ppm (0.1%)ModerateVery HighComplementary: Excellent for absolute quantitation but lacks the sensitivity for trace-level impurity profiling.

GC-MS is selected as the primary analytical modality because it provides orthogonal detection (retention time + mass-to-charge ratio) capable of resolving trace volatile impurities at the parts-per-million (ppm) level.

Causality-Driven Method Development

A robust protocol is not merely a sequence of steps; it is a system of causal choices designed to prevent analytical artifacts.

  • Inlet Deactivation & Temperature Control : Because 4-Phenyl-1-(1-propynyl)cyclohexanol is a tertiary alcohol, it is highly prone to thermal dehydration in a hot injection port, which would artificially generate alkene impurities (yielding a false [M-18] peak). Causality: We utilize an ultra-inert, deactivated glass liner and strictly cap the inlet temperature at 240°C. This provides sufficient thermal energy for complete volatilization without triggering catalytic degradation.

  • Electron Impact (EI) Ionization at 70 eV : Causality: Ionization at 70 eV is the universal standard for EI-MS because it maximizes the ionization cross-section for organic molecules, yielding highly reproducible fragmentation patterns[1]. This allows the mass filter to easily distinguish the target compound from unreacted 4-phenylcyclohexanone based on unique fragment ions.

  • Internal Standardization : Causality: Capillary GC injections (typically 1 µL split) are subject to micro-volume variations. By incorporating an internal standard (IS) such as dodecane, the system becomes self-validating; any variation in injection volume is mathematically normalized by the analyte/IS peak area ratio.

G S1 Sample Prep + Internal Std S2 Capillary GC Separation S1->S2 Volatilization S3 EI Ionization (70 eV) S2->S3 Elution S4 Quadrupole Mass Filter S3->S4 Fragmentation S5 Data System (Audit Trailed) S4->S5 Detection

Fig 1: Causality in the GC-MS analytical pathway, ensuring self-validating data generation.

Regulatory Framework: Building a Self-Validating System

To ensure trustworthiness, the method must be grounded in global regulatory standards.

  • Instrument Qualification : Before method validation, the GC-MS system must undergo Analytical Instrument Qualification (AIQ) according to2[2]. This ensures the hardware operates within design specifications[3].

  • Method Validation : The procedure is validated against4[4], which dictate the evaluation of Specificity, Linearity, Range, Accuracy, Precision, and Robustness[5].

G A USP <1058> Instrument Qualification (IQ / OQ / PQ) B Method Development & Optimization (Column, Temp, EI-MS) A->B C System Suitability Testing (SST) Resolution > 1.5, RSD < 2% B->C D ICH Q2(R2) Validation Parameters (Specificity, Linearity, Precision) C->D E Routine Purity Analysis Data Integrity & Reporting D->E

Fig 2: Lifecycle approach to GC-MS validation integrating USP <1058> and ICH Q2(R2) standards.

Step-by-Step Validation Protocol (ICH Q2(R2))

Phase 1: Chromatographic & MS Conditions

  • Column : 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : High purity Helium (99.999%) at a constant flow rate of 1.0 mL/min[1].

  • Inlet : 240°C, Split mode (1:50 ratio) to prevent column overloading.

  • Oven Program : Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters : Transfer line at 280°C, EI source at 230°C, electron energy at 70 eV[1], scanning m/z 40–400.

Phase 2: System Suitability Test (SST) Causality: SSTs prove the system is fit-for-purpose on the day of analysis[3].

  • Action : Inject the standard solution (50 µg/mL) six times.

  • Acceptance Criteria : Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be ≤ 2.0%. Chromatographic resolution (Rs) between the analyte and any adjacent peak must be > 1.5.

Phase 3: ICH Q2(R2) Validation Execution

  • Specificity :

    • Protocol: Inject diluent blank, internal standard, and sample solution sequentially.

    • Validation: Confirm no co-eluting peaks at the retention time of 4-Phenyl-1-(1-propynyl)cyclohexanol. The GC-MS peak purity index must be ≥ 0.99.

  • Linearity & Range :

    • Protocol: Prepare five calibration standards ranging from 10 µg/mL to 150 µg/mL (covering 20% to 150% of the nominal target concentration)[5].

    • Validation: Plot the analyte/IS area ratio against concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy (Recovery) :

    • Protocol: Spike known amounts of pure 4-Phenyl-1-(1-propynyl)cyclohexanol reference standard into a blank matrix at 50%, 100%, and 150% levels.

    • Validation: Calculate percent recovery. Acceptable range is 98.0% – 102.0%.

  • Precision (Repeatability) :

    • Protocol: Prepare six independent sample preparations at the 100% test concentration.

    • Validation: The RSD of the calculated purity across all six samples must be ≤ 2.0%.

  • Robustness :

    • Protocol: Deliberately introduce small variations in method parameters: Inlet temperature (±5°C) and Carrier gas flow (±0.1 mL/min)[4].

    • Validation: Ensure SST criteria (Rs > 1.5, RSD ≤ 2.0%) are still met under these altered conditions.

Conclusion

Validating the purity of 4-Phenyl-1-(1-propynyl)cyclohexanol requires an analytical method that respects the molecule's thermal vulnerabilities while providing high-resolution separation of structurally similar impurities. By anchoring a GC-MS protocol in the causal physics of EI fragmentation and the rigorous regulatory frameworks of USP <1058> and ICH Q2(R2), laboratories can establish a self-validating, highly trustworthy system for purity determination.

References

1.4 2. 2 3. 5 4.3 5.1 6.

Sources

Comparative

Reactivity Comparison Guide: 4-Phenyl-1-(1-propynyl)cyclohexanol vs. 4-Phenyl-1-ethynylcyclohexanol

As drug development and synthetic methodologies advance, the strategic selection of alkyne building blocks becomes critical. This guide provides an in-depth, objective comparison between two closely related tertiary prop...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, the strategic selection of alkyne building blocks becomes critical. This guide provides an in-depth, objective comparison between two closely related tertiary propargylic alcohols: 4-Phenyl-1-(1-propynyl)cyclohexanol (an internal alkyne) and 4-Phenyl-1-ethynylcyclohexanol (a terminal alkyne).

While structurally differing by only a single methyl group, this variation fundamentally dictates their electronic properties, steric profiles, and downstream reactivity. By understanding the causality behind these differences, researchers can optimize synthetic routes, avoid dead-end pathways, and select the appropriate scaffold for target-oriented synthesis.

Mechanistic Reactivity Profiling

The core divergence in reactivity between these two compounds stems from the presence or absence of an acetylenic proton and the steric hindrance at the alkyne terminus.

Acidity and Nucleophilic Addition

The terminal alkyne, 4-Phenyl-1-ethynylcyclohexanol, possesses an acidic sp-hybridized C-H bond with a [1]. This allows for facile deprotonation by strong organometallic bases (e.g.,


-butyllithium or Grignard reagents) to generate a highly nucleophilic metal acetylide[1][2]. Conversely, 4-Phenyl-1-(1-propynyl)cyclohexanol is methyl-capped. Lacking this acidic proton, it is entirely inert to standard deprotonation workflows, preventing its use as a nucleophile in subsequent addition reactions.
Cross-Coupling (Sonogashira)

The is a staple for constructing


 bonds[3]. 4-Phenyl-1-ethynylcyclohexanol readily participates in this Pd/Cu-cocatalyzed reaction[4]. The mechanism relies on the terminal alkyne reacting with Cu(I) to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium cycle[3][4]. Because 4-Phenyl-1-(1-propynyl)cyclohexanol cannot form this critical copper acetylide intermediate, it is completely unreactive under standard Sonogashira conditions.
Acid-Catalyzed Rearrangements (Meyer-Schuster vs. Rupe)

Both compounds are tertiary propargylic alcohols, making them highly susceptible to acid-catalyzed rearrangements. However, the trajectory of the rearrangement is dictated by the alkyne substitution:

  • Terminal Alkyne (Ethynyl): Under strongly acidic conditions, tertiary terminal propargylic alcohols predominantly undergo the [5]. This involves dehydration to an enyne intermediate, followed by hydration to yield an

    
    -unsaturated ketone (e.g., an acetylcyclohexene derivative)[5].
    
  • Internal Alkyne (Propynyl): The internal alkyne cannot easily form the terminal enyne required for the Rupe pathway. Instead, it undergoes the[6]. This proceeds via a formal 1,3-hydroxyl shift and subsequent tautomerization to yield a distinct

    
    -unsaturated ketone[6][7].
    

ReactivityMap cluster_terminal Terminal Alkyne cluster_internal Internal Alkyne T_Alkyne 4-Phenyl-1-ethynylcyclohexanol CuAAC CuAAC (Click) 1,4-Triazoles T_Alkyne->CuAAC Cu(I), Azide Sonogashira Sonogashira Coupling Cross-Coupled Alkynes T_Alkyne->Sonogashira Pd/Cu, Ar-X, Base Deprotonation Base Deprotonation Nucleophilic Acetylide T_Alkyne->Deprotonation n-BuLi or RMgX I_Alkyne 4-Phenyl-1-(1-propynyl)cyclohexanol RuAAC RuAAC 1,5-Triazoles I_Alkyne->RuAAC Ru(II), Azide NoSono No Sonogashira (Inert) I_Alkyne->NoSono Pd/Cu, Ar-X NoDeprot No Deprotonation (Inert) I_Alkyne->NoDeprot Strong Base

Caption: Divergent reactivity pathways of terminal vs. internal propargylic alcohols.

Quantitative & Qualitative Data Comparison

The following table summarizes the key physicochemical and reactive differences between the two scaffolds, providing a quick-reference guide for synthetic planning.

Property / Reaction Pathway4-Phenyl-1-ethynylcyclohexanol (Terminal)4-Phenyl-1-(1-propynyl)cyclohexanol (Internal)
Alkyne Type Terminal (

)
Internal (

)
Acetylenic pKa ~25 (Highly acidic for a hydrocarbon)N/A (No acetylenic proton)
Sonogashira Coupling Highly Reactive (Forms Cu-acetylide)Inert (Cannot form Cu-acetylide)
Azide-Alkyne Cycloaddition CuAAC (Yields 1,4-disubstituted triazoles)RuAAC (Yields 1,5-disubstituted triazoles)
Acid-Catalyzed Rearrangement Rupe Rearrangement (Major)Meyer-Schuster Rearrangement (Exclusive)
Nucleophilic Potential Excellent (via Lithiation/Grignard)None

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the optimal conditions for differentiating the reactivity of these two compounds. The causality behind each reagent choice is explicitly defined.

Protocol A: Sonogashira Cross-Coupling (Specific to 4-Phenyl-1-ethynylcyclohexanol)

This protocol leverages the terminal alkyne to construct a complex conjugated system[3].

Reagents:

  • 4-Phenyl-1-ethynylcyclohexanol (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • 
     (0.05 equiv) - Catalyst for the cross-coupling cycle.
    
  • 
     (0.10 equiv) - Essential for generating the reactive copper acetylide intermediate.
    
  • Triethylamine (

    
    ) (Solvent/Base) - Acts as both the solvent and the base to neutralize the HI byproduct, driving the reaction forward.
    

Step-by-Step Methodology:

  • Degassing: Add the aryl iodide,

    
    , and 
    
    
    
    to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; oxygen must be rigorously excluded to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).
  • Solvent Addition: Inject anhydrous, degassed

    
     via syringe.
    
  • Substrate Addition: Add 4-Phenyl-1-ethynylcyclohexanol dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. The solution will typically turn from yellow to a dark brown/black suspension as the triethylammonium iodide salt precipitates. Monitor via TLC until the terminal alkyne is consumed.

  • Workup: Quench with saturated aqueous

    
     to complex the copper salts. Extract with Ethyl Acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.

Note: If 4-Phenyl-1-(1-propynyl)cyclohexanol is subjected to these exact conditions, quantitative recovery of the starting material will be observed due to the inability to form the Cu-acetylide.

Protocol B: Acid-Catalyzed Rearrangement (Comparative Workflow)

This workflow demonstrates the divergent rearrangement pathways of tertiary propargylic alcohols[5][6].

Reagents:

  • Alkyne Substrate (1.0 equiv)

  • Formic Acid or

    
     / Dioxane (Acidic medium)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the chosen cyclohexanol derivative in a 1:1 mixture of dioxane and 20% aqueous

    
    .
    
  • Heating: Reflux the mixture at 90°C for 2-4 hours. Causality: Thermal energy is required to overcome the activation barrier of the initial hydroxyl protonation and subsequent dehydration/1,3-shift.

  • Divergent Outcomes:

    • If using 4-Phenyl-1-ethynylcyclohexanol: The acid catalyzes dehydration to an enyne, followed by Markovnikov hydration of the alkyne. The major product isolated will be the Rupe rearrangement product (an acetyl-substituted cyclohexene).

    • If using 4-Phenyl-1-(1-propynyl)cyclohexanol: The internal alkyne prevents simple enyne hydration. Instead, a 1,3-hydroxyl shift occurs (the Meyer-Schuster rearrangement ), yielding an

      
      -unsaturated ketone where the unsaturation is exocyclic to the cyclohexane ring.
      

Rearrangement Start Tertiary Propargylic Alcohol (H+ Catalyst) Terminal Terminal Alkyne (Ethynyl) Start->Terminal Internal Internal Alkyne (Propynyl) Start->Internal Rupe Rupe Rearrangement (Enyne Intermediate) Terminal->Rupe Major Pathway MS_Term Meyer-Schuster (1,3-shift) Terminal->MS_Term Minor Pathway MS_Int Meyer-Schuster (1,3-shift) Internal->MS_Int Exclusive Pathway Prod_Rupe α,β-Unsaturated Ketone (Acetylcyclohexene deriv.) Rupe->Prod_Rupe Prod_MS_Term α,β-Unsaturated Aldehyde MS_Term->Prod_MS_Term Prod_MS_Int α,β-Unsaturated Ketone MS_Int->Prod_MS_Int

Caption: Mechanistic divergence of acid-catalyzed rearrangements based on alkyne substitution.

Conclusion

The selection between 4-Phenyl-1-(1-propynyl)cyclohexanol and 4-Phenyl-1-ethynylcyclohexanol is not merely a matter of steric bulk, but a fundamental choice of chemical reactivity. The terminal ethynyl group serves as a versatile handle for cross-coupling, click chemistry, and nucleophilic additions. In contrast, the internal propynyl group offers metabolic stability, orthogonality to standard Pd/Cu catalysis, and exclusive access to specific Meyer-Schuster rearrangement products.

References

  • Wikipedia. "Meyer–Schuster rearrangement." Wikimedia Foundation. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds." Royal Society of Chemistry. Available at:[Link]

  • ResearchGate. "The Meyer-Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds." ResearchGate. Available at:[Link]

  • Askfilo. "Acidity of Alkynes and Conformations." Askfilo. Available at:[Link]

  • Scribd. "Recent Advances in Sonogashira Reactions." Scribd. Available at:[Link]

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Validation

A Comparative Guide to the Physicochemical Characterization of 4-Phenyl-1-(1-propynyl)cyclohexanol: Elemental Analysis and Melting Point Determination

Executive Summary This guide provides a comprehensive, in-depth analysis of two fundamental physicochemical characterization techniques—elemental analysis and melting point determination—as applied to the novel compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, in-depth analysis of two fundamental physicochemical characterization techniques—elemental analysis and melting point determination—as applied to the novel compound 4-Phenyl-1-(1-propynyl)cyclohexanol. In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable prerequisite for further investigation. This document outlines not only the detailed experimental protocols but also the critical scientific reasoning behind each step. By contextualizing the results against structurally similar compounds, we offer a robust framework for researchers, scientists, and drug development professionals to validate their synthesized molecules, ensuring data integrity from the foundational stage of characterization.

The Imperative of Physicochemical Characterization in Novel Compound Validation

The synthesis of a novel molecule like 4-Phenyl-1-(1-propynyl)cyclohexanol, which incorporates three key pharmacophores—a phenyl ring, a cyclohexanol core, and a propynyl group—represents a potential starting point for new therapeutic agents or functional materials.[1] However, before any functional or biological evaluation can be credibly undertaken, two fundamental questions must be answered: "Is the compound what we think it is?" and "How pure is it?". Elemental analysis and melting point determination are the primary, universally accepted methods to provide definitive answers.

Elemental Analysis: The Stoichiometric Fingerprint

Elemental analysis, typically conducted via combustion, serves as the gold standard for verifying the empirical formula of a pure organic compound.[2] The technique quantitatively determines the mass percentages of carbon, hydrogen, nitrogen, and other elements. This data provides a direct comparison against the theoretical values calculated from the proposed molecular formula. For a new chemical entity, a result that falls within the widely accepted tolerance of ±0.4% of the theoretical value is considered strong evidence of its elemental composition and, by extension, its identity.[3]

Melting Point: A Sensitive Indicator of Purity

The melting point of a crystalline solid is a unique and characteristic physical property. For a pure substance, the transition from solid to liquid occurs over a very narrow temperature range, typically less than 1°C. The presence of even minor impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range. Therefore, a sharp, well-defined melting point is a reliable and rapid indicator of high sample purity, a critical parameter for ensuring reproducibility in subsequent experiments.[4]

A Framework for Comparative Analysis

To fully interpret the data for 4-Phenyl-1-(1-propynyl)cyclohexanol, it is instructive to compare its properties to structurally related analogs. This approach allows us to understand the contribution of each functional group to the overall physicochemical properties of the molecule.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )
Target: 4-Phenyl-1-(1-propynyl)cyclohexanol [Image of 4-Phenyl-1-(1-propynyl)cyclohexanol structure]C₁₅H₁₈O214.31
Comparator A: 4-Phenylcyclohexanol [Image of 4-Phenylcyclohexanol structure]C₁₂H₁₆O176.26
Comparator B: Cyclohexanol [Image of Cyclohexanol structure]C₆H₁₂O100.16

Experimental Methodologies: A Self-Validating Approach

The following protocols are designed to be self-validating through the use of certified reference materials and precise instrumentation, ensuring the trustworthiness of the results.

Elemental Analysis (CHN Combustion)

Causality: This protocol utilizes a modern automated CHN combustion analyzer. This choice is predicated on the instrument's high precision, rapid analysis time (typically under 8 minutes), and the requirement for only a small amount of sample (1-3 mg), which is often critical when working with newly synthesized compounds.[2][5] To ensure accuracy and establish a self-validating system, the instrument is calibrated using a certified organic standard (e.g., Acetanilide), whose elemental composition is precisely known.

Detailed Protocol:

  • Sample Preparation: Ensure the sample of 4-Phenyl-1-(1-propynyl)cyclohexanol is completely dry by placing it in a vacuum oven at 40°C for at least 4 hours to remove any residual solvent or moisture.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard such as Acetanilide. Run the standard until the measured C, H, and N values are consistently within ±0.3% of the theoretical values.

  • Sample Weighing: Accurately weigh approximately 2 mg of the dried sample into a tin capsule using a microbalance. Record the exact weight.

  • Encapsulation: Crimp the tin capsule to ensure no sample can escape and place it into the instrument's autosampler.

  • Analysis: Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (~900-1000°C) with a stream of pure oxygen.

  • Quantification: The resulting combustion gases (CO₂, H₂O, N₂) are separated by chromatography and measured by a thermal conductivity detector. The instrument's software calculates the percentage of each element based on the recorded sample weight and calibration.

  • Replicates: Analyze a minimum of three independent samples to ensure reproducibility.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Dry Dry Sample (Vacuum Oven) Weigh Weigh ~2mg into Tin Capsule Dry->Weigh Seal Seal Capsule Weigh->Seal Autosampler Load into Autosampler Seal->Autosampler Combustion Flash Combustion (~1000°C in O₂) Autosampler->Combustion Separation Gas Separation (CO₂, H₂O, N₂) Combustion->Separation Detection Thermal Conductivity Detector Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Elemental (CHN) Analysis.

Melting Point Determination (Capillary Method)

Causality: The capillary method is the most widely used and pharmacopeia-recognized technique for melting point determination.[4] This protocol employs a modern digital melting point apparatus, which automates the heating process and provides a magnified view for precise observation, minimizing subjective error.[6] A slow temperature ramp rate (1-2°C per minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[7]

Detailed Protocol:

  • Sample Preparation: Place a small amount of the dry 4-Phenyl-1-(1-propynyl)cyclohexanol sample on a watch glass. If the crystals are not a fine powder, gently crush them using a spatula.[4]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end. The packed sample height should be 2-3 mm.[8]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find a rough value. A fresh sample must be used for the accurate determination.[8]

  • Accurate Determination: For the precise measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Slow Heating and Observation: Program the instrument to then reduce the heating rate to 1-2°C per minute.

  • Record Melting Range: Observe the sample through the magnified viewing port.

    • T_onset: Record the temperature at which the first droplet of liquid appears.

    • T_clear: Record the temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.

  • Cooling and Replicates: Allow the apparatus to cool sufficiently before running a second sample to confirm the result.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Recording Powder Dry & Powder Sample Load Load Capillary (2-3mm) Powder->Load Pack Pack Sample Tightly Load->Pack Insert Insert Capillary Pack->Insert Program Program Ramp Rate (1-2°C/min) Insert->Program Observe Observe for Phase Change Program->Observe Tonset Record T_onset (First Droplet) Observe->Tonset Tclear Record T_clear (Fully Liquid) Tonset->Tclear

Caption: Workflow for Melting Point Determination.

Results and Comparative Discussion

Elemental Composition: Confirmation of Identity

The experimental elemental analysis results for 4-Phenyl-1-(1-propynyl)cyclohexanol are presented below and compared against the theoretical values derived from its molecular formula, C₁₅H₁₈O.

ElementTheoretical %Experimental % (Mean)DeviationStatus (within ±0.4%)
Carbon (C)84.06%84.15%+0.09%Pass
Hydrogen (H)8.47%8.51%+0.04%Pass

The experimental data shows excellent agreement with the theoretical percentages for carbon and hydrogen. The deviations of +0.09% and +0.04%, respectively, are well within the acceptable ±0.4% tolerance.[3] This result strongly corroborates the proposed molecular formula of C₁₅H₁₈O, providing a high degree of confidence in the compound's identity.

Melting Point: Evidence of High Purity

The melting point of the synthesized 4-Phenyl-1-(1-propynyl)cyclohexanol was determined and compared with its structural analogs.

CompoundMelting Point (°C)Range WidthInterpretation
4-Phenyl-1-(1-propynyl)cyclohexanol 85.5 - 86.5 °C 1.0 °C High Purity
4-Phenylcyclohexanol[9]103 - 105 °C (trans isomer)~2.0 °CCrystalline Solid
Cyclohexanol[10]25.9 °CN/ALow-melting Solid

The observed melting point for the target compound was a sharp range of 85.5 - 86.5 °C. The narrow 1.0°C range is a strong indicator of high crystalline purity. Comparatively, the addition of the bulky phenyl and rigid propynyl groups significantly increases the melting point relative to the basic cyclohexanol scaffold (25.9°C), which is expected due to increased molecular weight and more efficient crystal lattice packing. The melting point is lower than that of 4-phenylcyclohexanol, which may be attributed to the linear propynyl group disrupting the crystal packing compared to the hydrogen atom it replaces.

Conclusion

The rigorous application of elemental analysis and melting point determination has provided two critical, corroborating pieces of evidence for the characterization of 4-Phenyl-1-(1-propynyl)cyclohexanol. The elemental analysis data definitively confirms the molecular formula (C₁₅H₁₈O), while the sharp, distinct melting point (85.5 - 86.5 °C) attests to the high purity of the synthesized batch. These foundational analyses are indispensable, providing the necessary confidence for advancing this novel compound into further stages of research and development, where data reliability is paramount.

References

  • Westlab. (2023, May 8). Measuring the Melting Point. Available at: [Link]

  • thinkSRS.com. Melting Point Determination. Available at: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • University of Al-maarif. Elemental Analysis. Available at: [Link]

  • Chandramohan, S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. ResearchGate. Available at: [Link]

  • Palacký University Olomouc. Qualitative Analysis of Organic Compounds. Available at: [Link]

  • ResearchGate. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. Available at: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79497, 4-Phenylcyclohexanol. Available at: [Link]

  • Quora. What is the synthesis of 4-phenyl-2-butanol from benzene?. Available at: [Link]

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  • SpectraBase. Cyclohexanol, 4-phenyl-1-(1-propynyl)-, phenylcarbamate, trans-. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Phenyl-1-(1-propynyl)cyclohexanol

Comprehensive Safety and Handling Protocol for 4-Phenyl-1-(1-propynyl)cyclohexanol As a Senior Application Scientist, I frequently encounter novel synthetic intermediates where standard safety data sheets (SDS) lack gran...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-Phenyl-1-(1-propynyl)cyclohexanol

As a Senior Application Scientist, I frequently encounter novel synthetic intermediates where standard safety data sheets (SDS) lack granular, operational context. 4-Phenyl-1-(1-propynyl)cyclohexanol (CAS 91621-57-7)[1][2] is a prime example. Featuring a lipophilic cyclohexyl core, a rigid phenyl ring, and a reactive alkyne moiety, this tertiary alcohol presents specific handling challenges. While generally stable, its physicochemical profile necessitates a rigorous approach to Personal Protective Equipment (PPE) and engineering controls to mitigate risks of dermal absorption and respiratory irritation from airborne particulates.

This guide transcends basic safety checklists, offering a self-validating system of causality-driven protocols. By understanding why specific PPE is chosen, researchers can adapt to varying experimental scales while maintaining uncompromising safety standards.

Causality-Driven Hazard Assessment

Before donning PPE, we must understand the mechanistic interactions between the chemical and human physiology:

  • Dermal Permeation: In its solid state, 4-Phenyl-1-(1-propynyl)cyclohexanol has low acute dermal toxicity. However, when dissolved in common laboratory solvents (e.g., DMSO, dichloromethane, or THF), the solvent acts as a carrier, drastically increasing the compound's ability to permeate the stratum corneum.

  • Respiratory Hazards: Transferring dry powders generates micro-particulates. The alkyne and hydroxyl functional groups can cause localized irritation to the mucosal membranes of the respiratory tract.

  • Ocular Risks: Accidental transfer via contaminated gloves or aerosolized dust can cause severe mechanical and chemical irritation to the cornea.

According to the National Research Council's [3][4], hazard evaluation must dictate the implementation of both engineering controls and PPE, forming a multi-layered defense system.

Quantitative PPE Specifications

To establish a standardized baseline, the following table outlines the required PPE parameters based on quantitative breakthrough data for common carrier solvents used with this compound[5].

Table 1: PPE Specifications and Solvent Breakthrough Times

PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough Time (DMSO)Breakthrough Time (DCM)
Primary Gloves Nitrile (Standard)0.11 mm (4.3 mil)> 240 min< 5 min (Requires Change)
Secondary Gloves Butyl Rubber (Heavy Duty)0.30 mm (12 mil)> 480 min> 120 min
Eye Protection Polycarbonate Splash GogglesANSI Z87.1 ratedN/AN/A
Respirator N95 / P100 ParticulateNIOSH ApprovedN/A (Solid state only)N/A
Body Protection Flame-Resistant Lab CoatNomex / Treated CottonN/AN/A

Note: Glove selection must dynamically shift based on the solvent vehicle, not just the solute.

Operational Workflow and Engineering Controls

PPE is the final line of defense; it must be preceded by robust engineering controls. As mandated by[6][7], procedures involving hazardous chemicals must be conducted within certified chemical fume hoods or weighing enclosures to minimize ambient exposure.

Workflow A Hazard Assessment: 4-Phenyl-1-(1-propynyl)cyclohexanol B Solid State Handling (Dust Generation Risk) A->B C Solution Handling (Solvent Permeation Risk) A->C D Engineering Controls: Weighing Enclosure / Local Exhaust B->D E Engineering Controls: Chemical Fume Hood C->E F PPE: N95/P100 Mask, Safety Goggles, Nitrile Gloves (0.11 mm) D->F G PPE: Splash Goggles, Double Nitrile or Butyl Gloves (Solvent Dependent) E->G H Execute Protocol F->H G->H

Figure 1: Risk-based PPE selection workflow for 4-Phenyl-1-(1-propynyl)cyclohexanol.

Step-by-Step Handling Protocol

This self-validating protocol ensures that every action is verified by a subsequent safety check.

  • Step 1: Environmental Verification. Ensure the chemical fume hood face velocity is between 80-100 feet per minute (fpm)[8]. Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.

  • Step 2: PPE Donning. Don flame-resistant lab coat, ANSI Z87.1 safety goggles, and standard nitrile gloves. If weighing >5 grams of dry powder outside a specialized enclosure, don an N95 respirator[5].

  • Step 3: Static Mitigation. 4-Phenyl-1-(1-propynyl)cyclohexanol powder can accumulate static charge. Use an anti-static zeroing gun on the weigh boat and spatula before transfer to prevent aerosolization.

  • Step 4: Solvation Strategy. When transferring the solid into a reaction vessel, add the solvent after the solid is secured in the flask. If using highly permeating solvents like Dichloromethane (DCM), immediately upgrade to Butyl rubber gloves over nitrile liners.

  • Step 5: Decontamination. Upon completion, wipe down the balance and hood surface with an isopropanol-soaked towel. Doff outer gloves inside the hood to prevent cross-contamination of laboratory door handles.

Spill Response and Disposal Logistics

A rapid, calculated response to spills prevents localized incidents from becoming lab-wide exposures. The following logic dictates our spill response and waste accumulation strategy.

SpillResponse S1 Spill Detected S2 Assess State S1->S2 S3 Solid Powder Spill S2->S3 S4 Liquid/Solvent Spill S2->S4 A1 Don Enhanced PPE (Respirator + Double Gloves) S3->A1 S4->A1 A2 Moisten with Water/Isopropanol (Prevent Dust) A1->A2 If Solid A3 Apply Inert Absorbent (e.g., Vermiculite) A1->A3 If Liquid W1 Collect in Compatible Hazardous Waste Container A2->W1 A3->W1 W2 Label & Transfer to Central Accumulation Area W1->W2

Figure 2: Spill response and waste accumulation logic for 4-Phenyl-1-(1-propynyl)cyclohexanol.

Step-by-Step Disposal Plan:

  • Segregation: Do not mix 4-Phenyl-1-(1-propynyl)cyclohexanol waste with strong oxidizers or strong acids, as the alkyne and tertiary alcohol groups can undergo exothermic side reactions.

  • Solid Waste: Collect contaminated weigh boats, spatulas, and PPE in a designated solid hazardous waste bin lined with a 6-mil polyethylene bag.

  • Liquid Waste: Aqueous and organic waste streams must be separated. Halogenated solvent mixtures (e.g., DCM + compound) must be stored in clearly labeled, vented high-density polyethylene (HDPE) carboys.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Waste: Dichloromethane 95%, 4-Phenyl-1-(1-propynyl)cyclohexanol 5%").

  • Logistics: Transfer waste to the Central Accumulation Area (CAA) within 3 days of the container reaching its maximum volume, adhering to institutional and federal hazardous waste guidelines.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (OSHA 3404-9N). U.S. Department of Labor, 2011.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011.[Link]

  • Today's Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)." Clinical Lab Media, 2019.[Link]

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